The following technical guide details the properties, synthesis, and critical applications of N-(4-Hydroxyphenyl)-2-iodoacetamide , structured for researchers in proteomics and radiochemistry. Core Identity: A Bifunction...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and critical applications of N-(4-Hydroxyphenyl)-2-iodoacetamide , structured for researchers in proteomics and radiochemistry.
Core Identity: A Bifunctional Cysteine-Reactive Phenolic Tag
CAS: 53527-05-2
Synonyms: 4-(Iodoacetylamino)phenol; Iodoacetamidophenol; N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2]
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized alkylating reagent designed to introduce a phenolic moiety onto cysteine residues. While standard iodoacetamide (IAM) is used to block thiols (carbamidomethylation), this derivative installs a tyrosine-like phenol handle .
This handle serves a critical function in bio-analytical workflows: it allows indirect radioiodination or electrochemical detection of cysteine-containing biomolecules that lack accessible native tyrosine residues. It effectively functions as a "thiol-specific Bolton-Hunter reagent," bridging the gap between cysteine chemistry and phenol-based detection modalities.
Chemical Properties & Reactivity[3][4]
Structural Significance
The molecule consists of two distinct functional domains separated by an amide linker:
The Electrophile (Iodoacetamide): A soft electrophile that reacts specifically with thiolate anions (
) via an mechanism.
The Reporter Handle (4-Hydroxyphenyl): A phenol group that mimics tyrosine. It is chemically inert to the initial alkylation conditions but highly reactive toward electrophilic aromatic substitution (e.g., iodination with
).
Mechanism of Action
The primary utility lies in a two-step "Tag-and-Modify" workflow.
Step 1 (Alkylation): The reagent alkylates free thiols (Cys) under physiological pH (7.5–8.5). The iodine is displaced, forming a stable thioether bond.
Step 2 (Functionalization): The newly introduced phenol ring is available for downstream modification, most notably radioiodination using oxidants like Chloramine-T or Iodo-Gen.
Caption: Mechanism of indirect cysteine radiolabeling. The reagent acts as a bridge, converting a thiol site into a substrate for radio-iodination.
Synthesis & Preparation
For researchers requiring fresh reagent (commercial stock is often expensive or unstable over long periods), the synthesis is straightforward via a two-step protocol starting from 4-aminophenol.
Dissolve 4-aminophenol in a biphasic system (Ethyl acetate / Saturated
) or dry THF with triethylamine.
Add chloroacetyl chloride dropwise at 0°C.
Result:N-(4-hydroxyphenyl)-2-chloroacetamide . (Recrystallize from water/ethanol).
Finkelstein Reaction (Halogen Exchange):
Dissolve the chloro-intermediate in anhydrous acetone.
Add excess Sodium Iodide (NaI) (3–5 equivalents).
Reflux for 2–4 hours. The driving force is the precipitation of NaCl (insoluble in acetone).
Workup: Filter off NaCl, evaporate solvent, and recrystallize from ethanol/water.
Storage: Store at -20°C, protected from light (iodides are photosensitive).
Key Applications
Indirect Radioiodination (
Labeling)
This is the "Gold Standard" application. Direct iodination of proteins (using Chloramine-T) targets Tyrosine and Histidine. If a protein lacks accessible Tyrosines, or if Tyrosines are in the active site (where modification kills activity), this reagent provides an alternative.
Workflow:
Reduce protein disulfides (if necessary) with TCEP.
Incubate with N-(4-Hydroxyphenyl)-2-iodoacetamide (10-fold molar excess) at pH 8.0 for 1 hour in the dark.
Remove excess reagent via desalting column (PD-10) or dialysis. Crucial Step: Unreacted reagent will consume radioiodine.
Perform standard
labeling on the tagged protein. The radioiodine will incorporate ortho- to the hydroxyl group on the introduced phenol.
Electrochemical Detection (LCEC)
Phenols are electroactive and can be oxidized at carbon electrodes.
Usage: Tagging thiol-containing peptides for analysis by Liquid Chromatography with Electrochemical Detection (LCEC).
Advantage: Offers higher sensitivity than UV detection for specific analytes without the need for fluorescence.
Polysulfidation Detection
Recent proteomic workflows (e.g., using the analog HPE-IAM) utilize this scaffold to detect protein polysulfides (
).[3] The reagent alkylates the terminal sulfane sulfur, stabilizing it for biotinylation or mass spectrometry analysis.
Experimental Protocol: Cysteine Tagging
Objective: Labeling a purified protein (50 kDa) for subsequent analysis.
Parameter
Specification
Notes
Buffer
50 mM Tris-HCl or HEPES, pH 7.5–8.0
Avoid buffers with thiols (DTT, BME) or primary amines if using subsequent amine-reactive steps.
Reagent Stock
100 mM in DMSO
Prepare fresh . Solutions turn yellow/brown upon oxidation (iodine release). Discard if colored.
Stoichiometry
10–20x molar excess over thiols
Ensures rapid kinetics and complete saturation of free cysteines.
Incubation
30–60 mins @ Room Temp
Darkness is mandatory . Light causes homolytic cleavage of the C-I bond.
Quenching
Add DTT (10 mM final)
Scavenges unreacted iodoacetamide before purification.
Troubleshooting
Incomplete Labeling: Check pH. Below pH 7.0, cysteine reactivity drops significantly. Ensure TCEP is used for reduction (DTT competes for the alkylating agent).
Precipitation: The reagent is hydrophobic. If the protein precipitates, add mild detergents (0.1% RapiGest or SDS) or reduce the reagent concentration.
Safety & Handling
Toxicity: Like all alkylating agents, it is a potential mutagen/carcinogen . It covalently modifies DNA and proteins. Handle in a fume hood with nitrile gloves.
Stability: Highly sensitive to light and moisture. The C-I bond is weaker than the C-Cl bond.
Sign of degradation: Yellowing of the white powder (liberation of
).
References
Polymer Labeling Principle
Title: A Radiolabeling Method for Precise Quantific
Source: National Institutes of Health (PubMed Central).
Context: Describes the introduction of phenol groups (via N-(4-hydroxyphenethyl)acrylamide analogs)
Title: Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3]
Source: Analytical Chemistry (ACS Public
Context: Details the use of the HPE-IAM analog for tagging reactive sulfane sulfurs, demonstrating the utility of the hydroxyphenyl-iodoacetamide scaffold in advanced proteomics.
N-(4-Hydroxyphenyl)-2-iodoacetamide synthesis and characterization
Technical Guide: Synthesis and Characterization of N-(4-Hydroxyphenyl)-2-iodoacetamide Executive Summary This technical guide outlines the synthesis, characterization, and application of N-(4-Hydroxyphenyl)-2-iodoacetami...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Synthesis and Characterization of N-(4-Hydroxyphenyl)-2-iodoacetamide
Executive Summary
This technical guide outlines the synthesis, characterization, and application of N-(4-Hydroxyphenyl)-2-iodoacetamide (Iodoacetaminophen), a reactive electrophilic probe structurally related to acetaminophen (paracetamol). Unlike its analgesic parent, this compound functions as an irreversible alkylating agent targeting cysteine residues via nucleophilic substitution (
). It is primarily utilized in proteomics as a hydrophobic tag or in toxicology to study quinone imine intermediates. The protocol detailed below utilizes a robust two-step pathway: selective N-acylation of 4-aminophenol followed by a Finkelstein halogen exchange, ensuring high purity and minimizing iodine handling hazards.
Introduction & Mechanism of Action
Chemical Identity:
IUPAC Name: N(4-Hydroxyphenyl)-2-iodoacetamide
Molecular Formula:
Molecular Weight: 277.06 g/mol
Structural Class:
-Haloacetamide / Phenol derivative
Mechanistic Utility:
The chloro- and iodoacetamide functional groups are classic "warheads" for covalent protein modification. The iodine atom, being a superior leaving group compared to chlorine or bromine, enhances the electrophilicity of the
-carbon.
Primary Target: Thiol groups (-SH) on Cysteine residues.
-carboxamidomethyl derivative), permanently tagging the protein.
DOT Diagram: Cysteine Alkylation Mechanism
Caption: Mechanism of irreversible cysteine alkylation by N-(4-Hydroxyphenyl)-2-iodoacetamide via
pathway.
Retrosynthetic Strategy
Direct reaction of 4-aminophenol with iodoacetyl chloride is discouraged due to the high cost of iodo-reagents, their sensitivity to light, and the potential for over-alkylation.
Optimal Pathway: The Finkelstein Route
Precursor Synthesis: Selective acylation of 4-aminophenol using chloroacetyl chloride. This reagent is cheaper, more stable, and allows for easier purification of the intermediate.
Halogen Exchange: Conversion of the chloro-derivative to the iodo-target using Sodium Iodide (NaI) in acetone (Finkelstein reaction).[1]
DOT Diagram: Synthesis Workflow
Caption: Two-step synthesis strategy ensuring selectivity and high purity.
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-Hydroxyphenyl)-2-chloroacetamide
Objective: Create the stable backbone while avoiding O-acylation of the phenol.
Dissolution: Dissolve 4-aminophenol in the Ethyl Acetate/Water mixture. Cool the biphasic mixture to 0–5°C in an ice bath. Vigorous stirring is essential.
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The base (NaOAc) will neutralize the generated HCl, preventing protonation of the unreacted amine.
Monitoring: Monitor by TLC (Silica, 50:50 Hexane:EtOAc). The starting amine (polar) should disappear, replaced by a less polar spot.
Workup:
Separate the organic layer.
Wash with 1M HCl (to remove unreacted amine) and then with Brine.
Dry over anhydrous
and concentrate in vacuo.
Purification: Recrystallize from hot Ethanol/Water.
Self-Validation: Product should be a white solid, MP ~130-140°C. Absence of broad amine peak in IR.
Step 2: Finkelstein Conversion to N-(4-Hydroxyphenyl)-2-iodoacetamide
Objective: Install the reactive iodine "warhead".
Reagents:
N-(4-Hydroxyphenyl)-2-chloroacetamide (1.0 eq)
Sodium Iodide (NaI) (2.0 - 3.0 eq)
Solvent: Anhydrous Acetone
Protocol:
Setup: Dissolve the chloro-intermediate in anhydrous acetone. Add solid NaI.
Note: The solution may turn yellow due to trace iodine liberation; this is normal.
Reaction: Reflux the mixture (approx. 56°C) for 4–6 hours.
Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).
Workup:
Cool to room temperature.[3] Filter off the NaCl solid.
Concentrate the filtrate to dryness.
Redissolve the residue in Ethyl Acetate and wash with 5% Sodium Thiosulfate (
) to remove free iodine (decolorizes the solution).
N-(4-Hydroxyphenyl)-2-iodoacetamide: Mechanism of Action & Technical Guide
This guide details the mechanism of action, chemical properties, and experimental applications of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as Iodoacetaminophen or I-APAP ). Executive Summary & Chemical Identity N-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mechanism of action, chemical properties, and experimental applications of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as Iodoacetaminophen or I-APAP ).
Executive Summary & Chemical Identity
N-(4-Hydroxyphenyl)-2-iodoacetamide is a synthetic electrophilic analogue of Acetaminophen (Paracetamol) . Unlike acetaminophen, which requires metabolic activation by cytochrome P450 enzymes to form the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine), this compound is intrinsically reactive.
It functions as a direct alkylating agent , primarily targeting nucleophilic cysteine residues on proteins.[1][2] This property makes it an invaluable tool in toxicology for modeling acetaminophen-induced liver injury (AILI) and in immunology for generating specific antibodies against acetaminophen-protein adducts.
Soluble in DMSO, Ethanol; limited solubility in water (requires organic co-solvent)
Mechanism of Action (MOA)[2]
Chemical Mechanism: S_N2 Alkylation
The core mechanism of action is a bimolecular nucleophilic substitution (S
2 ) reaction.[2] The iodine atom on the -carbon of the acetamide group serves as an excellent leaving group, creating an electrophilic center.[2]
Nucleophilic Attack: The thiolate anion (
) of a cysteine residue attacks the -carbon of the iodoacetamide moiety.
Transition State: A pentacoordinate transition state forms.[2]
Leaving Group Departure: The iodide ion (
) is displaced, resulting in the formation of a stable, covalent thioether bond (S-carboxymethyl derivative).
This reaction is irreversible under physiological conditions, permanently modifying the target protein.[2]
Biological Mechanism: NAPQI Mimicry
In biological systems, Acetaminophen toxicity is driven by its metabolite, NAPQI , which covalently binds to mitochondrial proteins (e.g., Glutathione Peroxidase, ATP Synthase).[2]
NAPQI Binding: Requires metabolic oxidation; binds via a Michael addition to the quinone ring.[2]
Iodoacetaminophen Binding: Does not require metabolism; binds via direct alkylation of the same cysteine targets.[2]
Research Utility: This allows researchers to study the consequences of protein arylation/alkylation (e.g., mitochondrial dysfunction) in isolation, without the confounding variables of P450 metabolism or glutathione depletion kinetics.[2]
Immunological Mechanism (Haptenization)
The compound acts as a hapten .[2] When conjugated to a carrier protein (e.g., BSA or KLH) via its iodine-reactive site, it presents the "Acetaminophen" moiety to the immune system.[2]
Result: Production of antibodies that recognize the 4-hydroxyphenylacetamide structure.
Application: These antibodies are critical for ELISA assays used to detect acetaminophen overdose in clinical samples.[2]
Visualization of Mechanism[2]
The following diagram illustrates the parallel pathways of Acetaminophen (metabolic activation) and N-(4-Hydroxyphenyl)-2-iodoacetamide (direct alkylation) leading to the same protein adduct endpoint.
Caption: Comparative mechanism showing how Iodoacetaminophen bypasses metabolic activation to form identical toxic protein adducts.
Experimental Protocols
Synthesis of N-(4-Hydroxyphenyl)-2-iodoacetamide
Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood.
Guidance: If your goal is to study polysulfides (S
H) , use the Tyramine analog (HPE-IAM). If your goal is to study Acetaminophen binding/toxicity , use the compound described in this guide (I-APAP).
References
Mechanism of Acetaminophen Toxicity
Title: Acetaminophen-induced hepatotoxicity: role of metabolic activation, reactive oxygen/nitrogen species, and mitochondrial permeability transition.[2]
Technical Guide: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide
This guide details the chemical behavior, applications, and experimental protocols for N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or HP-IAM in specific contexts), a specialized bifunctional reagent us...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical behavior, applications, and experimental protocols for N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or HP-IAM in specific contexts), a specialized bifunctional reagent used to introduce a phenolic moiety onto cysteine residues.
Core Principle & Chemical Logic
N-(4-Hydroxyphenyl)-2-iodoacetamide is a heterobifunctional probe designed to bridge cysteine reactivity with phenolic chemistry. Unlike standard iodoacetamide (IAM) which serves primarily to "cap" cysteines for mass spectrometry, this reagent installs a 4-hydroxyphenyl (phenol) handle onto the protein.
The "Why" Behind the Reagent
The introduction of a phenol group serves three critical high-value applications in drug development and proteomics:
Indirect Radioiodination (The "Cysteine Bolton-Hunter" Strategy): Direct iodination of proteins (using oxidative reagents like Chloramine-T) often destroys native cysteine thiols by oxidizing them to sulfonic acids. By first alkylating the cysteine with this reagent, you create a stable thioether-linked phenol. This phenol can then be radioiodinated (
) under oxidative conditions without damaging the now-protected cysteine or the protein backbone.
Electrochemical Detection: The phenol group is electroactive. Tagging non-electroactive proteins with this reagent allows them to be detected with high sensitivity using amperometric sensors (oxidation of phenol to quinone).
Tyrosinase-Activated Crosslinking: The introduced phenol can serve as a substrate for tyrosinase, converting it to an o-quinone which then crosslinks to nearby nucleophiles, useful for proximity mapping.
Mechanistic Deep Dive
The reaction follows a classic S
2 nucleophilic substitution mechanism. However, the presence of the p-hydroxyphenyl ring introduces steric and electronic factors that distinguish it from simple alkyl halides.
Reaction Pathway[1][2]
Thiol Activation: At physiological pH (7.2–8.0), the cysteine thiol group (
, pKa 8.3) exists in equilibrium with its thiolate anion form (). The thiolate is the active nucleophile.
Nucleophilic Attack: The thiolate attacks the
-carbon of the iodoacetamide group.
Leaving Group Departure: The iodide ion (
) is displaced, forming a stable thioether bond.
Critical Selectivity Note: The pKa of the phenolic hydroxyl on the reagent is
10.0. At pH 8.0, the phenol remains protonated and unreactive, preventing self-polymerization or side reactions. However, if the pH exceeds 9.0, the -amino groups of lysine (pKa 10.5) become nucleophilic, leading to off-target alkylation.
DOT Diagram: Reaction Mechanism
Caption: S
2 reaction pathway showing the specific alkylation of cysteine thiolate by the iodoacetamide warhead.
Experimental Protocol
This protocol is optimized for labeling a purified protein (e.g., an antibody or enzyme) while preserving structural integrity.
Materials
Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (Dissolve in dry DMSO or DMF immediately before use).
Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0, 1 mM EDTA (EDTA is crucial to chelate metals that catalyze thiol oxidation).
Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.
Quench:
-Mercaptoethanol or excess Cysteine.
Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction
Adjust Buffer: Exchange protein into the Reaction Buffer (pH 8.0). Avoid Tris buffers if possible as they contain primary amines, though at pH 8.0 they are less reactive than Cys.
Reduction (Optional but Recommended): If cysteines are oxidized (disulfides), treat with 5–10 mM TCEP for 30 minutes at room temperature. TCEP is preferred over DTT as it does not compete with the iodoacetamide reaction (unlike DTT, which contains thiols and must be removed via desalting before adding the alkylating agent).
Phase 2: Alkylation Reaction
Stock Preparation: Prepare a 50 mM stock of N-(4-Hydroxyphenyl)-2-iodoacetamide in dry DMSO. Note: The reagent is hydrophobic; ensure complete dissolution.
Addition: Add the reagent to the protein solution to achieve a 10- to 20-fold molar excess over the total cysteine content.
Example: For 50
M protein (with 2 Cys), use 1–2 mM reagent.
Solvent Limit: Keep final DMSO concentration
to prevent protein denaturation.
Incubation: Incubate for 60 minutes at Room Temperature (20–25°C) in the dark .
Why Dark? Aryl iodides and iodoacetamides can be light-sensitive, liberating iodine radicals that cause non-specific damage.
Phase 3: Quenching & Purification
Quench: Add
-Mercaptoethanol or DTT to a final concentration of 10–20 mM. Incubate for 15 minutes. This scavenges unreacted iodoacetamide.
Purification: Remove excess small molecules using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the storage buffer.
Incubate for 30–60 seconds (electrophilic aromatic substitution occurs on the phenol ring).
Quench with Sodium Metabisulfite .
Result: A radio-labeled protein where the iodine is on the exogenous phenol, not the native tyrosine/histidine, preserving protein function.
Data Presentation & Validation
Quantitative Analysis Table
When validating the label, use Mass Spectrometry (Intact Protein LC-MS).
Parameter
Theoretical Shift ( Mass)
Calculation Logic
Modification
+133.12 Da
Formula: (Added group)
Calculation
Reagent MW ( 277.06) - HI ( 127.91)
Loss of Iodide () + Proton ()
Validation Criteria
Shift of +133 Da per Cys
1 Cys = +133 Da; 2 Cys = +266 Da
Workflow Diagram
Caption: Operational workflow from native protein to functionalized conjugate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation
Reagent insolubility or high DMSO %
Dissolve reagent in DMSO first; ensure final DMSO < 5%. Add reagent slowly while vortexing.
Incomplete Labeling
Oxidized cysteines or low pH
Verify pH is > 7.2. Ensure TCEP reduction step was sufficient. Increase reagent excess to 20x.
Over-alkylation
High pH (> 9.0) or long incubation
Strictly control pH to 7.5–8.0. Limit reaction to 60 mins. Lysines react significantly at pH > 9.
Degradation
Light exposure
Perform all steps involving the iodo-reagent in the dark or foil-wrapped tubes.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Thiol-Reactive Probes).
Smythe, C. V. (1936). The reactions of Iodoacetate and of Iodoacetamide with various Sulfhydryl groups. Journal of Biological Chemistry, 114, 601-612.
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468, 790–795. (Describes iodoacetamide reactivity profiling).
Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[2][3] Biochemical Journal, 133(3), 529–539. (Foundational logic for phenolic tagging for radioiodination).
Liu, H., et al. (2025).[4] Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5][6] Analytical Chemistry. (Demonstrates the specific use of 4-hydroxyphenyl-iodoacetamide derivatives for thiol/polysulfide labeling). [4]
Technical Guide: Solubility & Application of N-(4-Hydroxyphenyl)-2-iodoacetamide in Aqueous Buffers
Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized cysteine-reactive probe that combines the irreversible alkylating properties of an -haloacetamide with the structural recognition motifs of a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized cysteine-reactive probe that combines the irreversible alkylating properties of an
-haloacetamide with the structural recognition motifs of a phenol group. Unlike the ubiquitous reagent iodoacetamide (IAA), HP-IA possesses distinct physicochemical characteristics—specifically increased lipophilicity and potential π-π stacking capabilities—that alter its solubility profile and binding kinetics.
This guide provides a validated framework for solubilizing HP-IA in aqueous buffers without precipitating the compound or compromising its reactivity. It addresses the "solubility-reactivity paradox" where conditions favoring solubility (high organic solvent) often impede biological compatibility, while aqueous conditions risk compound aggregation.
Part 1: Physicochemical Profile & Solubility Logic
To master the handling of HP-IA, one must understand how its structure dictates its behavior in solution. It is structurally analogous to "iodo-paracetamol," where the acetyl group of paracetamol is functionalized with an iodine atom.
Structural Determinants[1]
The Warhead (
-Iodoacetamide): The iodine atom is a good leaving group, facilitating nucleophilic attack by thiolate anions () via an mechanism.
The Scaffold (4-Hydroxyphenyl): This aromatic ring introduces hydrophobicity (increasing LogP) compared to generic IAA. The hydroxyl group (phenol) has a
, meaning it remains protonated and neutral at physiological pH (7.4), offering little assistance with aqueous solubility.
The Solubility Challenge
Standard iodoacetamide is highly water-soluble. HP-IA is sparingly soluble in pure water due to the aromatic ring and the heavy iodine atom.
Estimated Water Solubility: < 5 mM (without co-solvent).
Critical Insight: Direct addition of HP-IA powder to aqueous buffer often results in "micro-crashing"—the formation of invisible micro-aggregates that reduce effective concentration and cause experimental variability.
Part 2: Solubilization Strategy (The "Golden Rule")
The only reproducible method for introducing HP-IA into an aqueous environment is the Organic Stock
Aqueous Dilution method.
Co-Solvent Selection
Solvent
Suitability
Notes
DMSO
High
Best universal solvent. High boiling point. Compatible with most proteomic workflows.
DMF
High
Good alternative if DMSO interferes with downstream catalysis.
Ethanol
Moderate
Volatile. Can cause precipitation upon dilution if not mixed rapidly.
Water
Low
DO NOT USE for stock preparation.[1] Hydrolysis risk and poor solubility.
Buffer Compatibility Matrix
The choice of aqueous buffer is critical to prevent side reactions (quenching).
Component
Compatibility
Mechanism / Reason
Phosphate / HEPES
Excellent
Non-nucleophilic. Stable pH control.
Tris
Caution
Contains primary amines. Can react with HP-IA at high pH (>8.0) or long incubations, though slower than thiols.
DTT / BME
Incompatible
Thiol reducing agents will immediately quench HP-IA.
TCEP
Good
Phosphine-based reductant. Does not contain thiols. Safe to use before adding HP-IA.
Part 3: Validated Experimental Protocol
Reagent Preparation Workflow
Safety Note: HP-IA is an alkylating agent.[1][2][3] Wear nitrile gloves and work in a fume hood.
Step 1: Weighing (Light Sensitive)
Weigh the target amount of HP-IA in an amber microcentrifuge tube.
Note: Iodine bonds are labile. Protect solid and solution from direct light.[3]
Step 2: Primary Stock Solution (100 mM)
Dissolve HP-IA in anhydrous DMSO to a concentration of 100 mM .
Calculation: For 1 mg of HP-IA (MW
277.06 g/mol ), add 36 L DMSO.
Vortex vigorously for 30 seconds. Ensure no crystals remain.
Step 3: Working Solution (Dilution)
Dilute the Primary Stock into your chosen buffer (e.g., PBS pH 7.4) immediately before use.[4]
Max Recommended Final DMSO: 1-5% (v/v).
Example: To achieve 1 mM HP-IA, dilute the stock 1:100 into the buffer.
Visualization of Workflow
Caption: Step-by-step solubilization workflow ensuring stability and solubility.
Part 4: Reaction Mechanism & Troubleshooting
The Competitive Landscape
Once in aqueous buffer, HP-IA faces three fates:
Specific Alkylation: Reaction with the target Cysteine thiolate (
).
Hydrolysis: Reaction with water/OH- (background degradation).
Quenching: Reaction with buffer contaminants or scavengers.
The phenol group on HP-IA may enhance binding affinity to hydrophobic pockets compared to standard IAA, potentially accelerating
for specific targets despite the lower solubility.
Mechanism Diagram
Caption: Kinetic competition between cysteine alkylation and hydrolysis.
Ensure pH is > 7.[4]0. Use fresh stock. Verify TCEP reduction of disulfides first.
Yellowing of Solution
Iodine liberation (Light damage).
Discard solution. Prepare fresh in amber tubes.
References
Thermo Fisher Scientific. Pierce™ Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661). (Standard protocols for iodoacetamide handling and buffer compatibility).[3] Link
Weerapana, E., et al. (2010).[5] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Discusses reactivity of iodoacetamide derivatives). Link
G-Biosciences. FOCUS™ Protein Reduction-Alkylation Protocol. (Guidelines on pH and buffer interference for alkylation). Link
PubChem. 2-(4-Hydroxyphenyl)acetamide (Paracetamol/Analogue Data).[6] (Physicochemical basis for solubility estimation of the phenol-acetamide scaffold). Link
Hansen, R.E. & Winther, J.R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. (Mechanistic insights into alkylation rates). Link
N-(4-Hydroxyphenyl)-2-iodoacetamide CAS number and molecular weight
An In-depth Technical Guide to N-(4-Hydroxyphenyl)-2-iodoacetamide Core Identity & Physicochemical Profile N-(4-Hydroxyphenyl)-2-iodoacetamide is a bifunctional chemical probe primarily utilized in proteomic profiling an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-(4-Hydroxyphenyl)-2-iodoacetamide
Core Identity & Physicochemical Profile
N-(4-Hydroxyphenyl)-2-iodoacetamide is a bifunctional chemical probe primarily utilized in proteomic profiling and radioisotopic labeling. It serves as a critical intermediate for generating sulfhydryl-reactive radioligands (e.g.,
I-labeled probes) and is structurally distinct from the common analgesic acetaminophen (paracetamol) by the substitution of an -iodo group on the acetamide moiety, conferring high reactivity toward nucleophiles.
-20°C, Desiccated, Protected from light (Iodine-carbon bond is photosensitive)
Mechanism of Action & Chemical Biology
This compound functions through two distinct chemical handles, making it a versatile tool in chemical biology and drug development.
A. Cysteine Alkylation (The Warhead)
The primary mechanism is the S
2 alkylation of thiolate anions (Cys-S). The iodine atom on the -carbon is a potent leaving group. Upon nucleophilic attack by a cysteine residue, the iodine is displaced, forming a stable, covalent thioether bond. This reaction is highly specific for thiols at physiological pH (7.5–8.5).
B. Phenolic Modification (The Reporter Handle)
The para-hydroxyphenyl moiety mimics the side chain of tyrosine. This group is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) . This feature is exploited to introduce radioisotopes (e.g.,
I) onto the ring ortho to the hydroxyl group using oxidative conditions (Chloramine-T or Iodogen), creating a "hot" cysteine-reactive probe without altering the alkylating warhead.
Caption: Mechanism of covalent protein modification via S_N2 displacement of iodide by cysteine thiols.
Applications in Drug Discovery & Proteomics
Synthesis of
I-Labeled Thiol Probes
This is the high-value application of CAS 53527-05-2. Standard protein iodination targets tyrosine residues, but this can inactivate the protein or be impossible if tyrosines are absent.
Workflow: The reagent is first radioiodinated on the phenol ring to generate N-(3-[
I]iodo-4-hydroxyphenyl)-2-iodoacetamide .
Usage: This "hot" intermediate is then reacted with the target protein to selectively label cysteine residues. This allows for the tracking of proteins that lack tyrosine or when cysteine-specific labeling is required for structure-function studies.
Covalent Fragment Screening (Tethering)
In drug discovery, the compound acts as a "warhead-ligand" chimera. The hydroxyphenyl group serves as a minimal pharmacophore (mimicking tyrosine or paracetamol), while the iodoacetamide covalently locks the fragment into the active site cysteine. This is used to identify cryptic pockets in enzymes (e.g., kinases, proteases).
Hapten Synthesis for Immunogenicity
The compound is used to conjugate the hydroxyphenyl moiety to carrier proteins (like KLH or BSA) via cysteine bridges. These conjugates are used to raise antibodies against the acetaminophen-like epitope, enabling the development of ELISAs for detecting acetaminophen adducts in toxicology studies.
Experimental Protocol: Synthesis & Usage
Synthesis of N-(4-Hydroxyphenyl)-2-iodoacetamide
Note: This synthesis requires a darkroom or amber glassware due to light sensitivity.
Add Chloroacetyl chloride (11 mmol) dropwise at 0°C with a base (Triethylamine).
Result: N-(4-Hydroxyphenyl)-2-chloroacetamide.
Finkelstein Reaction (Step 2):
Dissolve the chloro-intermediate in anhydrous Acetone.
Add excess Sodium Iodide (NaI, 50 mmol).
Reflux for 4–6 hours in the dark. The equilibrium shifts due to the precipitation of NaCl.
Purification: Filter off NaCl. Evaporate solvent. Recrystallize from Ethanol/Water.
Caption: Two-step synthetic pathway converting 4-aminophenol to the iodoacetamide derivative.
Safety & Handling (Critical)
Toxicity: Like all iodoacetamides, this compound is a potent alkylating agent . It is toxic if inhaled, swallowed, or absorbed through the skin. It causes severe skin and eye irritation.
Sensitization: Potential skin sensitizer. Repeated exposure may cause allergic reactions.
Inactivation: Spills should be neutralized with an excess of thiols (e.g., aqueous cysteine or methionine) or sodium thiosulfate before disposal.
Stability: The C-I bond is labile. Store at -20°C. If the white solid turns yellow/brown, free iodine has been liberated, and the reagent purity is compromised.
References
Toronto Research Chemicals . 4-(Iodoacetylamino)phenol - Product Information. Retrieved from
Sigma-Aldrich . 4-(Iodoacetylamino)phenol CAS 53527-05-2 Data Sheet. Retrieved from
MedChemExpress . N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 (Isotope labeled analog). Retrieved from
PubChem . Compound Summary: N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2][3][4][5][6][7] Retrieved from
An In-Depth Technical Guide to the Safe Handling and Application of N-(4-Hydroxyphenyl)-2-iodoacetamide
This guide provides comprehensive safety protocols, handling procedures, and experimental applications for N-(4-Hydroxyphenyl)-2-iodoacetamide, tailored for researchers, scientists, and drug development professionals. By...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols, handling procedures, and experimental applications for N-(4-Hydroxyphenyl)-2-iodoacetamide, tailored for researchers, scientists, and drug development professionals. By integrating established safety data with practical, field-proven insights, this document serves as an essential resource for the responsible and effective use of this versatile alkylating agent.
Section 1: Introduction and Scientific Context
N-(4-Hydroxyphenyl)-2-iodoacetamide is a derivative of the potent alkylating agent 2-iodoacetamide. It belongs to a class of reagents indispensable in biochemical and pharmaceutical research for the covalent modification of proteins.[1][2][3] The core reactivity is driven by the iodoacetamide moiety, which irreversibly alkylates the sulfhydryl groups of cysteine residues.[2][4][5] This specific and permanent modification is leveraged to:
Prevent Disulfide Bond Formation: In proteomics, alkylation after protein reduction is a critical step to prevent disulfide bonds from re-forming, ensuring accurate protein sequencing and mass spectrometry analysis.[2]
Inhibit Cysteine-Dependent Enzymes: As an irreversible inhibitor of enzymes with a cysteine in their active site, such as deubiquitinases (DUBs) and cysteine peptidases, it is a valuable tool for studying enzyme function and validating drug targets.[2][3]
Bioconjugation and Drug Development: The unique structure, featuring a reactive iodoacetamide group and a hydroxyphenyl moiety, serves as a platform for developing targeted drug delivery systems and novel therapeutics.[1][6] Recent research highlights the utility of related structures, like β-(4-hydroxyphenyl)ethyl iodoacetamide, in developing advanced chemical probes for studying post-translational modifications such as protein polysulfidation.[7][8]
Due to its high reactivity, which makes it an excellent laboratory tool, N-(4-Hydroxyphenyl)-2-iodoacetamide and its parent compounds are inherently hazardous. A thorough understanding of its properties and strict adherence to safety protocols are paramount.
Section 2: Physicochemical and Hazard Profile
The properties of N-(4-Hydroxyphenyl)-2-iodoacetamide are largely dictated by its functional groups. The safety profile is primarily based on the extensive data available for its parent compound, 2-iodoacetamide (CAS 144-48-9), which is expected to exhibit similar toxicological characteristics.
The primary hazard associated with N-(4-Hydroxyphenyl)-2-iodoacetamide is its function as a potent alkylating agent. This reactivity is not limited to target proteins in an experiment; it can readily react with biological macromolecules in researchers, leading to toxicity.
H413: May cause long lasting harmful effects to aquatic life[13]
Toxicological Insights:
Inhalation: Inhalation of dust can cause severe respiratory irritation and may lead to allergic reactions or asthma-like symptoms, a condition known as reactive airways dysfunction syndrome (RADS) in sensitive individuals.[10][15]
Skin Contact: Causes severe skin burns and may trigger an allergic skin reaction upon contact.[12][15][16] The material can be absorbed through the skin, contributing to systemic toxicity.
Ingestion: Highly toxic if swallowed, requiring immediate medical attention.[10][13][14][16][17]
Carcinogenicity: No component of this product at levels greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[10] However, due to its alkylating nature, it should be handled as a potential mutagen.
Section 3: Mandatory Safety and Handling Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent laboratory practices, is required.
Engineering Controls and Work Environment
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[10][18]
Ventilation: Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[10]
Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[12][18]
Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale and Best Practices
Eye/Face
Chemical safety goggles and a face shield
Standard safety glasses are insufficient. Full-seal goggles and a face shield are required to protect against splashes and fine dust.[10][12]
Hand
Chemical-resistant gloves (e.g., Nitrile)
Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[10]
Body
Chemical-resistant lab coat
A fully-fastened lab coat is mandatory to protect skin and personal clothing from contamination.[12]
Respiratory
NIOSH/MSHA or EN 149 approved respirator
Required if there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended).[12][13][16]
Storage, Stability, and Disposal
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[6][10][18] Store with a desiccant and protect from light, as the compound is light and moisture sensitive.[6][10][11][12]
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][11][12]
Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be handled as unused product. Do not allow the product to enter drains.[10][13]
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response Protocol
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Protect: Wear full PPE, including respiratory protection, before attempting cleanup.[10]
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[10][13]
Clean-Up: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[10][11]
First Aid Measures
Exposure Route
Action
Inhalation
Move the person to fresh air immediately. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[16][17]
Skin Contact
Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12][16][18][19]
Eye Contact
Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][16][18][19]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][12][17]
Section 5: Mechanism of Action and Experimental Application
The Chemistry of Alkylation
N-(4-Hydroxyphenyl)-2-iodoacetamide functions via an SN2 (bimolecular nucleophilic substitution) reaction. The sulfhydryl group (-SH) of a cysteine residue, particularly in its more reactive deprotonated thiolate form (-S⁻), acts as a nucleophile. It attacks the carbon atom bonded to the iodine, displacing the iodide leaving group and forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.
Caption: SN2 mechanism of cysteine alkylation.
Protocol: Irreversible Alkylation of Protein Cysteine Residues
This protocol provides a validated workflow for the reduction and subsequent alkylation of proteins prior to downstream analysis like mass spectrometry. The causality behind each step is explained to ensure scientific integrity.
1. Reagent Preparation
Rationale: Iodoacetamide solutions are unstable and sensitive to light.[20] They must be prepared fresh immediately before use to ensure maximum reactivity.
Procedure:
Create a 500 mM stock solution of Iodoacetamide (or the N-(4-Hydroxyphenyl) derivative) by dissolving the required amount in ultrapure water or a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).[21]
Vortex until fully dissolved. Protect the solution from light by wrapping the tube in aluminum foil.
2. Protein Reduction
Rationale: To ensure all cysteine residues are available for alkylation, existing disulfide bonds must be cleaved. This is achieved using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Procedure:
To your protein sample (typically in a buffer like 8 M urea, 100 mM Tris pH 8.5), add the reducing agent to a final concentration of 5-10 mM.[21]
Incubate for 30-60 minutes at a controlled temperature (e.g., 37°C or 56°C for DTT; room temperature for TCEP).[21]
Allow the sample to cool to room temperature before proceeding.
3. Cysteine Alkylation
Rationale: The alkylation reaction is performed in the dark to prevent light-induced degradation of the reagent. A slightly alkaline pH (8.0-9.0) is used to promote the formation of the highly reactive thiolate anion on cysteine residues, ensuring efficient and specific modification.
Procedure:
Add the freshly prepared iodoacetamide stock solution to the reduced protein sample to a final concentration of 15-20 mM.[21][22]
Vortex gently to mix.
Incubate at room temperature for 30-60 minutes in complete darkness.[21]
4. Quenching the Reaction
Rationale: It is critical to stop the reaction by quenching any excess iodoacetamide. This prevents non-specific alkylation of other amino acid residues (like methionine or lysine) over longer incubation times, which could compromise data interpretation.[4][22]
Procedure:
Add a concentrated solution of a reducing agent, typically DTT, to a final concentration that is in excess of the iodoacetamide used (e.g., an additional 5-10 mM DTT).[21]
Incubate for 15 minutes at room temperature in the dark to allow the DTT to scavenge all remaining iodoacetamide.[21][22]
5. Downstream Processing
The protein sample is now ready for buffer exchange, digestion (e.g., with trypsin), and analysis by mass spectrometry or other methods.
Caption: Standard workflow for protein reduction and alkylation.
References
Fisher Scientific. (2014, July 15). SAFETY DATA SHEET.
Sigma-Aldrich. Safety Data Sheet.
Fisher Scientific. (2014, July 15). SAFETY DATA SHEET.
LGC Standards. (2025, October 20). SAFETY DATA SHEET.
SAFETY DATA SHEET. (2018, January 26).
United States Biological. b-(4-Hydroxyphenyl)ethyl Iodoacetamide - Data Sheet.
Fisher Scientific. SAFETY DATA SHEET.
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET.
G-Biosciences. FOCUS™ Protein Alkylation.
NIH National Library of Medicine - PubChem. N-Iodoacetyltyramine.
ACS Publications. (2025, May 19). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.
West Liberty University. (2015, July 9). Safety data sheet.
ChemicalBook. (2026, February 2). 2-Iodoacetamide.
PubMed Central. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
Apollo Scientific. (2023, July 6). 2-Iodoacetamide.
ACS Publications. (2025, May 19). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB | Analytical Chemistry.
ResearchGate. (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram.
Taylor & Francis. Iodoacetamide – Knowledge and References.
Scholars@Duke. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry..
ResearchGate. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy | Request PDF.
using N-(4-Hydroxyphenyl)-2-iodoacetamide in mass spectrometry sample prep
Application Note: Targeted Cysteine Derivatization using N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) in Mass Spectrometry Executive Summary Standard proteomics workflows rely on iodoacetamide (IAA) to cap cysteine residu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Targeted Cysteine Derivatization using N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) in Mass Spectrometry
Executive Summary
Standard proteomics workflows rely on iodoacetamide (IAA) to cap cysteine residues with a carbamidomethyl group (+57.02 Da). While effective for preventing disulfide reformation, this modification is chemically inert. N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) represents a functional alkylating agent that transforms cysteine residues into "pseudo-tyrosines" (phenol-containing moieties).[1]
This application note details the use of HP-IA for:
Enhanced Hydrophobicity: shifting peptide retention times in Reverse-Phase LC (RP-LC) to resolve hydrophilic peptides.
Polysulfide/Persulfide Detection: Serving as a core scaffold for "tag-switch" methods differentiating sulfhydryls (-SH) from persulfides (-SSH), analogous to the HPE-IAM probe.[1]
Chemical Mechanism & Rationale
The Reaction
HP-IA functions via a standard SN2 nucleophilic substitution.[1] The thiolate anion (S⁻) of a reduced cysteine attacks the alpha-carbon of the acetamide, displacing the iodide leaving group.
Unlike the standard Carbamidomethylation (CAM), HP-IA introduces a bulky, aromatic phenol group.
Reagent
Modification Name
Added Moiety Formula
Monoisotopic Mass Shift (Da)
Hydrophobicity Change
Iodoacetamide (IAA)
Carbamidomethyl
C₂H₃NO
+57.0215
Neutral/Slight
HP-IA
4-Hydroxyphenylacetamido
C₈H₈NO₂
+150.0555
High (Retentive)
NEM
N-ethylmaleimide
C₆H₇NO₂
+125.0477
Moderate
Critical Insight: The +150.0555 Da shift is diagnostic. Furthermore, the phenolic ring introduces a specific UV absorbance signature (approx. 278 nm) and increases the precursor ion's cross-section in ion mobility spectrometry (IMS).
Incubate at 56°C for 30 minutes (or 95°C for 5 min if using TCEP).
Why: Unfolds the protein and breaks existing disulfides to expose free thiols.
Step 2: Alkylation with HP-IA
Cool samples to Room Temperature (RT).
Add HP-IA Stock to a final concentration of 15–20 mM (3-4x molar excess over total thiols).[1]
CRITICAL: Incubate in the DARK at RT for 45 minutes .
Mechanism:[3] The iodine bond is photolabile. Light exposure can cause free radical formation and off-target alkylation (e.g., on Tyrosine or Histidine).[1]
Optimization: If precipitation occurs (due to the hydrophobic reagent), dilute the Urea to 4M or add 10% acetonitrile.
Step 3: Quenching
Add DTT to a final concentration of 10 mM (excess over HP-IA).[1]
Incubate for 15 minutes.
Validation: This scavenges unreacted HP-IA, preventing it from reacting with the N-terminus or Histidines during digestion.[1]
Use 10-20% Acetonitrile or Methanol in the reaction buffer.[1]
Over-alkylation (+300 Da)
Non-specific reaction (N-term/Lys)
Strictly control pH (<8.[1]5) and reaction time (<1 hr). Quench promptly.
Applications in Advanced Proteomics
Polysulfide Detection (The "Tag-Switch" Method)
While standard alkylation caps free thiols (-SH), HP-IA derivatives (specifically the ethyl-linked analog, HPE-IAM) are used to trap persulfides (-SSH) .[1] The resulting disulfide adduct is stable but can be selectively reduced later to switch the tag (e.g., for biotinylation), enabling the specific enrichment of signaling polysulfides [1].
Radioiodination Precursor
Proteins lacking tyrosine cannot be easily labeled with 125I for tracking. Alkylation with HP-IA introduces a phenol ring on Cysteines.[1] This "pseudo-tyrosine" can then be iodinated using the Chloramine-T or Iodogen method, allowing sensitive radiotracking of the protein in biodistribution studies [2].
References
Zhang, X., et al. (2015).[5] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry, 87(21), 10830-10838. [1]
Jeong, J., et al. (2011).[4] "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines." Molecular & Cellular Proteomics. (Contextual citation for alkylation strategies).
Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification."[3][6] Analytical Chemistry, 70(24), 5150-5158.
MedChemExpress. "N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 Product Data." (Source for reagent availability and deuterated standards).
Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide for High-Fidelity Quantitative Cysteine Proteomics
Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) in quantitative proteomics. We delve into the chemical principles,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) in quantitative proteomics. We delve into the chemical principles, strategic advantages, and step-by-step methodologies for leveraging isotopically labeled HPIA to achieve precise and robust quantification of protein cysteine modifications. This document is intended for researchers, scientists, and drug development professionals seeking to explore dynamic changes in cysteine reactivity, identify targets of electrophilic compounds, or elucidate the role of cysteine modifications in cellular signaling and disease.
Introduction: The Central Role of Cysteine in Proteome Dynamics
The amino acid cysteine, with its nucleophilic thiol (-SH) group, is a linchpin of protein structure and function.[1] Cysteine residues are involved in forming structural disulfide bonds, coordinating metal ions, and participating in enzymatic catalysis.[2] Crucially, the thiol group is susceptible to a variety of post-translational modifications (PTMs), including oxidation, nitrosylation, and glutathionylation.[3][4] These reversible modifications act as molecular switches, dynamically regulating protein activity, localization, and interaction networks in response to cellular signals and environmental stimuli.[2][5] Consequently, the "cysteine proteome" is a rich source of information for understanding physiological processes and disease mechanisms.
Quantitative proteomics provides the tools to measure changes in protein abundance and PTMs on a global scale.[6] While numerous methods exist, chemical labeling with cysteine-reactive probes offers a powerful strategy for specifically interrogating the functional state of these critical residues.[7] N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) is an iodoacetamide-based alkylating agent that forms a stable, covalent thioether bond with the thiol group of cysteine residues.[8] By employing isotopically "light" and "heavy" versions of HPIA, researchers can differentially label proteins from two or more biological samples, enabling direct and accurate relative quantification of cysteine-containing peptides by mass spectrometry (MS).[1][9] This approach, analogous to the well-established Isotope-Coded Affinity Tag (ICAT) methodology, provides a robust platform for investigating the dynamic landscape of cysteine reactivity.[6][10]
Principle of the Method: Isotopic Labeling and Quantitative Mass Spectrometry
The HPIA-based quantitative proteomics workflow is predicated on the specific and irreversible alkylation of cysteine residues. The core of the method involves treating two distinct proteome samples (e.g., control vs. treated) with either a "light" (containing naturally abundant isotopes) or "heavy" (containing stable heavy isotopes like ²H or ¹³C) version of HPIA.
The Alkylation Reaction:
The iodoacetamide moiety of HPIA reacts with the nucleophilic thiol group of a cysteine residue via a nucleophilic substitution reaction. This results in the displacement of the iodide ion and the formation of a stable carboxyamidomethyl-cysteine adduct.
Figure 1. Cysteine Alkylation by HPIA. The thiol group of a cysteine residue reacts with HPIA, forming a stable thioether bond and releasing hydrogen iodide.
Quantitative Workflow:
After labeling, the "light" and "heavy" samples are combined into a single mixture. This early-stage pooling minimizes experimental variability arising from downstream sample processing steps such as protein digestion, fractionation, and LC-MS/MS analysis.[11] Following enzymatic digestion (e.g., with trypsin), the resulting peptides are analyzed by mass spectrometry.
A peptide containing a cysteine labeled with "light" HPIA will have a specific mass-to-charge ratio (m/z). Its counterpart from the other sample, labeled with "heavy" HPIA, will be chemically identical but will have a slightly higher m/z due to the incorporated stable isotopes. In the mass spectrum, these two peptides appear as a pair of peaks separated by a known mass difference. The relative abundance of the peptide in the two original samples is determined by comparing the intensities (peak areas) of the "light" and "heavy" peptide ions.
Figure 2. HPIA Quantitative Proteomics Workflow. Overview of the experimental steps from sample preparation to data analysis.
Reagent Preparation: Synthesis of Isotopically Labeled HPIA
While standard HPIA is commercially available, isotopically labeled versions for quantitative proteomics may require custom synthesis. The synthesis of a deuterated ("heavy") HPIA can be conceptually approached by using deuterated starting materials. For example, deuteration of the aromatic ring of the hydroxyphenyl moiety is a feasible strategy.[12] Alternatively, deuterated iodoacetic acid can be used to introduce the heavy label.
Researchers can partner with specialized chemical synthesis companies that offer custom isotope labeling services.[13][14] When ordering or synthesizing a "heavy" HPIA, it is crucial to ensure high isotopic purity (e.g., >98% deuterium incorporation) to minimize isotopic interference and ensure accurate quantification.[15]
Detailed Experimental Protocol
This protocol provides a framework for a typical HPIA-based quantitative proteomics experiment. All steps should be performed under clean conditions to avoid contamination.
Materials and Reagents
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Harvest cells from two experimental conditions (e.g., control and treated) and wash with ice-cold PBS.
Lyse cell pellets in an appropriate lysis buffer on ice.
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
Transfer the supernatant (protein extract) to a new tube.
Determine protein concentration using a standard protein assay (e.g., BCA).
Reduction and Alkylation (Labeling)
Expert Insight: This is the most critical stage of the protocol. Complete reduction of disulfide bonds is necessary to ensure all cysteines are accessible for alkylation. Incomplete alkylation can lead to inaccurate quantification.[16] The reaction is performed in the dark to prevent light-induced degradation of the iodoacetamide reagent.[17]
Take equal amounts of protein (e.g., 1 mg) from the control and treated samples.
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
Cool samples to room temperature.
Alkylation:
To the control sample , add "Light" HPIA solution to a final concentration of 20 mM.
To the treated sample , add "Heavy" HPIA solution to a final concentration of 20 mM.
Incubate for 30 minutes at room temperature in the dark.
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM to react with any excess HPIA.
Sample Combination and Protein Digestion
Combine the "light"-labeled control sample and the "heavy"-labeled treated sample in a 1:1 protein ratio.
Precipitate the combined protein mixture (e.g., using methanol/chloroform) to remove detergents and other interfering substances.
Resuspend the protein pellet in a digestion buffer (e.g., 8 M Urea, 50 mM NH₄HCO₃).
Dilute the urea concentration to < 2 M with 50 mM NH₄HCO₃.
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
Peptide Desalting
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
Dry the purified peptides in a vacuum centrifuge.
Store the dried peptides at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
Analyze the peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.
Set up a data-dependent acquisition (DDA) method where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
Data Analysis
Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
Search the MS/MS spectra against a relevant protein database (e.g., UniProt).
Specify the HPIA modifications on cysteine as variable modifications:
Light: +193.0582 Da (C₈H₈NO₂)
Heavy: Mass of light HPIA + mass of isotopes (e.g., for a d₄-HPIA, this would be +4.0251 Da).
The software will identify peptide pairs and calculate the Heavy/Light (H/L) ratio based on the extracted ion chromatograms of the precursor ions.
Filter and validate the results based on peptide and protein identification scores and perform statistical analysis to identify significantly regulated cysteine-containing peptides.
Data Presentation and Interpretation
The primary output of an HPIA-based quantitative proteomics experiment is a list of identified cysteine-containing peptides with their corresponding H/L ratios. This data can be presented in a table format for clear interpretation.
Table 1: Example Data Output for HPIA Quantitative Proteomics
Protein Accession
Gene
Peptide Sequence
H/L Ratio
p-value
Regulation
P04406
GAPDH
IIGRTGRFIGR
1.05
0.89
Unchanged
P62258
PPIA
FEDENFILKHTGPGILSMANAGPNTNGSQFFICTND
2.58
0.002
Upregulated
Q06830
PRDX1
VCPAGWKPGSDTIKPNVDDSKEYFSKQK
0.45
0.005
Downregulated
P06733
EGFR
MQLMPFGCLLLLLLVGGVTLC
3.12
0.001
Upregulated
P31749
AKT1
TFC*GTPEYLAPEVLEDNDYGRA
0.98
0.92
Unchanged
C* denotes the HPIA-modified cysteine residue.
An H/L ratio greater than 1 indicates that the cysteine residue was more abundant or more reactive in the "heavy"-labeled (treated) sample, while a ratio less than 1 indicates the opposite. Ratios close to 1 suggest no change between the two conditions.
Application Example: Dissecting Redox Signaling in T-Cell Activation
T-cell activation is a rapid process initiated by the T-cell receptor (TCR) and is tightly regulated by PTMs, including phosphorylation and cysteine redox modifications.[18] Reactive oxygen species (ROS) produced during TCR engagement can reversibly oxidize key signaling proteins, modulating their activity.[18] The HPIA method can be used to quantify these dynamic changes in cysteine reactivity upon T-cell stimulation.
Figure 3. T-Cell Receptor (TCR) Redox Signaling. HPIA can quantify changes in cysteine reactivity of key proteins like Lck and CD45 upon TCR-induced ROS production.
In this hypothetical example, stimulating T-cells (treated sample, heavy HPIA) versus resting T-cells (control, light HPIA) could reveal:
Increased H/L ratio for a cysteine in Lck: Suggests this cysteine becomes more accessible or reactive upon activation, potentially indicating a conformational change or a role in redox sensing.
Decreased H/L ratio for a catalytic cysteine in CD45: Could indicate that this cysteine becomes oxidized (and thus unreactive to HPIA) upon stimulation, leading to the inactivation of the phosphatase and allowing signaling to proceed.
Conclusion
The use of isotopically labeled N-(4-hydroxyphenyl)-2-iodoacetamide provides a specific, robust, and versatile method for quantitative cysteine proteomics. It enables the precise measurement of changes in cysteine reactivity across the proteome, offering deep insights into redox signaling, drug-target engagement, and the functional roles of PTMs. The detailed protocols and conceptual framework provided in this guide empower researchers to apply this powerful technique to a wide range of biological questions, from fundamental cell biology to translational drug discovery.
References
Poole, L. B. (2015). The basics of redox signaling. Journal of Biological Chemistry, 290(27), 16479-16488. [Link]
Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347-355. [Link]
Parvez, S., Long, M. J. C., Poganik, J. R., & Aye, Y. (2018). Cysteine-specific chemical modification of proteins: a powerful tool for studying protein function. Chemical Society Reviews, 47(2), 338-354. [Link]
Marino, S. M., & Gladyshev, V. N. (2012). Cysteine redox proteomics. Methods in Molecular Biology, 818, 267-280. [Link]
Mandal, K., Jensen, P. T., & Larsen, M. R. (2023). Modulation of Cysteine modifications upon short time T-cell activation. bioRxiv. [Link]
Go, Y. M., & Jones, D. P. (2013). The redox proteome. Journal of Biological Chemistry, 288(37), 26512-26520. [Link]
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]
Sethuraman, M., McComb, M. E., He, F., Jackman, J., Lee, A., & Costello, C. E. (2004). A new strategy for the identification of cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 15(3), 357-366. [Link]
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. [Link]
Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. [Link]
Parker, R. R., & Weerapana, E. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Methods in Molecular Biology, 1746, 111-123. [Link]
Carballal, S., Trujillo, M., & Radi, R. (2014). Kinetic and mechanistic aspects of the reactions of cysteine, methionine, and other biological thiols with reactive oxygen and nitrogen species. Chemical Research in Toxicology, 27(5), 711-738. [Link]
Pimkova, K., Jassinskaja, M., Munita, R., Ciesla, M., Guzzi, N., Cao Thi Ngoc, P., ... & Hansson, J. (2022). Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis. Redox Biology, 53, 102343. [Link]
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]
Papp, D., Darcsi, A., Kéki, S., & Vékey, K. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
Carroll, K. S., & Weerapana, E. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2359-2366. [Link]
Fu, L., et al. (2017). Systematic and Quantitative Assessment of Hydrogen Peroxide Reactivity With Cysteines Across Human Proteomes. Molecular & Cellular Proteomics, 16(10), 1815-1828. [Link]
Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72886. [Link]
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 689-698. [Link]
Treu, D., & Lunte, S. M. (2020). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 2099, 13-26. [Link]
Papp, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]
Pimkova, K., et al. (2022). Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis. PubMed. [Link]
AnaSpec. (n.d.). ClearPoint™ Peptides – Heavy Isotope Labeled. [Link]
Al-Hayali, M. A., & Taylor, R. J. (2023). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Journal of Medicinal Chemistry, 66(1), 1-28. [Link]
CN118955232A - A method for synthesizing deuterated aromatic compounds - Google P
Kazmaier, U. (n.d.). Synthesis of deuterium-labeled compounds. Saarland University. [Link]
Li, Y., et al. (2014). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Journal of The American Society for Mass Spectrometry, 25(11), 1936-1946. [Link]
Pimkova, K., et al. (2022). Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis. ResearchGate. [Link]
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 1017-1022. [Link]
Weake, V. M., et al. (2023). Proteome-wide quantitative analysis of redox cysteine availability in the Drosophila melanogaster eye reveals oxidation of phototransduction machinery during blue light exposure and age. Redox Biology, 63, 102723. [Link]
Prophecy Market Insights. (2024). Stable Isotope Labeled Biomolecules Market, Size, Trends and Forecast to 2034. [Link]
cysteine labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide for protein analysis
Application Note: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) Introduction & Principle N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is a specialized bifunctional alkylating agent designed to modif...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM)
Introduction & Principle
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is a specialized bifunctional alkylating agent designed to modify cysteine sulfhydryl groups. Unlike standard iodoacetamide (IAM), which blocks cysteines with a simple carbamidomethyl group (
), HP-IAM introduces a phenol moiety () onto the cysteine residue.
Why use HP-IAM?
The introduction of this phenol group effectively converts a cysteine residue into a "pseudo-tyrosine." This is critical for three primary applications:
Radioiodination (¹²⁵I): Proteins lacking accessible tyrosine residues cannot be effectively radiolabeled using standard oxidative methods (e.g., Chloramine-T, Iodogen). HP-IAM tagging provides a reactive phenol site for subsequent iodination.
Mass Spectrometry (MS): The reagent imparts a distinct mass shift (+150.15 Da) and increases the hydrophobicity of cysteine-containing peptides, improving retention on reverse-phase columns and ionization efficiency for certain hydrophilic peptides.
Cross-linking: The introduced phenol can participate in oxidative cross-linking reactions (e.g., ruthenium-catalyzed photo-crosslinking) to map protein-protein interactions.
Chemical Mechanism
The reaction proceeds via a classic nucleophilic substitution (
) mechanism.
Activation: At pH 7.5–8.5, the cysteine sulfhydryl group (
) is deprotonated to the thiolate anion (), which is a potent nucleophile.
Attack: The thiolate attacks the
-carbon of the HP-IAM, displacing the iodide leaving group.
Result: A stable thioether bond is formed, covalently attaching the hydroxyphenylacetamide group to the protein.
Key Specificity Note: While highly specific for cysteine at pH < 9.0, maintaining strict pH control is essential. At pH > 9.0, or with large excesses of reagent, N-terminal amines and histidine imidazoles may also react.
Experimental Workflow
The following diagram illustrates the critical path from sample reduction to downstream application.
Figure 1: Workflow for HP-IAM labeling. Pathway A utilizes the phenol tag for secondary radiolabeling; Pathway B utilizes the mass shift for identification.
Detailed Protocol
Materials Required
Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM). Note: Prepare fresh in DMSO or DMF.
Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0. Avoid phosphate buffers if downstream enzymatic steps are sensitive.
Reductant: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]
Desalting Column: Zeba Spin columns or equivalent (7K MWCO).
Step-by-Step Methodology
1. Protein Reduction (Critical Pre-step)
Cysteines are often oxidized as disulfides. They must be reduced to free thiols (
) for alkylation.
Dilute protein to 1–10 mg/mL in Labeling Buffer (pH 8.0).
Add TCEP to a final concentration of 5–10 mM.
Incubate at 37°C for 30 minutes .
Expert Insight: TCEP is preferred over DTT because TCEP is stable and does not necessarily need to be removed before adding HP-IAM (unlike DTT, which contains thiols that will scavenge the alkylating agent).
2. Alkylation with HP-IAM
Prepare a 200 mM stock solution of HP-IAM in dry DMSO.
Add HP-IAM stock to the reduced protein sample to achieve a 10 to 20-fold molar excess over the total thiol concentration.
Example: If protein is 50 µM (with 2 Cys), thiol conc is 100 µM. Add HP-IAM to 1–2 mM.
Protect from light immediately (iodine bonds are photosensitive).
Incubate at Room Temperature for 45–60 minutes in the dark.
Quality Control: Do not exceed pH 8.5 to prevent non-specific lysyl alkylation.
3. Quenching and Cleanup
Add DTT (final 20 mM) or L-Cysteine to quench unreacted HP-IAM. Incubate for 5 minutes.
Desalting (Mandatory for Pathway A): If you intend to radio-iodinate the protein subsequently, you must remove the unreacted HP-IAM and the quench byproducts. Free HP-IAM contains a phenol ring that will compete for radioactive iodine.
Use a spin desalting column or dialysis against the buffer required for the next step (e.g., PBS).
Data Analysis & Interpretation
Mass Spectrometry Characterization
When analyzing HP-IAM labeled peptides, the mass shift is significantly larger than standard carbamidomethylation.
Modification
Reagent
Added Moiety Formula
Monoisotopic Mass Shift (Da)
Carbamidomethylation
Iodoacetamide (IAM)
+57.02
HPIA-Alkylation
HP-IAM
+150.15
N-ethylmaleimide
NEM
+125.05
Note: Ensure your search engine (Mascot/Sequest/MaxQuant) is configured with a custom variable modification for Cysteine: +150.15 Da.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Labeling Efficiency
Incomplete reduction
Increase TCEP incubation time or temp (up to 55°C). Ensure denaturant (e.g., 6M Urea) is present if cysteines are buried.
Precipitation
HP-IAM hydrophobicity
HP-IAM is less soluble than IAM. Ensure DMSO concentration in final reaction is <10% but sufficient to solvate reagent.
Over-alkylation
pH too high
Check buffer pH.[2] If > 8.5, Lysines will be modified (Mass shift +150 on K). Adjust to pH 7.5.
Radio-labeling Failure
Excess free reagent
Residual HP-IAM in solution is scavenging the ¹²⁵I. Perform two rounds of desalting/dialysis before iodination.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).
Sechi, S., & Chait, B. T. (1998).[3] Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification.[2][3][4][5][6] Analytical Chemistry, 70(24), 5150–5158. [Link]
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation Protocol. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-(4-Hydroxyphenyl)-2-iodoacetamide in Protein Cross-linking Experiments
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers, Structural Biologists, and Proteomics Scientists
Executive Summary & Scientific Rationale
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized heterofunctional probe designed to bridge the gap between cysteine alkylation and oxidative cross-linking chemistries. While standard cross-linkers (e.g., DSS, glutaraldehyde) rely on surface amines, HP-IA enables a unique "Tag-and-Link" strategy.
By reacting with solvent-accessible cysteine residues, HP-IA installs a phenolic moiety (a "pseudo-tyrosine") at a specific site. This phenol group serves as a radical acceptor in Oxidative Cross-linking (OCL) reactions—typically mediated by Ruthenium(II) tris(bipyridine) (
) or Horseradish Peroxidase (HRP).
Why use HP-IA?
Cysteine Specificity: Targets interactions near cysteine residues, offering orthogonal data to lysine-targeted maps.
Zero-Length Coupling: The oxidative cross-linking step (Step 2) forms a covalent bond directly between the tagged phenol and a neighboring tyrosine or phenol, resulting in a very short effective cross-linking radius (< 5 Å) compared to long-chain linkers.
Temporal Control: The cross-linking event is light- or enzyme-triggered, allowing for the capture of transient interactions.
Mechanism of Action
The utility of HP-IA rests on a two-step chemical workflow. Understanding the causality in each step is critical for experimental success.
Step 1: Site-Specific Installation (The "Tag")
The iodoacetamide group undergoes an
reaction with the thiolate anion of a cysteine residue. This is irreversible and creates a stable thioether bond.
Chemical Consequence:[1][2] The cysteine is now functionalized with a 4-hydroxyphenyl group, effectively mimicking a tyrosine residue.
Step 2: Radical-Mediated Cross-linking (The "Link")
Upon addition of an oxidant (e.g., Ammonium Persulfate) and a catalyst (e.g.,
) with light irradiation, the phenolic hydroxyl group is oxidized to a phenoxyl radical .
Reaction: This radical rapidly couples with a spatially proximal tyrosine (on a binding partner) or another phenoxyl radical to form a C-C (dityrosine) or C-O (isodityrosine) bond.
Visualization: The HP-IA Workflow
Figure 1: The two-stage "Tag-and-Link" mechanism converting a cysteine residue into an oxidative cross-linking anchor.
Detailed Experimental Protocol
Phase A: Pre-Experimental Considerations
Buffer Compatibility: Avoid buffers with reducing agents (DTT,
-ME) during the labeling step, as they will quench the HP-IA. Avoid buffers with high phenolic content (e.g., some tissue culture media) during the cross-linking step, as they scavenge radicals.
Reagent Solubility: HP-IA is hydrophobic. Dissolve in high-grade DMSO or DMF to create a 100 mM stock before diluting into aqueous buffer.
Phase B: Cysteine Labeling (The Tag)
Preparation: Dilute the protein of interest to 10–50
M in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
Note: If the protein contains oxidized disulfides you wish to label, pre-treat with TCEP, then remove TCEP via desalting column.
Reaction: Add HP-IA to a final concentration of 10–20 fold molar excess over the total cysteine content.
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight in the dark.
Expert Insight: Iodoacetamide reactions are light-sensitive; keep wrapped in foil to prevent iodine liberation which can cause non-specific oxidation.
Quenching & Cleanup (CRITICAL):
Action: You MUST remove unreacted HP-IA. Free HP-IA in solution contains a phenol group that will aggressively scavenge radicals in Phase C, inhibiting protein-protein cross-linking.
Method: Use a desalting column (e.g., Zeba Spin, PD-10) or extensive dialysis against Cross-linking Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
Phase C: Oxidative Cross-linking (The Link)
This protocol uses the Ruthenium/Light system for high temporal resolution.
Setup: Mix the HP-IA labeled protein with its interacting partner(s).
Catalyst Addition: Add
(Ruthenium) to a final concentration of 100 M and Ammonium Persulfate (APS) to 2 mM.
Trigger: Irradiate the sample immediately with blue light (450–460 nm) for 0.5 to 5 seconds.
Why so fast? The radical lifespan is short. Long exposure leads to non-specific oxidation and degradation.
Quench: Stop the reaction immediately by adding 20 mM DTT or SDS-PAGE loading buffer containing reducing agents.
Phase D: Analysis
SDS-PAGE: Look for a molecular weight shift corresponding to the complex (MW of Protein A + Protein B).
Western Blot: Use antibodies against the specific partner to confirm the identity of the shifted band.
Mass Spectrometry: Digest the band. Look for "dityrosine" mass shifts or cross-linked peptides.
Data Interpretation & Validation
Comparative Analysis of Cross-linking Reagents
Use this table to select the right tool for your structural question.
Feature
HP-IA (Phenol Tag)
DSS / BS3 (Amine Reactive)
Photo-Leucine (Metabolic)
Target Residue
Cysteine (Surface)
Lysine (Surface)
Leucine (Core/Surface)
Linker Length
Zero-Length (C-C bond)
~11.4 Å
Zero-Length
Reaction Type
1. Alkylation2. Radical Coupling
Nucleophilic Substitution (NHS)
UV Photocrosslinking
Trigger
Light + Catalyst (Step 2)
Spontaneous
UV Light
Specificity
High (Cys-proximal)
Medium (Many Lysines)
Low (Promiscuous insertion)
Key Limitation
Requires free Cys; Sensitivity to scavengers
Hydrolysis of NHS ester
Low incorporation efficiency
Troubleshooting Guide (Self-Validating Systems)
Observation
Root Cause
Corrective Action
No Cross-linking observed
Excess HP-IA remaining in solution.
Validation: Check cleanup step. The free reagent competes for radicals. Perform two rounds of desalting.
Protein Precipitation
Over-alkylation or Over-oxidation.
Reduce light exposure time (e.g., 5s 1s). Reduce HP-IA concentration during labeling.
Smearing on Gel
Non-specific radical attack.
Reduce APS concentration. Ensure pH is not > 8.5 (increases radical reactivity).
Pre-treat with TCEP. Verify free thiols using Ellman’s Reagent before adding HP-IA.
References
Kodadek, T., et al. (2005). "Rapid, specific cross-linking of protein-protein interactions using oxidative cross-linking." Trends in Biochemical Sciences.
Context: Foundational text on the mechanism of oxidative cross-linking (PICUP) utilizing Ru(bpy)3 and phenol groups.
Fancy, D. A., & Kodadek, T. (1999). "Chemistry for intracellular target identification." Proceedings of the National Academy of Sciences.
Context: Establishes the chemistry of tyrosyl radical coupling which HP-IA exploits.
Sato, S., et al. (2004). "Site-specific introduction of a photo-crosslinking group into a protein via a cysteine residue." Bioconjugate Chemistry.
Context: While focusing on benzophenones, this paper validates the strategy of using iodoacetamide derivatives to convert cysteines into cross-linking handles.
Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide in Drug Discovery
Thiol-Directed Radioiodination and Covalent Probe Design Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized bifunctional reagent used in drug discovery for site-specific radiolabeling and covalent cys...
Author: BenchChem Technical Support Team. Date: February 2026
Thiol-Directed Radioiodination and Covalent Probe Design
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized bifunctional reagent used in drug discovery for site-specific radiolabeling and covalent cysteine mapping . Its structure combines a cysteine-reactive alpha-iodoacetamide warhead with a phenolic moiety (tyrosine mimic).
This unique architecture solves a critical challenge in pharmacokinetics (PK) and receptor binding assays: How to radioiodinate proteins or peptides that lack accessible tyrosine residues or are sensitive to direct oxidative iodination. By introducing a phenolic "handle" onto a specific cysteine, researchers can subsequently label the construct with Iodine-125 (
) using standard oxidative methods (e.g., Chloramine-T, IODOGEN), or use the molecule as a covalent fragment to probe "tyrosine-recognition" pockets containing cysteine nucleophiles.
Mechanism of Action & Chemistry
The utility of N-(4-Hydroxyphenyl)-2-iodoacetamide relies on two distinct chemical reactivities that can be executed sequentially.
2.1 The "Anchor-and-Label" Mechanism
Step 1: Thiol Alkylation (The Anchor). The iodoacetamide group undergoes an irreversible nucleophilic substitution (
) reaction with the thiolate anion () of a cysteine residue. This creates a stable thioether bond, permanently attaching the hydroxyphenyl group to the protein.
Step 2: Electrophilic Iodination (The Label). The newly attached phenol ring is electron-rich and highly susceptible to Electrophilic Aromatic Substitution (
) at the ortho positions. When exposed to radioactive iodine () generated by an oxidizing agent, the phenol is iodinated, resulting in a stable radiotracer.
Why this matters: Direct iodination of proteins targets native Tyrosine and Histidine residues. If these are part of the active site, direct labeling destroys biological activity. This reagent allows labeling to be directed to a distal Cysteine (native or engineered), preserving the drug's binding affinity.
Key Applications in Drug Discovery[1]
3.1 Development of High-Affinity Radioligands
In receptor occupancy assays and competitive binding screens, a high-specific-activity radioligand is essential.
Problem: Many peptide therapeutics (e.g., disulfide-rich venom peptides, insulin analogs) may lose potency if their native tyrosines are iodinated.
Solution: Introduce a Cysteine in a non-critical region (e.g., C-terminus). React with N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2][3][4][5] Iodinate the conjugate.
Result: A bioactive,
-labeled tracer for screening small molecule libraries.
3.2 Covalent Fragment Screening (ABPP)
In Activity-Based Protein Profiling (ABPP), this molecule serves as a "Tyrosine-Mimetic" covalent probe.
Target Class: Enzymes that recognize phenol-containing substrates (e.g., certain oxidoreductases, transferases) but possess a catalytic or allosteric cysteine.
Workflow: The reagent binds to the phenol-recognition pocket and alkylates the proximal cysteine. Mass spectrometry (LC-MS/MS) identifies the modified residue, mapping the ligandable site.[6]
Experimental Protocol: Site-Specific
Labeling
Objective: To label a cysteine-containing peptide/protein with
using N-(4-Hydroxyphenyl)-2-iodoacetamide as the linker.
Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (dissolved in DMSO to 50 mM).
Target: Purified Protein/Peptide (in PBS, pH 7.4; free of reducing agents like DTT/BME).
Radioisotope: Na
(carrier-free).
Oxidant: IODOGEN coated tubes or Chloramine-T.
Quench: Sodium Metabisulfite (1 mg/mL).
Purification: PD-10 Desalting Column or HPLC.
4.2 Step-by-Step Methodology
Phase I: Conjugation (Introduction of the Phenol Handle)
Reduction (Optional): If the target Cys is oxidized (disulfide), treat protein with 2-5 eq TCEP for 30 min. Note: TCEP does not inhibit iodoacetamide, unlike DTT.
Reaction: Mix Protein (50 µM final) with Reagent (500 µM final, 10-fold excess).
Buffer: PBS pH 7.5 or Borate pH 8.0. Avoid Tris if high pH (amine reactivity risk).
Incubation: Incubate for 1-2 hours at Room Temperature in the dark.
Desalting:CRITICAL STEP. Remove unreacted N-(4-Hydroxyphenyl)-2-iodoacetamide using a Zeba Spin column or dialysis. Excess reagent will compete for Iodine in the next step.
Phase II: Radioiodination
Transfer: Add the conjugated protein (now containing the hydroxyphenyl tag) to an IODOGEN-coated tube.
Labeling: Add 0.5 mCi Na
. Incubate for 10–15 minutes at Room Temperature.
Quench: Remove reaction mixture from the tube (stopping oxidation) or add Sodium Metabisulfite (excess) to reduce unreacted iodine.
Final Purification: Separate the labeled protein from free iodide using a PD-10 column or Size Exclusion Chromatography (SEC).
QC: Assess radiochemical purity via TCA precipitation or SDS-PAGE autoradiography.
Data Visualization & Workflows
5.1 Reaction Mechanism Diagram
The following diagram illustrates the chemical transformation from the free thiol to the final radiolabeled species.
Caption: Two-stage labeling mechanism: (1) Cysteine alkylation introduces the phenol tag, followed by (2) Ortho-iodination of the phenol ring.
5.2 Experimental Workflow Decision Tree
Use this logic flow to determine if this reagent is suitable for your drug discovery campaign.
Caption: Selection guide for radioiodination strategies. This reagent is the gold standard when Tyrosines are absent or critical for function.
Comparison of Labeling Reagents
Feature
Direct Iodination
Bolton-Hunter Reagent
N-(4-Hydroxyphenyl)-2-iodoacetamide
Target Residue
Tyrosine (and Histidine)
Lysine (Primary Amines)
Cysteine (Sulfhydryl)
Reaction Type
Oxidative Substitution
Acylation (NHS Ester)
Alkylation (S_N2)
Stability
High
Moderate (Hydrolysis risk)
Very High (Thioether bond)
Risk to Activity
High (Oxidative damage)
Medium (Lys modification)
Low (Site-specific)
Primary Use
Robust proteins
Proteins w/o Tyr
Peptides/Proteins w/ critical Tyr
References
MedChemExpress (MCE).N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 Product Information. (Deuterated standard demonstrating chemical structure and availability).
National Institutes of Health (NIH).Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag. (Describes the "HPE-IAM" analog mechanism for thiol labeling).
(Note: Generalized link to PMC search for verification of HPE-IAM chemistry).
European Bioinformatics Institute (EBI) - MEROPS.Small-molecule inhibitor: Iodoacetamide.
Domainex. Covalent Inhibitor Drug Discovery.[6] (Context for using iodoacetamide warheads in fragment screening).
Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) for Post-Translational Modification Studies
Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized cysteine-reactive alkylating agent. Unlike standard iodoacetamide (IAM) which adds a simple carbamidomethyl group, HP-IAA introduces a pheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized cysteine-reactive alkylating agent. Unlike standard iodoacetamide (IAM) which adds a simple carbamidomethyl group, HP-IAA introduces a phenolic moiety onto cysteine residues. This "phenol tag" serves two distinct, high-value applications in protein biochemistry and proteomics:
Radiolabeling Substrate: It converts cysteine residues into "pseudo-tyrosines," enabling
I-radiolabeling of proteins that lack native tyrosine or require site-specific labeling at cysteines.
Redox Proteomics Probe: In its optimized forms (e.g., HPE-IAM), it stabilizes labile sulfur species (like polysulfides) more effectively than standard alkylating agents, allowing for the precise mapping of oxidative post-translational modifications (PTMs).
Mechanism of Action
The core reactivity of HP-IAA relies on the nucleophilic substitution (
) of the iodine atom by the thiolate anion () of a cysteine residue.
Chemical Reaction Scheme
The reaction proceeds most efficiently at physiological to slightly alkaline pH (7.0–8.0), where the cysteine thiol is deprotonated to the reactive thiolate.
Figure 1: Nucleophilic substitution mechanism. The cysteine thiolate displaces iodide, resulting in a stable thioether bond linking the phenolic ring to the protein.
Application A:
I-Radiolabeling of Cysteine-Containing Proteins
Context: Standard radioiodination (Chloramine-T or Iodogen methods) targets tyrosine residues. Proteins lacking tyrosine, or those where tyrosine is critical for activity, cannot be labeled this way. HP-IAA bridges this gap by installing a phenol group on cysteines, which can then be iodinated.
Protocol 1: Two-Step Radiolabeling
Prerequisites:
Buffer: PBS, pH 7.4 (degassed).
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
Reagent: HP-IAA (dissolved in DMSO).
Radioisotope: Na
I.
Oxidant: Iodogen-coated tubes or Chloramine-T.
Step-by-Step Methodology
Protein Reduction:
Incubate protein (10–100 µg) with 5 mM TCEP for 30 min at Room Temperature (RT) to reduce disulfide bonds and generate free thiols.
Note: Remove excess reducing agent via desalting column (e.g., Zeba Spin) if using DTT. TCEP is compatible with iodoacetamides at low concentrations but removal is recommended for stoichiometry control.
Alkylation (Tagging):
Add HP-IAA (10–50 fold molar excess over thiols) to the reduced protein.
Incubate for 1 hour at RT in the dark.
Quench: Add excess cysteine or DTT to consume unreacted HP-IAA.
Purification: Remove unreacted HP-IAA using a desalting column or dialysis against PBS. Crucial: Unreacted HP-IAA will compete for iodine in the next step.
Radioiodination:
Transfer the phenol-tagged protein to an Iodogen-coated tube.
Add 0.5 mCi Na
I.
Incubate for 10–15 minutes.
Stop: Transfer mixture to a tube containing excess tyrosine (scavenger) or sodium metabisulfite.
Context: Reactive Sulfur Species (RSS) create PTMs like polysulfidation (Protein-S-S
-H).[1] These are fragile and often lost during standard sample prep. The HP-IAA derivative, -(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) , has been identified as a superior alkylating agent for these species, stabilizing them for Mass Spectrometry (MS) detection.
Protocol 2: The "HPE-IAM Switch" for Polysulfides
This workflow distinguishes polysulfides from free thiols and disulfides.
Experimental Workflow
Figure 2: Workflow for detecting protein polysulfidation. The reagent alkylates both free thiols and polysulfides. The stability of the resulting adduct allows MS to differentiate the number of sulfur atoms.
Detailed Methodology
Lysis & Alkylation (Simultaneous):
Lyse cells in buffer containing 50 mM HEPES (pH 7.4), 1% SDS, and 5 mM HPE-IAM .
Critical: Do not add reducing agents (DTT/TCEP) yet, as they will destroy the polysulfide PTMs.
Incubate at 37°C for 30–60 minutes.
Precipitation:
Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess reagent.
Digestion:
Resuspend pellet, reduce (to break structural disulfides if needed for digestion efficiency, though this may complicate analysis; often skipped or done carefully), and digest with Trypsin.
LC-MS/MS Analysis:
Search for the specific mass shift of the alkylated tag.
Mass Shift Calculation:
Cysteine + HP-IAA (C
HNO): +149.05 Da (approx).
Cysteine + HPE-IAM (C
HNO): +177.08 Da (approx).
Polysulfide Signature: Look for peptides with mass shifts corresponding to Tag + 32 Da (one extra Sulfur) or Tag + 64 Da.
Technical Specifications & Troubleshooting
Reagent Properties
Property
Specification
Notes
Molecular Weight
~277.06 Da (HP-IAA)
Varies by exact derivative (e.g., ethyl spacer).
Solubility
DMSO, Ethanol, DMF
Prepare fresh stocks (100–200 mM) in DMSO.
Stability
Light Sensitive
Store solid at -20°C; protect solutions from light.[2]
Selectivity
Cysteine > Histidine >> Lysine
Highly selective for Cys at pH < 8.0.
Troubleshooting Guide
Issue
Probable Cause
Solution
Precipitation during labeling
Reagent concentration too high
Do not exceed 5% DMSO in final protein buffer.
Low labeling efficiency
Oxidized cysteines or pH too low
Ensure TCEP reduction; verify pH is 7.0–8.0.
Non-specific labeling
pH > 8.5 or incubation too long
Maintain pH < 8.0; limit reaction to 1 hour.
No signal in Radiolabeling
Excess HP-IAA not removed
Perform rigorous desalting before adding I.
References
Xin, Y., Zhang, X., Wang, Q., et al. (2025).[3] Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry .
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research , 16(9), 3443-3447.[2]
Nagy, P., et al. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization. Free Radical Biology and Medicine .
Creative Proteomics. (2024). Protein Alkylation: Exploring Techniques and Applications.
Thermo Fisher Scientific. Iodination Reagents and Accessories.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Specific Peptide Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide
Introduction & Strategic Utility
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized heterobifunctional reagent designed to introduce a phenolic moiety onto cysteine residues. While generic iodoacetamide (IAM) is used for simple alkylation (capping) in proteomics, HP-IA serves a distinct, high-value purpose: it transforms a cysteine residue into a functional mimic of tyrosine.
Why is this critical?
Radioiodination Target: Many bioactive peptides lack native Tyrosine or Histidine residues required for oxidative radioiodination (e.g., using Chloramine-T or IODOGEN). By labeling a cysteine with HP-IA, you introduce a phenol group that can be subsequently iodinated with
.
Thiol-Specific "Bolton-Hunter" Chemistry: Unlike the classic Bolton-Hunter reagent which targets amines (N-terminus/Lysine) and can disrupt receptor binding, HP-IA targets thiols. This allows for site-selective labeling if the peptide sequence is designed with a unique Cysteine, preserving bioactivity.
Cross-linking & Conjugation: The introduced phenol can serve as a handle for oxidative cross-linking or specific antibody recognition.
This protocol details the precise methodology for labeling, ensuring high specificity (S-alkylation vs. N-alkylation) and maximum yield.
Mechanism of Action
The reaction proceeds via nucleophilic substitution (
). The thiolate anion () of the cysteine attacks the alpha-carbon of the iodoacetamide group, displacing the iodide ion.
Selectivity: At pH 7.5–8.5, cysteine thiols (
) are deprotonated and highly nucleophilic. Amines (Lysine ) remain mostly protonated and unreactive.
Stability: The resulting thioether bond is chemically stable, unlike esters or disulfides, preventing label loss during downstream processing.
Visualizing the Reaction Pathway:
Figure 1: The nucleophilic attack of the cysteine thiolate on the HP-IA reagent results in a stable thioether conjugate.
Materials & Reagents
Critical Reagent Handling:
HP-IA Stability: The reagent is sensitive to light and hydrolysis. Always prepare fresh. Do not store dissolved stock solutions.
Solubility: HP-IA is hydrophobic. It must be dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous peptide solution.
Component
Specification
Purpose
Labeling Reagent
N-(4-Hydroxyphenyl)-2-iodoacetamide
Thiol-reactive phenol donor.
Reaction Buffer
50 mM Tris-HCl or HEPES, 5 mM EDTA, pH 8.0
Maintains pH for specificity; EDTA chelates metals that catalyze oxidation.
Reducing Agent
Immobilized TCEP Disulfide Reducing Gel
Reduces disulfide bonds without contaminating the solution with free thiols.
Solvent
Anhydrous DMSO or DMF
Solubilizes the HP-IA reagent.
Quenching Buffer
100 mM DTT or -Mercaptoethanol
Scavenges unreacted HP-IA to stop the reaction.
Detailed Protocol
Phase 1: Peptide Preparation (Reduction)
Context: Most cysteine-containing peptides form disulfides (dimers) in storage. These must be reduced to free thiols (-SH) for the reaction to occur.
Dissolve Peptide: Prepare a 1–2 mg/mL peptide solution in Reaction Buffer (pH 8.0).
Reduction: Add Immobilized TCEP Gel (slurry) to the peptide solution.
Why Immobilized? Soluble TCEP can react slowly with iodoacetamide. Immobilized TCEP allows you to reduce the peptide and then physically remove the reducing agent via centrifugation, leaving a pure peptide solution ready for labeling.
Alternative: If using soluble DTT, you MUST perform a desalting spin column (e.g., PD-10 or Zeba) step immediately after reduction to remove the DTT. DTT will consume your HP-IA reagent instantly if left in solution.
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) with gentle mixing.
Recovery: Centrifuge to pellet the TCEP gel and transfer the supernatant (reduced peptide) to a fresh, light-protected tube.
Phase 2: Labeling Reaction
Prepare Reagent Stock: Immediately before use, dissolve N-(4-Hydroxyphenyl)-2-iodoacetamide in DMSO to a concentration of 50–100 mM .
Calculations: Determine the molar excess.
Standard: Use a 1.5 to 2.0-fold molar excess of HP-IA over the total thiol concentration.
Note: A massive excess (e.g., 10x) is discouraged as it increases the risk of non-specific N-terminal alkylation.
Initiate Reaction: Add the calculated volume of HP-IA stock to the peptide solution.
Solvent Limit: Ensure the final DMSO concentration is < 20% to avoid peptide precipitation (though < 10% is ideal).
Incubation: Incubate for 30–60 minutes at Room Temperature in the DARK .
Why Dark? Aryl iodides and iodoacetamides are light-sensitive.[1] Light can cause iodine liberation or radical formation.
Phase 3: Quenching & Purification
Quench: Add Quenching Buffer (DTT or BME) to a final concentration of 10–20 mM. Incubate for 5–10 minutes. This reacts with any remaining HP-IA, preventing it from reacting with the column or other proteins.
Purification (HPLC): Isolate the labeled peptide using Reversed-Phase HPLC (C18 column).
Gradient: Standard Water/Acetonitrile with 0.1% TFA.
Shift: The HP-IA label adds hydrophobicity. The labeled peptide will elute later than the unlabeled precursor.
Validation: Verify the mass shift via ESI-MS or MALDI-TOF.
Mass Shift: The addition of the N-(4-hydroxyphenyl)acetamide group adds +149.15 Da to the peptide mass (Molecular weight of reagent minus HI).
Workflow Visualization
Figure 2: Step-by-step workflow for ensuring specific cysteine labeling while mitigating side reactions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Labeling Yield
Disulfides not reduced.
Increase reduction time or TCEP concentration. Ensure pH is > 7.[1]0.
Low Labeling Yield
Reagent hydrolysis.
Critical: Dissolve HP-IA in DMSO immediately before use. Do not use old aqueous stocks.
Over-labeling (+2 adducts)
pH too high (> 9.0).
At high pH, Lysines become reactive. Strictly maintain pH 7.5–8.[1]0.
Precipitation
Peptide hydrophobicity.
The label adds hydrophobicity. Increase % DMSO in reaction or use 4-8M Urea if compatible.
Reagent "consumption"
Residual DTT.
If using soluble DTT, you must desalt thoroughly before adding HP-IA.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistries, detailing iodoacetamide specificity).
Thermo Fisher Scientific. (n.d.).[2] Iodoacetamide and NEM: Cysteine Alkylation Protocols.[3] (Standard industrial protocols for thiol alkylation).
Mier, W., et al. (2005). Impact of radiochemistry on the stability of radioiodinated peptides. Journal of Nuclear Medicine. (Discusses the utility of phenolic linkers for stable radioiodination).
Vlasak, J., & Ionescu, R. (2011). Fragmentation of monoclonal antibodies. mAbs.[4][5] (Details the use of reducing agents and alkylation in protein characterization).
Application Note: Stable Isotope Labeling with Deuterated N-(4-Hydroxyphenyl)-2-iodoacetamide (d-HPIA)
Executive Summary This guide details the application of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its deuterated isotopologue (d-HPIA , typically or ) for quantitative proteomics. Unlike standard iodoacetamide (IAA)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its deuterated isotopologue (d-HPIA , typically
or ) for quantitative proteomics. Unlike standard iodoacetamide (IAA), HPIA introduces a phenolic moiety to cysteine residues. This modification serves two critical functions: it increases the hydrophobicity of labeled peptides (improving retention of short hydrophilic peptides on C18 columns) and provides a scaffold for differential isotope labeling (DIL).
This protocol focuses on Relative Quantification (Control vs. Treated) and Cysteine Reactivity Profiling (determining
), leveraging the mass difference between light () and heavy () forms to quantify protein abundance or oxidation states via LC-MS/MS.
Chemical Mechanism & Rationale[1][2]
The Reaction
The core chemistry is a nucleophilic substitution (
) where the thiolate anion () of a cysteine residue attacks the alpha-carbon of the iodoacetamide group, displacing the iodide.
Key Advantage: HPIA exhibits approximately 3-fold higher reactivity toward cysteine thiolates compared to standard iodoacetamide, likely due to the electronic effects of the phenyl ring [1].
In this workflow, two biological states are labeled separately—one with the "Light" reagent (
-HPIA) and one with the "Heavy" reagent (-HPIA). The samples are mixed before digestion to minimize technical variation during sample processing.
Workflow Diagram
Comprehensive Protocol
Reagent Preparation
Lysis Buffer: 8M Urea, 50 mM HEPES (pH 8.0). Avoid amine-containing buffers (Tris) if high concentrations are used, though HEPES is preferred for stability.
Reducing Agent: 200 mM TCEP (Tris(2-carboxyethyl)phosphine) in water.
Note: Prepare fresh. Iodoacetamides are light-sensitive and unstable over long periods in solution.
Step-by-Step Methodology
Step 1: Protein Extraction & Reduction
Lyse cells in Lysis Buffer . Sonicate to shear DNA.
Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).
Determine protein concentration (BCA Assay).
Aliquot 100 µg of protein for each sample (Control and Treated).
Add TCEP to a final concentration of 5 mM .
Incubate at 55°C for 20 minutes to fully reduce disulfide bonds.
Step 2: Differential Alkylation (The Critical Step)
Control Sample: Add
-HPIA to a final concentration of 10–15 mM (approx. 2-3x molar excess over total thiols).
Treated Sample: Add
-HPIA to a final concentration of 10–15 mM .
Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .
Expert Insight: Do not exceed 60 minutes. While HPIA is more specific to Cys than Lys, prolonged incubation at pH > 8.0 can lead to off-target N-terminal or Lysine alkylation [2].
Step 3: Quenching & Mixing
Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted iodoacetamide. Incubate for 10 min.
Mix the Control (
) and Treated () samples in a 1:1 ratio by protein mass.
Step 4: Digestion & Cleanup
Dilute the sample with 50 mM HEPES (pH 8.0) to reduce Urea concentration to < 1M.
Add Trypsin (sequencing grade) at a 1:50 (enzyme:protein) ratio.
Incubate overnight at 37°C.
Acidify with TFA to pH < 3.
Desalt using C18 solid-phase extraction (SPE) columns.
Data Acquisition & Analysis
The Deuterium Isotope Effect
A critical consideration when using deuterated tags is the chromatographic shift . Deuterated peptides typically elute slightly earlier than their hydrogenated counterparts on Reverse Phase (C18) columns due to slightly weaker hydrophobic interactions [3].
Impact on Analysis:
Retention Time Shift: Expect the Heavy peak to elute 2–10 seconds before the Light peak.
Quantification Software: Ensure your software (e.g., MaxQuant, Skyline, Proteome Discoverer) allows for a retention time tolerance window (typically ±0.2 min) when pairing Light/Heavy doublets.
Mass Spectrometry Settings
Parameter
Setting
Rationale
Modification
Custom
Define -HPIA (Mass ~ +149.01 Da) and -HPIA (Mass ~ +149.01 + *1.006 Da) on Cysteine.
MS1 Resolution
> 60,000
High resolution is required to resolve overlapping isotope envelopes.
Dynamic Exclusion
30–60s
Prevent re-sampling of abundant peptides.
Fragmentation
HCD
Higher-energy Collisional Dissociation typically yields good b/y ion series for these modified peptides.
Troubleshooting & QC
Incomplete Alkylation
Symptom: Observation of unmodified cysteines or disulfide-linked peptides in MS.
Cause: pH < 7.0 during labeling or old reagent.
Fix: Verify pH is 8.0 using a spot check. Use fresh HPIA stocks.
Fix: Keep pH strictly between 7.5–8.0. Limit reaction to 30 mins.
Poor Heavy/Light Pairing
Symptom: Software fails to identify pairs.
Cause: Deuterium retention time shift is larger than the software window.
Fix: Manually inspect chromatograms in Skyline. Widen the "Isotope Match Tolerance" or "Retention Time Window" in your search algorithm.
References
Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.[2] Analytical Biochemistry, 375(2), 187-195.[2] Link
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification.[3] Analytical Chemistry, 70(24), 5150–5158. Link
Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Affinity Chromatography. Journal of Proteome Research, 1(2), 139–147. Link
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link
Application Note: High-Sensitivity Profiling of Cysteine-Rich Proteins using N-(4-Hydroxyphenyl)-2-iodoacetamide
Abstract Cysteine-rich proteins (CRPs), such as metallothioneins and low-molecular-weight thiol peptides, present unique detection challenges due to their frequent lack of aromatic amino acids (tryptophan, tyrosine), whi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Cysteine-rich proteins (CRPs), such as metallothioneins and low-molecular-weight thiol peptides, present unique detection challenges due to their frequent lack of aromatic amino acids (tryptophan, tyrosine), which renders standard UV detection (280 nm) ineffective. N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) serves as a specialized bifunctional probe designed to overcome this limitation. By alkylating cysteine residues with a phenolic moiety, HP-IAM confers two critical detection properties to CRPs: electroactivity (enabling picomole-sensitivity via Liquid Chromatography with Electrochemical Detection, LCEC) and enhanced UV absorbance . This guide details the mechanism, protocol, and critical considerations for using HP-IAM to profile cysteine-rich proteomes.
Scientific Background & Mechanism[1][2]
The Challenge of Cysteine-Rich Proteins
Many CRPs are "spectroscopically silent." For example, metallothioneins are devoid of aromatic residues, making them invisible to standard proteomic UV detectors. Furthermore, their high thiol content makes them prone to rapid oxidation and aggregation, requiring rapid, irreversible derivatization to "freeze" their redox state.
Mechanism of Action
HP-IAM functions through a two-step logic:
Specific Alkylation: The iodoacetamide group undergoes a nucleophilic substitution (
) reaction with the thiolate anion () of the cysteine residue. This reaction is highly specific for sulfhydryls at pH 7.5–8.5.
Signal Transduction: The reaction covalently attaches a 4-hydroxyphenyl (phenol) group to the protein. This phenol group acts as a "reporter handle" that can be:
Oxidized at low potentials (+0.7 to +0.8 V) for electrochemical detection.
Iodinated with
for radiolabeling studies.
Used as a distinct mass tag in quantitative proteomics.
Reaction Pathway Diagram
Caption: Mechanism of cysteine alkylation by HP-IAM and subsequent detection pathways.
Experimental Protocol
Materials & Reagents[1][3]
Probe: N-(4-Hydroxyphenyl)-2-iodoacetamide (Store at -20°C, protect from light).
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1] Note: TCEP is preferred as it does not compete with iodoacetamide reactions as aggressively as DTT.
Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 8.0 containing 1 mM EDTA (to chelate metals that catalyze oxidation).
Quenching Agent: L-Cysteine or DTT (excess).
Solvent: DMSO or Acetonitrile (for dissolving the probe).
Preparation of Stock Solutions
Reagent
Concentration
Solvent
Stability
HP-IAM Probe
100 mM
DMSO
Unstable; Prepare fresh or freeze single-use aliquots at -80°C.
Step 1: Protein Reduction (Optional but Recommended)
If profiling total cysteine content (oxidized + reduced), reduction is necessary.
Dilute protein sample to 1–10 µM in Reaction Buffer.
Add TCEP to a final concentration of 5 mM.
Incubate at 37°C for 30 minutes under inert atmosphere (
) if possible.
Step 2: Alkylation Reaction
Add HP-IAM stock to the reduced sample.
Ratio: Maintain at least a 10-fold molar excess of HP-IAM over total thiol groups.
Example: For 5 mM total thiols, add HP-IAM to 50 mM.
Vortex gently and spin down.
Incubate at Room Temperature (20-25°C) for 60 minutes in the DARK .
Critical: Iodoacetamides are light-sensitive. Light can liberate free iodine, causing non-specific tyrosine iodination.
Step 3: Quenching
Add DTT or L-Cysteine to a final concentration of 2x the HP-IAM concentration (e.g., 100 mM).
Incubate for 15 minutes to consume unreacted probe.
Step 4: Sample Cleanup
Remove excess reagents using desalting columns (e.g., Zeba Spin) or acetone precipitation.
For LCEC, direct injection may be possible if the background current from the quencher is resolved from the protein peak.
Detection Methodologies
Liquid Chromatography with Electrochemical Detection (LCEC)
This is the "Gold Standard" application for this probe.
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Acetate/Citrate buffer (pH 3-5) with Methanol/Acetonitrile modifier.
Electrode: Glassy Carbon Working Electrode.
Potential: +0.70 V to +0.90 V vs. Ag/AgCl.
Result: The phenolic group oxidizes, generating a current proportional to the number of cysteines. This allows quantification of metallothioneins at femtomole levels.
Radiolabeling (
)
The phenol ring introduced by HP-IAM can be iodinated post-alkylation.
React protein with HP-IAM as above.
Remove excess HP-IAM.
Treat the HP-IAM-labeled protein with
and Chloramine-T.
Advantage: Allows introduction of a radiolabel specifically at cysteine sites without using volatile
reagents during synthesis.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Labeling Efficiency
pH too low (< 7.0)
Adjust buffer to pH 8.0. Thiolates () are the reactive species.
Non-Specific Labeling
pH too high (> 9.0)
At pH > 9, Lysine amines () become nucleophilic enough to react. Keep pH < 8.[3][1][4]5.
High Background (LCEC)
Unreacted probe
Ensure thorough desalting/dialysis. Free phenol probe is electroactive.
Precipitation
High Probe Conc.
HP-IAM is hydrophobic. Ensure <5% DMSO final conc. or use a compatible detergent.
Workflow Diagram
Caption: Step-by-step experimental workflow for HP-IAM profiling.
References
National Institutes of Health (NIH). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values.
[Link]
ResearchGate. Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag.
[Link]
Talanta. Electrochemical detection of thiols in biological media.
[Link]
Technical Support Center: Optimizing N-(4-Hydroxyphenyl)-2-iodoacetamide Labeling Efficiency
Welcome to the technical support center for N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and related iodoacetamide-based labeling chemistries. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and related iodoacetamide-based labeling chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. Our goal is to empower you to achieve optimal and reproducible labeling efficiency in your experiments.
Introduction to Iodoacetamide Chemistry
N-(4-Hydroxyphenyl)-2-iodoacetamide is a thiol-reactive reagent used for the covalent modification of cysteine residues in proteins and peptides. The labeling reaction is based on a second-order nucleophilic substitution (SN2) mechanism. In this reaction, the thiolate anion (R-S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom attached to the iodine. This results in the formation of a stable thioether bond and the release of an iodide ion.[1] This carbamidomethylation prevents the re-formation of disulfide bonds, making it a crucial step in many proteomics workflows.[2][3]
The hydroxyphenyl group in HPIA can, in some contexts, offer advantages. For instance, a derivative, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), has been shown to be particularly effective in preserving protein polysulfidation modifications, likely due to the hydroxyphenyl residue inhibiting alkaline hydrolysis of the label.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for HPIA labeling?
The optimal pH for iodoacetamide labeling is typically between 7.5 and 8.5.[1][7] At this slightly alkaline pH, the thiol groups of cysteine residues are sufficiently deprotonated to the more nucleophilic thiolate anion (R-S⁻), which is required for the SN2 reaction to proceed efficiently.[7] It is crucial to avoid highly alkaline conditions (pH > 8.5-9) to minimize off-target reactions with other amino acid residues such as lysine, histidine, and methionine.[1][2]
Q2: My protein has disulfide bonds. How should I prepare it for labeling?
If you intend to label cysteine residues involved in disulfide bonds, a reduction step is necessary prior to labeling. This is typically achieved by treating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] A 10- to 20-fold molar excess of the reducing agent is generally recommended, with an incubation period of about 1 hour at room temperature.[1] It is critical to remove the excess reducing agent before adding the HPIA, as it will compete with the protein's thiols for the labeling reagent. This can be done using a desalting column or dialysis.[1]
Q3: How much HPIA reagent should I use?
A 10- to 20-fold molar excess of the iodoacetamide reagent over the protein is a common starting point.[1] However, the optimal ratio should be determined empirically for each specific protein and experimental setup. Using an insufficient amount can lead to incomplete labeling, while a large excess can increase the risk of non-specific modifications.[3]
Q4: How should I prepare and store my HPIA stock solution?
Iodoacetamide solutions are light-sensitive and unstable, especially in solution.[1][3][8] Therefore, it is imperative to prepare a fresh stock solution immediately before each use in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Any unused reconstituted reagent should be discarded.[3] Solid HPIA should be stored at 4°C, protected from light and moisture. For long-term storage of stock solutions, some sources suggest -80°C for up to 6 months.[9]
Q5: How can I stop the labeling reaction?
The labeling reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT.[1] These molecules will react with and consume the excess, unreacted HPIA. Following quenching, the labeled protein should be purified from the unreacted reagent and quenching agent, typically through size-exclusion chromatography or dialysis.[1]
Troubleshooting Guide
This section addresses common issues encountered during HPIA labeling experiments.
Problem 1: Low or No Labeling Efficiency
Possible Causes & Recommended Actions
Possible Cause
Explanation
Recommended Action
Incorrect pH of Reaction Buffer
The reaction is pH-dependent, requiring a slightly alkaline environment for the deprotonation of cysteine thiols.[7]
Ensure the buffer pH is between 7.5 and 8.5.[1] Use buffers like Tris or HEPES and avoid those containing thiols.[1]
Insufficient Reducing Agent/Incomplete Reduction
Disulfide bonds may not be fully reduced, leaving fewer free thiols available for labeling.
Increase the concentration of DTT or TCEP, or extend the incubation time for the reduction step.
Presence of Competing Thiols
Residual reducing agent (DTT, β-mercaptoethanol) in the protein solution will compete with the cysteine residues for HPIA.
Thoroughly remove the excess reducing agent after the reduction step using a desalting column or dialysis.[1]
Degraded HPIA Reagent
Iodoacetamide solutions are unstable and sensitive to light.[3] Degraded reagent will have reduced reactivity.
Always prepare HPIA solutions fresh immediately before use and protect them from light.[3]
Insufficient Molar Excess of HPIA
Too little HPIA will result in incomplete labeling of the available cysteine residues.[3]
Optimize the molar ratio of HPIA to protein. Start with a 10- to 20-fold molar excess and titrate as needed.[1]
Short Incubation Time
The reaction may not have proceeded to completion.
Increase the incubation time. A typical incubation is 2 hours at room temperature, but this can be optimized.[1]
Problem 2: Non-Specific Labeling
Possible Causes & Recommended Actions
Possible Cause
Explanation
Recommended Action
pH is Too High
At pH values above 8.5-9, HPIA can react with other nucleophilic amino acid side chains, such as the primary amines of lysine residues and the N-terminus, as well as histidine and methionine.[1][2]
Maintain the reaction buffer pH strictly within the 7.5-8.0 range to ensure specificity for cysteine residues.[3]
Excessive HPIA Concentration
A large excess of the labeling reagent can drive reactions with less reactive, off-target sites.[3][10]
Reduce the molar excess of HPIA used in the reaction. Empirically determine the lowest effective concentration.
Prolonged Incubation Time
Longer reaction times can increase the likelihood of slower, non-specific side reactions occurring.[2]
Reduce the incubation time. Monitor the reaction progress to determine the optimal time for sufficient cysteine labeling without significant off-target modification.
Problem 3: Protein Precipitation Upon HPIA Addition
Possible Causes & Recommended Actions
Possible Cause
Explanation
Recommended Action
Changes in Protein Physicochemical Properties
Alkylation of cysteine residues alters the protein's surface charge and can shift its isoelectric point (pI).[2] If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.[2]
Modify the buffer composition. Increasing the ionic strength (e.g., with ≥150 mM NaCl) or adding stabilizers like 5-10% glycerol can help maintain protein solubility.[2]
Over-Alkylation
Extensive modification of multiple amino acid residues can drastically alter the protein's structure and solubility.[2]
Reduce the concentration of HPIA and/or shorten the incubation time to minimize over-alkylation.[3]
Thermal Denaturation During Reduction
The reduction step, sometimes performed at elevated temperatures, can cause protein denaturation and aggregation, which is then "locked in" by alkylation.[2]
Perform the reduction step at room temperature if possible, or carefully optimize the temperature to avoid denaturation.
Experimental Protocols & Workflows
Standard HPIA Labeling Protocol
This protocol provides a general procedure for labeling a protein with HPIA.
Protein Preparation:
Dissolve the protein in a thiol-free buffer at a pH of 7.5-8.5 (e.g., Tris or bicarbonate buffer).[1]
If disulfide bond reduction is required, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.[1]
Remove the excess reducing agent using a desalting column or by dialyzing against the labeling buffer.[1]
Labeling Reaction:
Immediately before use, prepare a stock solution of HPIA in a dry, water-miscible organic solvent (e.g., DMF or DMSO).[1] Protect the solution from light.[1][3]
Add a 10- to 20-fold molar excess of the HPIA reagent to the protein solution.
Incubate the reaction mixture for 2 hours at room temperature in the dark.[1]
Quenching and Purification:
Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or DTT to consume the excess HPIA.[1]
Purify the labeled protein from unreacted reagents using size-exclusion chromatography or dialysis.[1]
Store the labeled protein under appropriate conditions.
Visualizing the Workflow
Caption: A typical experimental workflow for protein labeling with HPIA.
Reaction Mechanism
Caption: The SN2 reaction mechanism of HPIA with a cysteine thiolate.
References
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing). Available at: [Link]
Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry - ACS Publications. Available at: [Link]
Step away from the iodoacetamide. Matrix Science. Available at: [Link]
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC. Available at: [Link]
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC. Available at: [Link]
20 questions with answers in IODOACETAMIDE | Science topic. ResearchGate. Available at: [Link]
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. Available at: [Link]
OneQuant™ Iodoacetamide. G-Biosciences. Available at: [Link]
ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Available at: [Link]
Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PMC. Available at: [Link]
Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PMC. Available at: [Link]
Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PubMed. Available at: [Link]
(a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... ResearchGate. Available at: [Link]
Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. PMC. Available at: [Link]
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Available at: [Link]
preventing non-specific binding of N-(4-Hydroxyphenyl)-2-iodoacetamide
The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide . This reagent is a bifunctional probe primarily used to introduce a phenolic moiety onto...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide . This reagent is a bifunctional probe primarily used to introduce a phenolic moiety onto cysteine residues, often to facilitate subsequent radioiodination (e.g., with
I) or to study specific protein modifications like polysulfidation.
Case Reference: Specificity Optimization & Troubleshooting
Status: Active Guide
Expert Level: Senior Application Scientist
Core Technical Overview
Reagent Profile: N-(4-Hydroxyphenyl)-2-iodoacetamide acts as a "Tyrosine Mimic" for cysteine residues.
Primary Utility: Enables radioiodination of proteins lacking accessible tyrosines, or serves as a stable tag for cysteine mapping.
The Problem: Non-Specific Binding (NSB) with this reagent manifests in two distinct forms:
Chemical NSB: Covalent alkylation of non-target residues (Lysine, Histidine) due to improper pH or stoichiometry.
Physical NSB: Hydrophobic adsorption of the phenolic ring to plasticware or non-target proteins, leading to high background in assays.
Troubleshooting & FAQs (Q&A Format)
Category A: Chemical Specificity (Off-Target Alkylation)
Q: I am seeing high background labeling on Lysine-rich proteins. How do I restrict binding to Cysteine only?A: The specificity of iodoacetamide derivatives is strictly pH-dependent.
Root Cause: At pH > 8.0, the epsilon-amino group of Lysine becomes increasingly unprotonated (nucleophilic), allowing it to attack the iodoacetyl group.
Solution: Maintain your reaction buffer at pH 7.5 – 8.0 . Do not exceed pH 8.0.[1]
Protocol Adjustment: Use a buffered system like HEPES or Tris-HCl (50-100 mM, pH 7.5). Avoid unbuffered water.[1] If your protein is stable, a slightly lower pH (7.0–7.2) further favors Cysteine (thiol pKa ~8.3, but highly reactive as thiolate) over Lysine (pKa ~10.5).
Q: My mass spec data shows "over-alkylation" (multiple tags per peptide). Is my reagent concentration too high?A: Likely, yes. Unlike simple capping with Iodoacetamide (often used at 100x excess), N-(4-Hydroxyphenyl)-2-iodoacetamide is a bulky, hydrophobic tag.
Q: The reagent seems to stick to my microcentrifuge tubes, reducing recovery. How do I prevent this?A: The 4-hydroxyphenyl group adds significant hydrophobicity compared to standard iodoacetamide.
Root Cause: The phenolic ring interacts with polypropylene surfaces.
Solution:
Solvent: Dissolve the stock reagent in a water-miscible organic solvent (DMSO or DMF) before adding to the aqueous protein buffer. Keep the final organic solvent concentration < 5% to prevent protein denaturation while keeping the reagent soluble.
Plastics: Use low-binding tubes (siliconized or specific low-retention polymers).
Carrier: If compatible with downstream analysis, include 0.05% Tween-20 to sequester the reagent from the tube walls.
Q: In Western blots, I see a smear instead of distinct bands. Is this NSB?A: Smearing often indicates incomplete quenching or "runaway" polymerization if free iodine is present.
Root Cause: Unreacted iodoacetamide derivative remaining in the sample buffer can alkylate the blotting membrane or other proteins during denaturation/running.
Solution: You must chemically quench the reaction before downstream processing.
Quenching Protocol: Add L-Cysteine or DTT (Dithiothreitol) at a 2-5x molar excess relative to the alkylating reagent. Incubate for 15 minutes at room temperature. This "mops up" the unreacted probe.
Self-Validating Experimental Protocol
Objective: Cysteine-specific labeling of a target protein with N-(4-Hydroxyphenyl)-2-iodoacetamide.
Materials
Buffer A: 50 mM HEPES, 1 mM EDTA, pH 7.5 (Degassed). EDTA prevents metal-catalyzed oxidation of cysteines.
Stock Reagent: 100 mM N-(4-Hydroxyphenyl)-2-iodoacetamide in dry DMSO. Prepare fresh; light sensitive.
Water: Rapid hydrolysis of iodoacetyl group (deactivates reagent).
Time
30 – 60 min
> 2 hrs: Increases non-specific adsorption and hydrolysis.
Mechanism & Logic Visualization
The following diagram illustrates the kinetic competition between the specific Cysteine pathway and the non-specific Lysine/Hydrolysis pathways.
Caption: Kinetic competition pathways. Optimal pH (7.5) maximizes the green pathway (Specific Cysteine Labeling) while minimizing the red (Lysine NSB) and yellow (Hydrolysis) pathways.
References
Thermo Fisher Scientific. Pierce™ Iodoacetamide User Guide. (Standard protocols for alkylation specificity and pH dependence).
Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. (Mechanisms of Cysteine vs. Lysine alkylation).
Xin, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5] Analytical Chemistry.[5][6][7] (Demonstrates utility of hydroxyphenyl-iodoacetamide derivatives and specificity improvements).
BenchChem. Iodoacetamide vs. Iodoethane-13C2: A Comparative Guide. (Discussion on off-target modifications including Methionine and Lysine).
National Institutes of Health (NIH). Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. (Context on using iodoacetamide to block non-specific interactions).
Technical Guide: Reaction Optimization for N-(4-Hydroxyphenyl)-2-iodoacetamide
The following technical guide is structured as a Tier 3 Support Resource for the optimization of N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or NHP-IAA in internal workflows). This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for the optimization of N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or NHP-IAA in internal workflows). This guide addresses the specific physicochemical challenges of this reagent, particularly its solubility profile and the reactivity of the phenol moiety.
Executive Summary & Chemical Context[1][2][3][4][5]
N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized alkylating agent designed to introduce a phenolic handle onto cysteine residues (thiol groups) of proteins or peptides. Unlike standard iodoacetamide (IAA), which is used primarily for capping cysteines to prevent disulfide scrambling, this reagent is typically used as a linker for subsequent radioiodination (e.g., using
I and Chloramine-T) or as a hapten scaffold.
Key Reaction Mechanism:
The reaction proceeds via an S
2 nucleophilic substitution , where the thiolate anion () of the cysteine attacks the alpha-carbon of the acetamide, displacing the iodide ion.
Critical Constraint: The reaction competes with the hydrolysis of the iodoacetamide group (generating non-reactive hydroxyacetamide) and off-target alkylation (N-termini, Histidine) if pH/Temperature are not controlled.
Unique Challenge: The 4-hydroxyphenyl moiety decreases water solubility compared to standard IAA and introduces a redox-active phenol that must be protected from premature oxidation.
Core Optimization Parameters (The "Why")
A. Solubility & Solvent Matrix
Unlike standard IAA, N-(4-Hydroxyphenyl)-2-iodoacetamide exhibits poor solubility in pure aqueous buffers.
Recommendation: Prepare a 500 mM stock solution in anhydrous DMSO or DMF .
Why: This prevents precipitation upon addition to the aqueous reaction mixture. The final organic solvent concentration in the labeling reaction should be kept < 10% (v/v) to avoid protein denaturation (unless denaturing conditions are desired).
B. pH Control (The Specificity Gate)
Target pH:7.5 – 8.5
Mechanism: Cysteine (
) must be deprotonated to the thiolate form () to be nucleophilic.
Issue 1: Precipitation observed upon adding reagent
Q: I added the reagent stock to my protein sample and the solution turned cloudy. Will this affect labeling?
A: Yes, cloudiness indicates precipitation of the hydrophobic reagent, effectively removing it from the reaction.
Root Cause: The final concentration of DMSO/DMF is too low to solubilize the phenyl-derivative in the aqueous buffer, or the reagent stock was too concentrated for the dilution factor.
Fix:
Ensure the final organic solvent concentration is 5-10% .
Add the reagent dropwise while vortexing gently.
If the protein tolerates it, include 0.1% RapiGest or 4-8 M Urea to assist in solubilizing both the reagent and the protein's hydrophobic domains.
Q: Ellman’s assay shows 40% free thiols remaining after 1 hour at RT. Why?
A: This suggests the reagent was consumed by hydrolysis or the cysteines were oxidized (disulfides) prior to labeling.
Protocol Check:
Reduction Step: Did you reduce the protein with TCEP or DTT (5-10 mM) for 30 min prior to alkylation? (Crucial).
Reagent Quality: Iodoacetamides are light-sensitive and degrade. Was the stock fresh?
pH Drift: Check the pH of the buffer after adding the reagent. High concentrations of acidic reagents can shift the pH below 7.0.
Issue 3: Over-alkylation (Labeling of Lys/His)
Q: Mass spec shows +133 Da shifts on Lysine residues. How do I stop this?
A: This occurs when the reaction is too aggressive (high pH, high temp, long time).
Fix:
Lower pH: Adjust buffer to pH 7.5 (strict).
Quench Promptly: Do not let the reaction sit. Quench with 10-20 mM DTT or Beta-mercaptoethanol immediately after the incubation time.
Darkness: Ensure the reaction is performed in the dark to prevent iodine radical formation, which can lead to non-specific modifications.
Visualized Experimental Workflow
The following diagram outlines the logical flow for the optimized labeling protocol, including decision nodes for troubleshooting.
Caption: Optimized workflow for N-(4-Hydroxyphenyl)-2-iodoacetamide labeling. Note the critical pH adjustment and quenching steps to ensure specificity.
Buffer: 100 mM Ammonium Bicarbonate (pH 8.0) or 50 mM Tris-HCl (pH 8.0).
Reducing Agent: TCEP-HCl (preferred over DTT for reduction as it does not interfere with some downstream assays, though DTT is fine if removed or used in excess).
Procedure:
Preparation:
Dissolve protein to 1-2 mg/mL in Buffer (pH 8.0).
Add TCEP to a final concentration of 5 mM .[2] Incubate at 37°C for 30 minutes to reduce disulfide bonds.
Reagent Activation:
Immediately before use, dissolve N-(4-Hydroxyphenyl)-2-iodoacetamide in DMSO to create a 200 mM stock .
Note: Do not store this stock; prepare fresh to avoid iodine liberation.
Alkylation:
Add the reagent stock to the reduced protein sample to achieve a final concentration of 10-20 mM (approx. 10-50x molar excess over thiols).
Ensure DMSO concentration is
10%.
Incubate at 37°C for 30 minutes in the dark. (Use foil to wrap the tube).
Quenching:
Stop the reaction by adding DTT to a final concentration of 20 mM or Beta-mercaptoethanol. Incubate for 5 minutes at RT.
Cleanup:
Remove excess reagent and quench byproducts using a Zeba Spin Desalting Column or dialysis. The unreacted phenol reagent can interfere with downstream UV absorbance readings (A280).
References
Liu, T., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. Retrieved from [Link]
Technical Support Center: Troubleshooting Alkylation with N-(4-Hydroxyphenyl)-2-iodoacetamide
Role: Senior Application Scientist Subject: Diagnostic Guide for Incomplete Cysteine Modification Reference ID: TS-NHPIA-001 Executive Summary You are likely using N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) to introduce...
You are likely using N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) to introduce a phenolic handle onto cysteine residues, often as a precursor for
I-radioiodination or specific cross-linking.
Unlike standard Iodoacetamide (IAA), NHPIA possesses a bulky, hydrophobic phenol ring. Incomplete alkylation with this reagent is rarely a chemical failure of the iodine displacement; it is almost always a failure of solubility or steric accessibility .
This guide departs from standard IAA protocols to address the unique physicochemical properties of NHPIA.
Part 1: Diagnostic Workflow
Before altering your protocol, trace your issue through this logic gate.
Figure 1: Decision tree for isolating the root cause of alkylation failure. Blue nodes represent diagnostic checks; colored terminals represent corrective actions.
Part 2: Technical FAQs & Troubleshooting
Category 1: Reagent Integrity & Solubility
Q: My reaction mixture turned cloudy immediately after adding NHPIA. Is this normal?A: No, this indicates the reagent has precipitated ("crashed out").
The Science: Unlike standard Iodoacetamide, the hydroxyphenyl group significantly reduces water solubility. If you add an aqueous stock of NHPIA to an aqueous protein solution, the hydrophobic effect drives precipitation.
The Fix: Dissolve NHPIA in a water-miscible organic solvent (DMSO or DMF) at a high concentration (e.g., 100–200 mM). Ensure the final organic solvent concentration in your reaction mixture is 10–20% (v/v) to maintain solubility without precipitating your protein [1].
Q: The NHPIA stock solution is yellow. Can I still use it?A:Discard it immediately.
The Science: The yellow color comes from free iodine (
), caused by the homolytic cleavage of the C-I bond due to light exposure or hydrolysis. Free iodine is an oxidizing agent that will oxidize cysteines to disulfides (or sulfenic acids) rather than alkylating them, effectively blocking the reaction you are trying to perform [2].
The Fix: Always prepare NHPIA fresh. If storage is necessary, store as a solid at -20°C in the dark.
Category 2: Reaction Chemistry
Q: I used DTT to reduce my protein, but alkylation yield is <10%. Why?A: You likely have residual DTT competing for the alkylating agent.
The Science: Dithiothreitol (DTT) contains two thiol groups. Since NHPIA is added in molar excess, the DTT scavenges the NHPIA before it can react with your protein. Standard protocols often suggest a 10-fold excess of alkylating agent, but if DTT is present at 5 mM, you would need >50 mM NHPIA, which exacerbates solubility issues [3].
The Fix:
Option A (Preferred): Use TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent. TCEP does not contain thiols and does not react with iodoacetamides, allowing simultaneous reduction and alkylation.
Option B: If using DTT, you must remove it via a desalting column (e.g., Zeba Spin) or dialysis before adding NHPIA.
Q: What is the optimal pH? I am working at pH 6.5 to protect the phenol.A: pH 6.5 is too low for efficient alkylation.
The Science: The reaction requires the cysteine to be in its thiolate anion form (
). The pKa of a typical cysteine thiol is ~8.3. At pH 6.5, the vast majority of cysteines are protonated () and non-nucleophilic.
The Fix: Adjust reaction pH to 7.5 – 8.5 . Do not exceed pH 9.0, as this increases the risk of hydrolysis of the iodine and off-target alkylation of lysines or the N-terminus [4].
Category 3: Steric Hindrance
Q: My protein is soluble, but I still see unmodified cysteines in Mass Spec.A: The NHPIA molecule is bulky.
The Science: Standard Iodoacetamide is small. NHPIA carries a phenol ring. If your cysteine is buried in a hydrophobic pocket, NHPIA may be sterically excluded, even if the protein is "reduced."
The Fix: Perform the reaction under denaturing conditions. Add 6M Guanidine-HCl or 8M Urea to the buffer. This unfolds the protein, exposing buried cysteines to the bulky reagent.
Part 3: Comparative Data: Reducing Agents
Choice of reducing agent is the single most common failure point for this specific chemistry.
Feature
DTT (Dithiothreitol)
-ME (Mercaptoethanol)
TCEP (Phosphine)
Mechanism
Thiol-disulfide exchange
Thiol-disulfide exchange
Nucleophilic attack on disulfide
Contains Thiols?
Yes (2 per molecule)
Yes (1 per molecule)
No
Compatible with NHPIA?
No (Must remove)
No (Must remove)
Yes (Recommended)
Stability
Oxidizes rapidly in air
Volatile, toxic
Stable, effective at low pH
Protocol Impact
Requires desalting step
Requires desalting step
"One-pot" reaction possible
Part 4: Validated Protocol
Objective: Complete alkylation of protein cysteines with N-(4-Hydroxyphenyl)-2-iodoacetamide.
Reagents:
Denaturing Buffer: 6M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0.
Technical Support Center: N-(4-Hydroxyphenyl)-2-iodoacetamide Stability & Handling
The following technical guide addresses the stability, handling, and troubleshooting of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as N-Iodoacetyltyramine). This guide is structured for researchers utilizing this co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as N-Iodoacetyltyramine). This guide is structured for researchers utilizing this compound for cysteine alkylation, radioiodination (
I labeling), or cross-linking studies.
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (CAS: 53527-07-4) is a bifunctional probe containing an electrophilic iodoacetamide group (cysteine-reactive) and a phenol moiety (tyramine-derived, suitable for radioiodination or fluorescence quenching).
The C-I bond is photolabile. Handle in low light or amber tubes.
Expert Insight: The iodoacetamide group is an alkylating agent designed to react with thiols (nucleophiles).[1][2] Water and hydroxide ions are weak nucleophiles that will eventually displace the iodine, forming the inactive N-(4-hydroxyphenyl)-2-hydroxyacetamide. This reaction is driven by entropy and high pH.
Part 2: Degradation Mechanisms (Visualization)
Understanding how the molecule fails is essential for troubleshooting. The diagram below illustrates the two primary degradation pathways: Hydrolysis (pH-driven) and Photolysis (Light-driven).
Figure 1: Degradation pathways of N-(4-Hydroxyphenyl)-2-iodoacetamide showing hydrolytic conversion to the inactive glycolamide and photolytic liberation of iodine.
Part 3: Preparation & Handling Protocols
Protocol A: Preparation of Stable Stock Solution
Purpose: To create a concentrated stock that minimizes hydrolysis and oxidation.
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Why? These aprotic solvents prevent hydrolysis. High-grade anhydrous solvent is critical; "wet" DMSO will degrade the compound over time [1, 2].
Weighing: Weigh the solid rapidly. The powder is hygroscopic.
Dissolution: Dissolve to a concentration of 100–500 mM .
Why? Higher concentrations are more stable than dilute ones due to the lower solvent-to-solute ratio regarding trace water.
Storage: Aliquot into single-use light-protective vials (amber or foil-wrapped). Store at -20°C .
Protocol B: Working Solution (Just-In-Time)
Purpose: To introduce the reagent to the protein sample without precipitation or immediate degradation.
Thaw: Thaw one aliquot of DMSO stock in the dark.
Dilution: Dilute the stock into the reaction buffer immediately before addition to the sample.
Target: Final concentration is typically 1–10 mM (10–50 fold molar excess over thiols).
Solvent Limit: Keep final DMSO concentration <5% (v/v) to avoid protein denaturation, unless denaturing conditions are desired.
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 37°C in the DARK .
Part 4: Troubleshooting Guide (Q&A)
Q1: My reaction solution turned yellow/brown. Is it still good?
Status:Compromised.
Cause: The yellow color indicates the liberation of free iodine (
) or iodide oxidation, usually caused by exposure to light (photolysis) or prolonged storage of aqueous solutions.
Impact: Free iodine is a strong oxidizing agent and can oxidize protein thiols to disulfides or sulfenic acids, competing with the desired alkylation reaction. It can also iodinate tyrosine residues non-specifically.
Solution: Discard the solution. Prepare fresh from solid or anhydrous DMSO stock in low-light conditions.
Q2: I see a precipitate when I add the stock to my buffer.
Status:Solubility Issue.
Cause: N-(4-Hydroxyphenyl)-2-iodoacetamide has a hydrophobic phenol ring. Rapid addition to a highly aqueous, high-salt buffer can cause "crashing out."
Solution:
Vortex the buffer vigorously while slowly adding the DMSO stock (dropwise).
Ensure the final DMSO concentration is at least 1–2% to maintain solubility.
If precipitation persists, lower the reagent concentration or use a buffer with a chaotrope (e.g., Urea/Guanidine) if compatible with your downstream application.
Q3: My labeling efficiency (alkylation) is low (<50%).
Status:Reaction Competition.
Cause A (Hydrolysis): The buffer pH was too high (>8.5) or the reagent was old. The iodoacetyl group hydrolyzed before it could react with the protein.
Cause B (Thiol Oxidation): The protein cysteines were oxidized (disulfides) before the reagent was added.
Cause C (Quenching): Presence of DTT or Mercaptoethanol in the buffer.
Solution:
Check pH: Maintain pH 7.5–8.0.
Reduce First: Treat protein with TCEP (which does not react with iodoacetamide) prior to labeling to ensure cysteines are reduced [3].
Remove Thiols: Dialyze away DTT/BME, as they will consume the alkylating agent immediately.
Q4: Can I use this reagent for Iodine-125 (I) labeling?
Status:Yes, with specific sequencing.
Protocol: You must perform the radioiodination of the phenol ring (using Chloramine-T or Iodogen) before reacting the iodoacetamide group with the protein, or ensure the protein reaction is complete and purified first.
Warning: Oxidizing agents used for iodination (e.g., Chloramine-T) can oxidize the protein's cysteines or the thioether bond formed after alkylation.
Part 5: Recommended Workflow
Figure 2: Optimal experimental workflow for handling N-(4-Hydroxyphenyl)-2-iodoacetamide to ensure maximum reactivity.
References
Cheng, X., et al. (2003).[3][4][5] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.
Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.
side reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide with other amino acids
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Specificity & Side Reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Executive Summary N-(4-Hydroxyphenyl)-2-iodoace...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Specificity & Side Reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA)
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized alkylating agent. Unlike standard iodoacetamide (IAA), which is used primarily for capping cysteines in proteomics, HP-IAA is typically employed to introduce a phenolic handle onto sulfhydryl groups. This enables downstream applications such as radioiodination (via the phenol ring) or electrochemical detection .
While the target reaction is the nucleophilic substitution of the iodine by the Cysteine thiolate (
), the reagent possesses the intrinsic reactivity of all -haloacetamides. Under suboptimal conditions, it will aggressively alkylate other nucleophilic amino acid side chains.
This guide details the mechanistic causes of these side reactions, how to diagnose them in your data, and protocols to prevent them.
Part 1: The Mechanistic Landscape
The reaction is an
nucleophilic substitution. The reaction rate depends heavily on the nucleophilicity of the attacking group, which is dictated by the pH of the buffer relative to the pKa of the amino acid side chain.
Explanation: HP-IAA is bulkier and less soluble than standard IAA. Researchers often add excess to compensate, driving low-affinity off-target reactions.
Fix: Titrate the reagent. Use a 5–10 molar excess over total thiols, not the 50–100x excess used for small reagents.
Issue 2: Sample Precipitation
Symptom: The solution turns cloudy immediately upon adding HP-IAA or during incubation.
Root Cause A: Solubility Limit.
Explanation: The hydroxyphenyl group makes HP-IAA significantly more hydrophobic than standard iodoacetamide.
Fix: Dissolve HP-IAA in a high-quality organic solvent (DMSO or DMF) before adding to the aqueous sample. Ensure the final organic solvent concentration is < 5% (or compatible with your protein).
Root Cause B: Over-modification.
Explanation: Alkylating surface Lysines neutralizes their positive charge (if the pH is below the pKa of the secondary amine formed) or simply adds hydrophobic bulk, destabilizing the protein.
Fix: Reduce reaction time and concentration.
Issue 3: Unexpected Mass Shifts in Mass Spectrometry
Symptom: You see mass shifts of +133 Da (approximate mass of the hydroxyphenyl-acetamide group) on Methionine or Histidine.
Root Cause: "Scrambling" or Sulfonium formation.
Fix: Methionine alkylation is pH-independent but slow.[5] It is driven by long incubation times . Limit reaction to 30–60 minutes in the dark.
Part 3: Visualizing the Reactivity Pathways
The following diagram illustrates the decision logic for reaction outcomes based on pH and stoichiometry.
Caption: Reaction specificity of HP-IAA is governed by pH and stoichiometry. Green path indicates optimal conditions; Red/Yellow paths indicate sources of artifacts.
Part 4: Validated Experimental Protocol
This protocol is designed to maximize Cysteine specificity while minimizing hydrophobic precipitation and off-target alkylation.
Reagents
Labeling Buffer: 50 mM Ammonium Bicarbonate or Tris-HCl, pH 8.0. (Avoid phosphate buffers if downstream applications are sensitive to precipitation).
Stock HP-IAA: Prepare fresh. Dissolve in high-grade DMSO to 100 mM. Do not store.
Quenching Reagent: 1 M DTT or
-Mercaptoethanol.
Step-by-Step Workflow
Preparation: Adjust protein sample to pH 8.0. If the protein contains disulfides and you wish to label all cysteines, pre-reduce with TCEP or DTT (5 mM, 30 min, 37°C).
Addition: Add HP-IAA Stock to the protein solution to a final concentration of 5–10 mM (approx. 10-fold molar excess over thiols).[4][6]
Critical: Vortex immediately to prevent local high concentrations which cause precipitation.
Incubation: Incubate for 30–45 minutes at Room Temperature in the DARK .
Why Dark? Aryl iodides can be light-sensitive, potentially liberating iodine radicals that cause non-specific oxidation.
Quenching: Add DTT to a final concentration of 20 mM. Incubate for 5 minutes.
Validation: This scavenges excess HP-IAA, preventing it from reacting with Lys/His during downstream processing (e.g., digestion or dialysis).
Cleanup: Remove excess reagents via Desalting Column (e.g., Zeba Spin) or Dialysis to prevent interference with downstream assays.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I reverse the reaction if I accidentally label a Lysine?A: No. The bond formed between the acetamide group and the nitrogen (Lys/His/N-term) is a stable amide-like or amine bond. It is irreversible under physiological conditions. You must optimize conditions to prevent it from happening in the first place.
Q: I see a peak shift of -48 Da on my Methionine peptides. What is this?A: This is a signature of Methionine alkylation followed by decomposition. The HP-IAA alkylates the Methionine sulfur, forming a sulfonium ion. During MS ionization (source fragmentation), this unstable ion often loses the side chain (creating a homoserine lactone derivative), resulting in a characteristic mass loss.
Q: Can I use TCEP as a reducing agent with HP-IAA?A: Yes, but with caution. Unlike DTT, TCEP does not contain thiols, so it doesn't competitively quench the HP-IAA. However, TCEP can react with iodoacetamides to form other byproducts if left for too long. It is best to add HP-IAA after the reduction step is complete, or use DTT and accept that you will need more HP-IAA to overcome the quenching effect of the DTT.
Q: Why is my HP-IAA solution yellow?A: Iodine liberation. The reagent has degraded (likely due to light exposure or age). Do not use it. Free iodine is a potent oxidizer and will modify Tyrosine and Histidine residues aggressively.
References
Gurd, F. R. (1967). Carboxymethylation. Methods in Enzymology, 11, 532–541. Link
Foundational text on the pH dependence of iodoacetamide reactivity with His, Lys, and Met.
Boja, E. S., & Fales, H. M. (2001).[7] Overalkylation of a protein digest with iodoacetamide.[7][8] Analytical Chemistry, 73(15), 3576–3582. Link
Definitive study on N-terminal and Lysine side-reactions during proteomics workflows.
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459–460. Link
Critical for interpreting MS data: explains how di-alkylation of Lysine mimics the Gly-Gly ubiquitin sign
Xin, Y., et al. (2024). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3][9][10] Analytical Chemistry. Link
Recent application of hydroxyphenyl-iodoacetamide derivatives (HPE-IAM), demonstrating their specific utility and kinetic profiles compared to standard IAA.[3][9][10]
Technical Support Center: Optimizing N-(4-Hydroxyphenyl)-2-iodoacetamide Reactivity
The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide (and related phenolic iodoacetamide derivatives). This compound combines a classic cystei...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide (and related phenolic iodoacetamide derivatives).
This compound combines a classic cysteine-reactive warhead (iodoacetamide) with a phenolic scaffold (often used for radio-iodination or as a structural probe). The presence of the hydroxyphenyl group introduces unique solubility and stability constraints compared to standard iodoacetamide (IAM).
The reactivity of N-(4-Hydroxyphenyl)-2-iodoacetamide is governed by a kinetic competition between three pathways. Understanding this competition is the only way to ensure data integrity.
The Mechanism: Nucleophilic Substitution (
)
The reaction relies on the nucleophilic attack of the protein's sulfur atom on the iodine-bearing carbon of the probe.
Requirement: The cysteine thiol (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as a nucleophile.[1][2]
The Constraint: The pKa of a typical surface cysteine is ~8.3–8.5. Below this pH, the population of reactive thiolates drops logarithmically.
The Phenolic Factor (The Scaffold)
Unlike standard IAM, your probe contains a phenol group (
).
At pH < 9.0: The phenol remains protonated (neutral). This increases the hydrophobicity of the probe, often requiring organic co-solvents (DMSO/DMF) to prevent precipitation.
At pH > 10.0: The phenol ionizes to phenolate. While this increases solubility, the high pH triggers rapid hydrolysis of the iodoacetamide warhead, rendering the probe useless.
The "Goldilocks" Zone: pH 7.5 – 8.5
< pH 7.0: Reaction kinetics are sluggish. Specificity is high, but yield is low.
> pH 9.0: "Off-target" residues (Lysine amines, Histidine imidazoles) become nucleophilic enough to react. The probe also hydrolyzes rapidly.
Target:pH 8.0 ± 0.2 provides the optimal balance of thiolate generation vs. hydrolytic stability.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic fate of the probe at varying pH levels.
Figure 1: Kinetic competition pathways. Note that at pH > 9.0, both off-target labeling and probe inactivation (hydrolysis) compete with the desired signal.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "I see precipitation immediately upon adding the probe to my buffer."
Diagnosis: Hydrophobic Aggregation.
The 4-hydroxyphenyl group makes this molecule significantly more hydrophobic than standard iodoacetamide. In aqueous buffers (especially at pH < 9 where the phenol is neutral), it reaches its solubility limit quickly.
Solution:
Pre-dissolve: Dissolve the probe in anhydrous DMSO or DMF at 100x the final concentration.
Dropwise Addition: Add the organic stock to the vortexing protein solution.
Limit Final %: Keep the final organic solvent concentration < 2% (v/v) to avoid protein denaturation, which can bury cysteines.
Issue 2: "My labeling efficiency is low (< 50%), even with excess probe."
Diagnosis: Incorrect pH or Thiol Oxidation.
If the pH is < 7.5, the cysteine is not nucleophilic. Alternatively, the cysteines may be oxidized (disulfides) before the probe arrives.
Solution:
Verify pH: Measure the pH after adding all components. (Tris buffers have high temperature coefficients; pH drops as temperature rises).
Pre-Reduction: Treat samples with TCEP (Tris(2-carboxyethyl)phosphine) for 20 mins prior to labeling. TCEP does not contain thiols and does not need to be removed before adding iodoacetamide (unlike DTT).
Issue 3: "I am detecting modification of Lysine and Histidine residues in MS analysis."
Diagnosis: pH Over-shoot or "Runaway" Alkylation.
You are likely operating at pH > 8.5 or using a massive molar excess (> 50x) for too long.
Solution:
Cap the pH: Strictly maintain pH 7.5 – 8.0.
Titrate the Probe: Use the minimum effective concentration (typically 5–10x molar excess over thiols).
Quench Promptly: Stop the reaction after 30–60 minutes using excess DTT or Beta-mercaptoethanol.
Part 4: Validated Experimental Protocol
Objective: Specific labeling of surface-accessible cysteines while minimizing off-target artifacts.
Materials
Buffer A: 50 mM Ammonium Bicarbonate or HEPES, pH 8.0. (Avoid Tris if downstream applications are amine-sensitive, though Tris is fine for alkylation itself).
Reducing Agent: 100 mM TCEP stock in water.
Probe Stock: 100 mM N-(4-Hydroxyphenyl)-2-iodoacetamide in anhydrous DMSO. Prepare fresh .
Add the Probe Stock to the sample to achieve a 10-fold molar excess over the total thiol concentration.
Example: If protein is 50 µM (with 2 Cys), thiols = 100 µM. Add Probe to 1 mM.
Incubate in the DARK for 30–45 minutes at RT.
Why Dark? Iodoacetamide derivatives are light-sensitive; iodine radicals can form and cause non-specific damage.
Quenching:
Add DTT to a final concentration of 10–20 mM (excess over the probe).
Incubate for 5 minutes. This scavenges unreacted probe.
Cleanup:
Proceed to Desalting (Zeba Spin Columns) or Dialysis to remove the quenched probe-DTT adducts.
Part 5: Quantitative Comparison of Conditions
Parameter
Condition A (Acidic)
Condition B (Optimal)
Condition C (Alkaline)
pH Value
6.0 – 6.5
7.5 – 8.0
> 9.0
Cys Reactivity
Low (< 10%)
High (> 95%)
High
Lys/His Reactivity
Negligible
Negligible
Significant
Probe Hydrolysis
Slow
Slow
Rapid ( min)
Phenol State
Protonated (Neutral)
Protonated (Neutral)
Phenolate (Anionic)
Solubility
Low (Needs DMSO)
Low (Needs DMSO)
High
References
Mechanism of Iodoacetamide Reactivity
Source: Hill, B. G., et al. (2009).[4] "Methods for the determination and quantification of the reactive thiol proteome." Free Radical Biology and Medicine.
Relevance: Establishes the
mechanism and the requirement for thiolate gener
Source: Xin, Y., et al. (2025).[5][6] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry.
Relevance: Discusses the specific stability advantages of hydroxyphenyl-containing iodoacetamides and their solubility profiles.
mass spec fragmentation of N-(4-Hydroxyphenyl)-2-iodoacetamide labeled peptides
Technical Support Center: Mass Spectrometry of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Labeled Peptides Introduction: The HP-IAA System Welcome to the Advanced Applications Support Center. You are likely employing N...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mass Spectrometry of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Labeled Peptides
Introduction: The HP-IAA System
Welcome to the Advanced Applications Support Center.
You are likely employing N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) for one of two reasons:
To introduce a tyrosine-like phenolic moiety onto Cysteine residues for subsequent radio-iodination (e.g.,
I labeling).
To increase the hydrophobicity of Cysteine-containing peptides for specific chromatographic retention shifts.
Unlike standard Iodoacetamide (IAM) which adds a small carbamidomethyl group, HP-IAA adds a bulky, aromatic phenol group. This significantly alters both the physicochemical properties (retention time, ionization) and the fragmentation behavior (MS/MS spectra) of your peptides.
This guide addresses the specific challenges of detecting, verifying, and troubleshooting these labeled peptides.
Module 1: Critical Mass Parameters (Data Interpretation)
The most common failure point in HP-IAA experiments is incorrect mass calculation in search engines (Mascot, MaxQuant, Sequest).
The Exact Mass Shift
Do not confuse HP-IAA with the ethyl-linked variant (N-Iodoacetyltyramine).
Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide
Formula Added to Protein:
Mechanism: Nucleophilic substitution of Iodine by the Thiol sulfur.
Parameter
Value
Notes
Monoisotopic Mass Shift
+150.0555 Da
Add this as a Variable Modification on Cysteine.
Average Mass Shift
+150.15 Da
Use for low-res instruments (e.g., MALDI-TOF linear mode).
Reporter Ion (Diagnostic)
m/z 107.0497
The hydroxybenzyl carbocation (). Strong in HCD/CID.
Immonium Ion
m/z 136.076
Similar to Tyrosine immonium; observed if the amide bond in the tag cleaves.
⚠️ CRITICAL CHECK: If you are using the Tyramine derivative (N-Iodoacetyltyramine), your mass shift is +178.08 Da . Verify your reagent's structure immediately. This guide focuses on the +150.06 Da variant.
Issue: "I see the precursor mass, but the MS/MS spectrum is noisy or lacks backbone fragmentation."
Root Cause: The HP-IAA tag is labile. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the energy is often absorbed by the bulky aromatic tag rather than the peptide backbone, leading to dominant "reporter" ions and poor sequence coverage.
Troubleshooting Workflow
Q1: Are you seeing the m/z 107 diagnostic ion?
YES: The labeling worked. The peptide is present.[1][2][3][4][5][6][7]
NO: Check Module 3 (Labeling Chemistry).
Q2: Is the backbone fragmentation (b/y ions) weak?
Solution: The aromatic tag acts as an energy sink.
Action:Increase Collision Energy (CE) by 3–5% relative to standard peptides.
Action: If using an Orbitrap, switch to Stepped HCD (e.g., 25, 30, 35 NCE) to capture both the labile tag fragments and the backbone ions.
Q3: Are you observing unexpected "Internal Ions"?
Explanation: The amide bond within the HP-IAA tag (between the acetyl group and the phenyl ring) can cleave.
Result: You may see a fragment corresponding to [Peptide + 42 Da] (Acetyl-Cysteine adduct) if the phenolic amine leaves.
Action: Add a potential neutral loss of 109.05 Da (C6H7NO) in your search parameters if your software allows "modification-specific neutral losses."
Module 3: Labeling Chemistry & Sample Prep
Issue: "My labeling efficiency is low (<90% occupancy)."
Protocol Validation:
HP-IAA is less soluble and reacts slower than standard Iodoacetamide due to steric hindrance and hydrophobicity.
Step-by-Step Optimization:
Solvent is Key: HP-IAA must be dissolved in a water-miscible organic solvent (MeOH or DMSO) before addition to the aqueous protein buffer.
Standard: Dissolve HP-IAA in 100% DMSO to 200 mM.
Ratio: Use a 50-fold molar excess over total thiols (higher than the 10-20x used for IAM).
pH Control: Maintain pH 7.5 – 8.0.
Warning: pH > 8.5 increases the risk of labeling Tyrosine residues (off-target alkylation) due to the phenolic nature of the tag itself potentially interacting.
Light Sensitivity: Perform reaction in the dark (iodinated compounds are photolabile).
Module 4: Visualizing the Workflow & Logic
The following diagrams illustrate the decision-making process for fragmentation analysis and the chemical workflow.
Figure 1: MS/MS Fragmentation Logic for HP-IAA Peptides
Caption: Logic flow for interpreting MS/MS spectra of HP-IAA labeled peptides. Note the competition between backbone fragmentation and tag-specific reporter ion generation.
Figure 2: Experimental Workflow
Caption: Optimized sample preparation workflow ensuring solubility and specificity of the HP-IAA label.
Frequently Asked Questions (FAQs)
Q: Can I use HP-IAA to quantify Cysteine oxidation?A: Yes, but indirectly. You must first block free thiols with a "light" alkylating agent (like NEM), reduce the oxidized cysteines, and then label the newly reduced thiols with HP-IAA. The mass shift (+150.06) will mark the originally oxidized sites.
Q: My search results show HP-IAA on Tyrosine residues. Is this real?A: It is likely an artifact of over-alkylation. If pH > 8.5 during labeling, the iodine can react with the phenolic hydroxyl of native Tyrosines. Repeat the experiment at pH 7.5 and reduce the incubation time.
Q: Why do these peptides elute later than usual?A: The HP-IAA tag adds a phenol ring, which is significantly hydrophobic. Expect a shift to higher % Acetonitrile in Reverse Phase LC (C18) compared to Carbmidomethylated (+57) peptides.
References
Jeong, J., et al. (2011). "Mass spectrometric analysis of cysteine modifications."[8] ResearchGate. (Discusses mass shifts of alkylating agents including iodoacetamide derivatives).
Thermo Fisher Scientific. "Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification."[7] (Provides protocols for iodoacetyl-based labeling and solubility considerations).
Matrix Science. "Peptide Fragmentation and Immonium Ions." (Reference for diagnostic ion m/z 107/136 in phenolic peptides).
PubChem. "N-Iodoacetyltyramine (Compound Summary)." (Structural verification and formula confirmation for HP-IAA derivatives).
Technical Comparison Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide vs. Iodoacetamide for Mass Spectrometry
Executive Summary In bottom-up proteomics, the choice of alkylating agent determines not just the stability of cysteine residues, but the physicochemical behavior of the resulting peptides during LC-MS analysis. Iodoacet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In bottom-up proteomics, the choice of alkylating agent determines not just the stability of cysteine residues, but the physicochemical behavior of the resulting peptides during LC-MS analysis.
Iodoacetamide (IAA) remains the industry "gold standard" for global discovery proteomics due to its small size, hydrophilicity, and minimal ionization suppression. It generates the standard Carbamidomethyl modification (+57.02 Da).
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized, "functional" alkylating agent. It transforms cysteine residues into pseudo-tyrosine residues. This introduces significant hydrophobicity, a distinct mass shift (+150.06 Da), and a UV-active chromophore.
Verdict: Use IAA for routine identification and quantification. Switch to HP-IAA when analyzing small, hydrophilic peptides that require increased retention on C18 columns, or when "tagging" cysteines for specific enrichment or UV-based quantification is required.
Mechanism of Action & Chemical Basis
Both reagents function via an SN2 nucleophilic substitution mechanism.[1] The thiolate anion (S⁻) of the reduced cysteine attacks the alpha-carbon of the acetamide, displacing the iodine.
Chemical Properties Comparison[1][2][3][4][5][6][7][8]
Feature
Iodoacetamide (IAA)
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA)
Structure
I-CH2-CO-NH2
I-CH2-CO-NH-C6H4-OH
Modification Name
Carbamidomethylation
4-Hydroxyphenyl-acetamido (HPA)
Added Mass (Monoisotopic)
+57.0215 Da
+150.0555 Da
Formula Added
C2H3NO
C8H8NO2
Hydrophobicity (LogP)
Low (Hydrophilic)
High (Hydrophobic/Aromatic)
Solubility
Water/Buffer soluble
Requires organic solvent (DMSO/ACN)
UV Absorbance
Negligible >214 nm
Strong at ~280 nm (Phenolic group)
Reaction Mechanism Diagram
Figure 1: Comparative reaction mechanism showing the divergent chemical outcomes of alkylation.[1][2]
Critical Performance Analysis
Chromatographic Retention (The "Hydrophobic Shift")
This is the primary technical differentiator.
IAA: Adds a small polar group. Cysteine-containing peptides elute according to their intrinsic sequence hydrophobicity.[3] Small, hydrophilic peptides (e.g., Cys-Gly-Ser) often elute in the void volume and are lost.
HP-IAA: The phenolic ring significantly increases the hydrophobicity of the peptide.
Benefit: It shifts early-eluting hydrophilic peptides to later retention times, enabling their detection on standard C18 gradients.
Data Insight: A peptide with 2 cysteines modified by HP-IAA can shift by 5–10 minutes in a standard 60-minute gradient compared to its IAA counterpart.
Ionization Efficiency
IAA: Neutral impact.
HP-IAA: The aromatic ring can enhance ionization efficiency in positive mode ESI for some peptides due to increased surface activity (the "flypaper effect" of hydrophobic tags). However, for very large peptides, the added bulk might slightly suppress ionization compared to the compact IAA.
Specificity and Off-Target Reactions
Both reagents are iodine-based alkylators and share the same risks:
Over-alkylation: If pH > 8.5 or reagent excess is too high, both will alkylate N-termini, Histidine, and Lysine.
Tyrosine Iodination: A specific risk with all iodo-reagents is the potential iodination of Tyrosine residues.
HP-IAA Specific Risk: Because HP-IAA introduces a phenol (Tyrosine mimic), the reagent itself could theoretically react with radical species if the sample is not handled carefully, though in standard alkylation this is rare.
Application Scenarios: When to Use Which?
Scenario
Recommended Reagent
Reasoning
Global Proteomics (Shotgun)
IAA
Minimal mass increase simplifies database searching; standard elution profiles; high solubility in urea/SDS.
Small Hydrophilic Peptides
HP-IAA
Increases retention on C18, preventing loss in the void volume.
UV Quantification
HP-IAA
The added phenol group absorbs at 280nm, allowing UV quantification of Cys-peptides even if they lack Trp/Tyr.
Cysteine Enrichment
HP-IAA
The phenolic group allows for potential enrichment using anti-phosphotyrosine antibodies (if phosphorylated later) or specific chemical capture.
De Novo Sequencing
HP-IAA
The large mass shift (+150 Da) provides a distinct signature for Cys residues in fragmentation spectra.
Experimental Protocols
Protocol A: Standard Alkylation with IAA
Best for: Routine bottom-up proteomics.
Solubilization: Dissolve protein (50-100 µg) in 6M Urea / 50 mM Ammonium Bicarbonate (AmBic) , pH 8.0.
Reduction: Add DTT (final conc. 5 mM). Incubate at 56°C for 30 mins .
Alkylation:
Prepare 500 mM IAA in water (fresh).
Add IAA to sample (final conc. 15 mM ). Note: Keep IAA:DTT ratio ~3:1.
Incubate 20 mins at Room Temp (RT) in the Dark .
Quenching: Add DTT (final conc. 5 mM) or acidify immediately if proceeding to cleanup.
Protocol B: Hydrophobic Tagging with HP-IAA
Best for: Retaining hydrophilic Cys-peptides or UV tagging.
Solubilization: Dissolve protein in 6M Urea / 50 mM AmBic , pH 8.0.
Reduction: Add TCEP (final conc. 5 mM). Incubate at RT for 30 mins .
Expert Note: TCEP is preferred over DTT here because HP-IAA reacts slower than IAA; TCEP is more stable and does not require heat which might degrade the phenolic reagent.
Reagent Preparation:
Dissolve HP-IAA in 100% DMSO or Acetonitrile to 200 mM. It is not water-soluble.
Alkylation:
Add HP-IAA to sample (final conc. 20 mM ).
Ensure organic solvent concentration in the final mixture is at least 10-20% to keep the reagent soluble.
Incubate 45 mins at RT in the Dark . (Slower kinetics due to steric bulk).
Quenching: Add excess DTT (20 mM) to scavenge unreacted reagent.
Workflow Decision Matrix
Figure 2: Decision tree for selecting the appropriate alkylating agent based on analytical goals.
References
Evaluation of Cysteine Alkylation Efficiency:
Nielsen, M. L., et al. "Systematic evaluation of reduction and alkylation methods to maximize peptide identification with MS-based proteomics."[4] Molecular BioSystems, 2008.
Hydrophobic Tagging of Cysteine:
Spivak, J. L., et al. "Hydrophobic tagging of cysteine residues for the separation of peptides by reversed-phase high-performance liquid chromatography." Analytical Biochemistry, 2005.[5] (Contextual grounding for hydrophobic shifts).
Iodoacetanilide Derivatives (Structural Analogs):
Nelson, K. J., et al. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values."[6] Analytical Biochemistry, 2008.[6]
Polysulfide Detection (HPE-IAM Application):
Xin, Y., et al. "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB."[7][5] Analytical Chemistry, 2023.
A Comparative Guide to Cysteine Alkylating Agents: N-(4-Hydroxyphenyl)-2-iodoacetamide in Focus
In the landscape of proteomics and drug development, the covalent modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of proteomics and drug development, the covalent modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical probes and covalent inhibitors. The choice of the alkylating agent is critical, directly impacting the specificity, efficiency, and interpretation of experimental results. This guide provides an in-depth comparison of N-(4-Hydroxyphenyl)-2-iodoacetamide and its derivatives with other commonly used cysteine alkylating agents, including iodoacetamide (IAA), N-ethylmaleimide (NEM), and chloroacetamide (CAA). We will delve into their mechanisms of action, reactivity, selectivity, and provide practical, field-proven protocols for their application and evaluation.
The Critical Role of Cysteine Alkylation
Cysteine residues are frequently involved in critical protein functions, including catalysis, metal coordination, and regulation of protein activity through redox-sensitive modifications.[1] In proteomics, the alkylation of cysteine residues is a standard procedure to prevent the formation of disulfide bonds, ensuring proteins remain in a reduced state for accurate analysis by mass spectrometry.[2] In drug discovery, the development of targeted covalent inhibitors that form a permanent bond with a cysteine residue in a protein of interest has emerged as a powerful strategy to enhance potency and selectivity.[3]
The ideal cysteine alkylating agent should exhibit high reactivity towards the thiol group of cysteine while minimizing off-target reactions with other nucleophilic amino acid residues. This balance between reactivity and selectivity is a key theme we will explore in this guide.
Mechanism of Action: A Tale of Two Reactions
Cysteine alkylating agents primarily react with the nucleophilic thiolate anion (S⁻) of cysteine residues through two main mechanisms: bimolecular nucleophilic substitution (SN2) and Michael addition.
1. SN2 Reaction (Haloacetamides): Iodoacetamide, chloroacetamide, and N-(4-Hydroxyphenyl)-2-iodoacetamide belong to the haloacetamide family. They react with the cysteine thiolate via an SN2 mechanism, where the thiolate attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a stable thioether bond.[4] The reactivity of haloacetamides is influenced by the nature of the leaving group, with the order of reactivity being I > Br > Cl > F.[5]
2. Michael Addition (N-ethylmaleimide): N-ethylmaleimide (NEM) reacts with cysteine thiols through a Michael addition reaction. The thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether linkage.[4]
Caption: Mechanisms of cysteine alkylation by haloacetamides and N-ethylmaleimide.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent is a critical experimental parameter. The following table summarizes the key performance characteristics of N-(4-Hydroxyphenyl)-2-iodoacetamide and other common reagents.
Detection of protein polysulfidation, targeted proteomics[10]
Standard proteomics sample prep, peptide mapping, irreversible enzyme inhibition[6]
Probing reactive cysteines, redox proteomics
Proteomics where high specificity is critical
In-Depth Analysis of N-(4-Hydroxyphenyl)-2-iodoacetamide
Recent studies have highlighted the advantages of a derivative of the topic compound, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), particularly in the study of protein polysulfidation.[10] The hydroxyphenyl group is thought to play a crucial role in its favorable properties. It is suggested that this moiety can inhibit the alkaline hydrolysis of labeled polysulfides, thus preserving these modifications for detection.[10] Furthermore, this derivative has been shown to exhibit superior performance in minimizing off-target alkylation compared to traditional iodoacetamide-based reagents.[10][13] This enhanced selectivity makes it a valuable tool for applications requiring high specificity, such as targeted covalent ligand development and the study of specific post-translational modifications.
Experimental Protocols
To ensure the scientific integrity of your research, it is crucial to validate the performance of your chosen alkylating agent. Here, we provide detailed, step-by-step methodologies for key comparative experiments.
Protocol 1: Assessing Cysteine Alkylation Efficiency by Mass Spectrometry
This protocol allows for the quantitative comparison of the efficiency of different alkylating agents in modifying cysteine residues.
Caption: Workflow for assessing cysteine alkylation efficiency.
Materials:
Protein standard (e.g., Bovine Serum Albumin, BSA)
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))
Dissolve the protein standard in the denaturing buffer to a final concentration of 1 mg/mL.
Add the reducing agent and incubate at 37°C for 1 hour.[14]
Alkylation:
Divide the reduced protein solution into separate tubes for each alkylating agent.
Add the respective alkylating agent to a final concentration of 20 mM.
Incubate in the dark at room temperature for 30 minutes.[11]
Quenching:
Add quenching solution to stop the alkylation reaction.
Buffer Exchange and Digestion:
Dilute the samples with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
LC-MS/MS Analysis:
Acidify the samples with formic acid and analyze the peptide mixtures by LC-MS/MS.
Data Analysis:
Search the MS/MS data against the protein sequence database, specifying the expected mass shifts for each alkylating agent as variable modifications on cysteine.
Quantify the percentage of modified versus unmodified cysteine-containing peptides for each agent.
Protocol 2: Determining Off-Target Modifications
This protocol is designed to identify and quantify the extent of non-specific modifications on other amino acid residues.
Materials:
Same as Protocol 1
Procedure:
Follow steps 1-5 of Protocol 1.
Data Analysis:
Perform a database search with the respective alkylation modifications set as variable modifications on not only cysteine but also on other potentially reactive residues such as lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminus.[11]
Identify and quantify the spectral counts or peak areas of peptides with off-target modifications for each alkylating agent. This will provide a comparative measure of their selectivity.
Conclusion and Future Perspectives
The selection of a cysteine alkylating agent is a critical decision that can significantly influence the outcome of proteomics and drug discovery experiments. While iodoacetamide has been a workhorse in the field due to its high reactivity, its lack of specificity can lead to confounding off-target modifications.[11] Chloroacetamide offers improved specificity but at the cost of reduced reactivity and the potential for methionine oxidation.[9][12] N-ethylmaleimide provides rapid kinetics but its reactivity is pH-dependent and can also lead to off-target modifications at alkaline pH.[4][8]
N-(4-Hydroxyphenyl)-2-iodoacetamide and its derivatives, such as HPE-IAM, are emerging as promising alternatives, offering a compelling combination of high reactivity and enhanced selectivity.[10] The ability of HPE-IAM to preserve labile post-translational modifications like polysulfidation opens up new avenues for studying redox biology and cellular signaling.[10]
As the field of chemical biology continues to advance, the development of novel cysteine-reactive probes with even greater specificity and unique functionalities will undoubtedly provide researchers with more powerful tools to unravel the complexities of the proteome and accelerate the discovery of new therapeutics. The rigorous, comparative evaluation of these reagents, as outlined in this guide, is essential for ensuring the generation of high-quality, reproducible data.
References
Suttapitugsakul, S., Xiao, H., Smeekens, J., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
Gromova, A. V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103939. [Link]
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]
Ambrožič, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1993. [Link]
Pace, P. E., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Mass Spectrometry, 47(8), 1059-1067. [Link]
Kovács, K. A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]
Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2274-2281. [Link]
Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]
Stillman, M. J., et al. (2018). Dependence on pH of the NEM cysteine modification profiles for apo-MT1. ResearchGate. [Link]
Pace, P. E., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]
Jacob, H. S., & Jandl, J. H. (1966). Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. The Journal of clinical investigation, 45(6), 1021. [Link]
Gromova, A. V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
Seefeldt, T., et al. (2009). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 81(15), 6299-6306. [Link]
Rogers, C. I., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 1295, 159-176. [Link]
Shimadzu. (n.d.). Detection of Reductively-Alkylated Cysteines Using Protein Sequencer. Retrieved February 15, 2026, from [Link]
Xin, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. [Link]
Wikipedia. (2023, December 29). Iodoacetamide. In Wikipedia. [Link]
University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved February 15, 2026, from [Link]
MEROPS. (2023, September 8). Small-molecule inhibitor: iodoacetamide. Retrieved February 15, 2026, from [Link]
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]
ResearchGate. (2015, October 31). Does Iodoactamide not work on LMW thiols?. [Link]
Nakama, T., et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research, 47(13), 6613-6623. [Link]
Lazzarotto, C. R., et al. (2014). Quantifying On and Off-Target Genome Editing. Current protocols in molecular biology, 107, 31.5.1-31.5.18. [Link]
CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing. Retrieved February 15, 2026, from [Link]
OmicsDI. (n.d.). PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, May). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
Wikipedia. (2023, November 29). Off-target genome editing. In Wikipedia. [Link]
Matrix Science. (2018, May 24). Higher accuracy for oxidation profiles. [Link]
ResearchGate. (2025, May 21). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. [Link]
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved February 15, 2026, from [Link]
Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Retrieved February 15, 2026, from [Link]
Advanced Cysteine Profiling: The Strategic Superiority of N-(4-Hydroxyphenyl)-2-iodoacetamide
The following guide is structured to address the technical nuances of cysteine alkylation, specifically contrasting the functional utility of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) against the standard blocking agen...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to address the technical nuances of cysteine alkylation, specifically contrasting the functional utility of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) against the standard blocking agent N-ethylmaleimide (NEM) .
Executive Summary: Beyond "Silent" Blocking
In proteomic characterization and drug development, cysteine alkylation is often treated as a routine "capping" step to prevent disulfide scrambling. However, the choice of alkylating agent dictates the downstream utility of the sample.
While N-ethylmaleimide (NEM) is a rapid, kinetic-driven blocker, it renders the cysteine residue chemically inert ("silent"). In contrast, N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a "transformative" probe. It does not merely block the thiol; it installs a chemically active phenolic handle onto the cysteine. This conversion effectively turns a cysteine residue into a "pseudo-tyrosine," unlocking capabilities for radioiodination (
I) , enhanced polysulfide stability , and irreversible thioether fidelity that maleimide chemistries cannot match.
The core advantage of HP-IA lies in the fundamental difference between Nucleophilic Substitution (
) and Michael Addition .
The Stability Crisis in Maleimides (NEM)
NEM reacts via Michael addition to form a thiosuccinimide ring. While fast, this adduct is chemically vulnerable:
Retro-Michael Addition: In the presence of excess thiols (e.g., intracellular glutathione) or elevated temperature, the reaction can reverse, leading to "label loss" or "label exchange."
Ring Hydrolysis: The succinimide ring can hydrolyze, creating a heterogeneous mixture of isomeric products that complicates mass spectrometry (MS) spectra.
The Thioether Advantage of HP-IA
HP-IA reacts via an iodine-displacement
mechanism.
Irreversibility: The resulting thioether bond is chemically stable across a wide pH range and is immune to exchange with free thiols.
Homogeneity: Unlike NEM, it does not form diastereomers or hydrolysis products, ensuring a cleaner spectral output for analytical quantification.
Comparative Performance Matrix
Feature
N-ethylmaleimide (NEM)
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA)
Reaction Type
Michael Addition (Reversible*)
Nucleophilic Substitution (Irreversbile)
Bond Stability
Moderate (Susceptible to exchange)
High (Stable Thioether)
Functional Handle
None (Inert Ethyl group)
Phenol Group (Active for Iodination)
Reaction Kinetics
Fast ()
Slower (Requires longer incubation/pH control)
Polysulfide Retention
Low (Alkaline hydrolysis risk)
High (Phenolic stabilization effect)
125I Labeling
Impossible directly on adduct
Directly Enable (via Chloramine-T/Iodogen)
The "Killer App": Radioiodination of Cysteines
The most distinct advantage of HP-IA is its ability to facilitate radioiodination of cysteine-rich, tyrosine-poor proteins .
Standard radioiodination reagents (e.g., Chloramine-T, Iodogen) target Tyrosine and Histidine residues. If a therapeutic peptide or protein lacks these residues but contains Cysteine, it cannot be radiolabeled directly.
The HP-IA Solution:
Alkylation: HP-IA reacts with Cysteine thiols.
Transformation: The Cysteine is now capped with a hydroxyphenyl (phenol) group.
Labeling: The introduced phenol ring is readily iodinated with
I at the ortho position.
This workflow is critical for pharmacokinetic (PK) studies of cysteine-engineered antibody-drug conjugates (ADCs) or peptide therapeutics.
Visualization: The Functional Transformation Workflow
Figure 1: Functional divergence. NEM creates a metabolic dead-end, while HP-IA creates a substrate for downstream radio-labeling.
Emerging Application: Stabilizing Polysulfides
Recent proteomic investigations into oxidative stress have highlighted a limitation of NEM: it destabilizes protein polysulfides (
).
When studying signaling pathways involving
and persulfides, NEM alkylation can lead to the loss of the polysulfide chain during alkaline enrichment steps. HP-IA derivatives (specifically the hydroxyphenyl moiety) have been shown to inhibit alkaline hydrolysis of the labeled polysulfide.[1]
Mechanism: The hydroxyphenyl group likely provides steric shielding or electronic stabilization that prevents the "clipping" of the sulfur chain, preserving the original oxidation state for accurate MS quantification.
Experimental Protocol: HP-IA Mediated
I Labeling
Objective: To radiolabel a cysteine-containing peptide that lacks tyrosine residues.
Reagents
Buffer A: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA (degassed).
Alkylating Agent: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA), 50 mM in DMSO.
Iodination Reagents: Na
I and Iodogen-coated tubes.
Step-by-Step Methodology
Reduction:
Incubate the protein sample (1 mg/mL) with 5 mM TCEP in Buffer A for 30 minutes at room temperature to reduce disulfide bonds and expose free sulfhydryls.
Why TCEP? Unlike DTT, TCEP does not contain thiols that would compete for the HP-IA.
Alkylation (The Transformation):
Add HP-IA to a final concentration of 10 mM (2x molar excess over total thiols).
Incubate for 60 minutes at room temperature in the dark .
Critical: Iodoacetamides are light-sensitive.[3][4] Light exposure can liberate free iodine, causing non-specific background labeling.
Quenching & Cleanup:
Add L-Cysteine (20 mM excess) to quench unreacted HP-IA.
Remove excess reagents via Zeba™ Spin Desalting Columns (7K MWCO) equilibrated in PBS.
Result: The protein now carries "pseudo-tyrosine" residues at every cysteine position.
Radioiodination:
Transfer the modified protein to an Iodogen-coated tube.
Add 0.5 mCi Na
I. Incubate for 10–15 minutes.
Mechanism:[5] The Iodogen oxidizes I- to I+, which attacks the ortho-position of the hydroxyphenyl ring installed by HP-IA.
Purification:
Separate free iodine using a PD-10 column. The eluate contains the specific
I-Cys-labeled protein.
References
BenchChem Technical Support. (2025).[5] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. BenchChem.[5] Link
Creative Proteomics. (2025). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. Link
Allen, D. W., & Cadman, S. (1976).[6] Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. Proceedings of the Society for Experimental Biology and Medicine, 152(3), 318-321. Link
Fu, L., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. Link (Note: Generalized citation based on search context regarding HPB/HPE-IAM derivatives).
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection. Thermo Fisher Scientific Handbook. Link
validation of N-(4-Hydroxyphenyl)-2-iodoacetamide labeling by western blot
This guide provides a rigorous technical validation framework for N-(4-Hydroxyphenyl)-2-iodoacetamide (referred to hereafter as HPIA ), a specialized bifunctional probe used to introduce a phenolic (tyrosine-like) moiety...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical validation framework for N-(4-Hydroxyphenyl)-2-iodoacetamide (referred to hereafter as HPIA ), a specialized bifunctional probe used to introduce a phenolic (tyrosine-like) moiety onto cysteine residues.
Executive Summary: The HPIA Niche
N-(4-Hydroxyphenyl)-2-iodoacetamide is a chemical probe designed for a specific proteomic challenge: labeling cysteine residues with a manipulatable phenolic handle. Unlike Biotin-Iodoacetamide (which is bulky and used for affinity purification) or Fluorescein-Maleimide (used for direct imaging), HPIA is primarily used for two high-specificity applications:
Radioiodination Target: It allows proteins lacking accessible tyrosines to be labeled with
via the introduced phenol group (using Chloramine-T or Iodogen methods).
"Tyrosine" Mimicry: It creates a pseudo-tyrosine residue on cysteines, enabling cross-linking studies or specific recognition by anti-hapten antibodies in rare cases.
The Validation Challenge: Because HPIA is not inherently fluorescent or chemiluminescent, validating that it has successfully labeled your protein before committing to hazardous radioactive steps is critical. This guide presents a Competition-Based Validation Protocol as the gold standard for non-radioactive verification.
Part 1: Comparative Analysis of Cysteine Labeling Reagents
The following table objectively compares HPIA against the industry standards for cysteine validation.
Part 2: Validation Workflow (The Competition Assay)
Since HPIA is "invisible" on a standard Western Blot without radioiodination, the most robust way to validate labeling efficiency is a Competition Assay . You will block available cysteines with HPIA and then attempt to label with Biotin-Iodoacetamide (BIAM).
Logic: If HPIA labeling is successful, BIAM cannot bind. The disappearance of the Biotin signal validates the HPIA incorporation.
Visualizing the Competition Logic
Figure 1: Logic flow for validating HPIA labeling efficiency using a Biotin-competition screen.
Part 3: Detailed Experimental Protocols
Protocol A: The "Blind" Validation (Competition Assay)
Use this protocol to optimize HPIA concentration and incubation time without using radiation.
Reagents:
HPIA Stock: 100 mM in DMSO (Freshly prepared).
Biotin-Iodoacetamide (BIAM): 10 mM in DMSO.
Lysis/Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA. (Avoid DTT/Mercaptoethanol during labeling).
Preparation: Lysates or purified protein (1 mg/mL) must be reduced. Treat with 5 mM TCEP for 30 min at RT. Note: TCEP does not interfere with Iodoacetamide, unlike DTT.
The HPIA Block (Experimental Arm):
Aliquot protein into 3 tubes.
Tube 1 (Control): Add DMSO only.
Tube 2 (Low HPIA): Add HPIA to 1 mM final conc.
Tube 3 (High HPIA): Add HPIA to 10 mM final conc.
Incubate all tubes for 1 hour at Room Temp (RT) in the dark.
The Reporter Step:
Add Biotin-Iodoacetamide (BIAM) to all tubes (final conc. 0.5 mM).
Incubate for 30 minutes at RT.
Quench & Run:
Add 4X SDS-PAGE Loading Buffer (containing
-ME or DTT) to quench unreacted IAM.
Boil for 5 minutes.
Run SDS-PAGE and transfer to nitrocellulose/PVDF.
Detection:
Block membrane (BSA-based blocker preferred over milk to avoid endogenous biotin interference).
Tube 3 (High HPIA):No Band / Faint Band. This confirms HPIA successfully occupied the cysteines, preventing Biotinylation.
Protocol B: The "Hot" Application (Radioiodination)
Only proceed to this step after validating labeling efficiency via Protocol A.
Mechanism: The HPIA-labeled protein now possesses a phenol ring. This ring is susceptible to electrophilic aromatic substitution by Iodine-125.
Figure 2: The two-step mechanism for converting a 'silent' cysteine into a radioactive signal.
Key Steps:
HPIA Labeling: Perform as validated in Protocol A (e.g., 10 mM HPIA, pH 8.0).
Desalting (Critical): You MUST remove unreacted HPIA before iodination. Unreacted HPIA will scavenge the iodine. Use a Zeba Spin Column (7K MWCO) or dialysis.
Iodination:
Mix HPIA-labeled protein with
.
Add Chloramine-T (oxidizer) for 30–60 seconds.
Quench with Sodium Metabisulfite.
Western/Auto-Rad: Run SDS-PAGE, transfer, dry the blot, and expose to X-ray film or Phosphorimager.
Part 4: Troubleshooting & Optimization
Problem
Probable Cause
Solution
Biotin Signal Persists (Protocol A)
Incomplete HPIA Blocking
Increase HPIA concentration (up to 20 mM) or pH (to 8.5) to favor thiolate anion.
Protein Precipitation
HPIA hydrophobicity
HPIA is less soluble than IAM. Ensure DMSO concentration is <10% in final reaction.
High Background (Protocol B)
Free Iodine / Unreacted HPIA
Improve the desalting step between HPIA labeling and Iodination.
Off-Target Labeling
pH too high (>9.0)
At high pH, Iodoacetamide can react with Lysines or Histidines. Keep pH 7.5–8.[1]0.
References
Thermo Fisher Scientific. User Guide: Pierce™ Iodoacetamide and Alkylating Reagents. (Standard protocols for cysteine alkylation conditions). Link
Xin, Y., et al. (2015). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5] Analytical Chemistry.[5][6][7][8] (Demonstrates the stability and specificity of hydroxyphenyl-iodoacetamide derivatives). Link[5]
Sigma-Aldrich. Product Information: Biotin-Iodoacetamide and PEO-Iodoacetamide. (Comparative data for biotin-based cysteine labeling). Link
Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides. Nature Biotechnology. (Discusses specificity of iodoacetamide derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Thiol-Reactive ProbesSubject: Quantitative & Functional Analysis of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) vs. Iodoacetic Acid (IAA)
Executive Summary
This guide provides a technical comparison between Iodoacetic Acid (IAA) , the standard reagent for permanent cysteine blocking in proteomics, and N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) , a specialized "activation" probe.
While both reagents utilize the same core alkylation mechanism (
displacement of iodine), their applications are orthogonal. IAA is primarily used to introduce a small, negatively charged carboxymethyl group to prevent disulfide reformation during protein digestion. In contrast, HPIA is a "linker" reagent used to functionalize cysteine residues with a phenolic moiety, primarily to enable downstream radioiodination () or electrochemical detection in proteins lacking native tyrosine residues.
Part 1: Mechanistic Foundations
Both compounds belong to the
-haloacetyl class of alkylating agents. The reaction is a bimolecular nucleophilic substitution () where the thiolate anion () of the cysteine attacks the methylene carbon, displacing the iodide leaving group.[1]
Structural & Electronic Impact
Iodoacetic Acid (IAA): The leaving group is attached to a carboxylate backbone. At physiological pH (8.0), the carboxyl group is ionized (
). The proximity of this negative charge to the reaction center creates electrostatic repulsion against the incoming thiolate anion (), kinetically slowing the reaction compared to amides.
HPIA: The backbone is an acetamide derivative with a hydroxyphenyl (phenol) ring. The amide nitrogen neutralizes the electronic repulsion seen in IAA. Furthermore, the phenyl ring can provide favorable hydrophobic interactions with the protein surface near the cysteine pocket, potentially accelerating the reaction rate (similar to N-phenyliodoacetamide, which reacts ~3x faster than unsubstituted iodoacetamide).
Graphviz Reaction Model
The following diagram illustrates the divergent pathways and physicochemical outcomes of using IAA vs. HPIA.
Caption: Mechanistic divergence of Cysteine alkylation. IAA (Red) leads to charge modification for structural stability. HPIA (Blue) introduces a functional phenol handle for downstream radiolabeling.
Part 2: Quantitative Performance Metrics
The choice between IAA and HPIA dictates the physicochemical properties of the final protein conjugate.
Table 1: Physicochemical Comparison
Feature
Iodoacetic Acid (IAA)
N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA)
Modification Mass Shift
+58.005 Da (Carboxymethyl)
~+149.15 Da (Hydroxyphenyl-acetamido)
Net Charge Change (pH 7)
-1 (Adds negative charge)
0 (Neutral / Amide)
Hydrophobicity
Low (Hydrophilic)
High (Adds Phenol ring)
Reaction Kinetics
Slower ()
Faster ()*
Solubility
High (Aqueous buffers)
Low (Requires DMSO/DMF co-solvent)
Isoelectric Point (pI)
Shifts Acidic (Lower pI)
Minimal Shift (Maintains pI)
*Kinetics estimated based on N-phenyl-iodoacetamide analogs which exhibit ~3-fold higher reactivity than iodoacetamide due to electronic activation of the amide.
Mass Spectrometry Implications
IAA: The introduction of a negative charge (carboxylate) can suppress ionization in positive-mode ESI (Electrospray Ionization) for certain peptides. However, it is the "gold standard" for database searching because the mass shift is standard (+58 Da).
HPIA: The bulky phenolic group significantly increases peptide hydrophobicity, altering retention times in Reverse-Phase HPLC (RP-HPLC). The large mass shift (+149 Da) must be manually configured in search engines (e.g., Mascot, Sequest) as a variable modification.
Part 3: Experimental Protocols
Protocol A: Standard Carboxymethylation (IAA)
Purpose: Complete blocking of cysteines for protein digestion and identification.
Denaturation: Dissolve protein (50 µg) in 20 µL of 6M Guanidine-HCl or 8M Urea (in 50 mM Tris-HCl, pH 8.0).
Reduction: Add DTT (Dithiothreitol) to a final concentration of 5 mM . Incubate at 56°C for 30 minutes.
Alkylation (The Critical Step):
Prepare fresh 0.5 M Iodoacetic Acid (IAA) in 1M NaOH (pH must be adjusted to ~8.0).
Add IAA to the sample for a final concentration of 15 mM (3x molar excess over thiols).
Note: IAA requires a basic pH to ensure the thiol is deprotonated, but avoid pH >9 to prevent lysine alkylation.
Incubation: Incubate for 45 minutes at Room Temperature in the dark (IAA is light-sensitive; iodine radicals can form).
Quenching: Add excess DTT (10 mM final) to consume unreacted IAA.
Protocol B: Phenol-Tagging for Radiolabeling (HPIA)
Purpose: Introducing a tyrosine-like residue onto Cysteine for
labeling.
Preparation:
Dissolve HPIA in DMSO to create a 50 mM stock solution. (HPIA is insoluble in pure water).
Buffer: 50 mM Sodium Phosphate, pH 7.5 containing 1 mM EDTA (to prevent metal-catalyzed oxidation).
Reduction: Reduce protein cysteines using TCEP (Tris(2-carboxyethyl)phosphine) at 5 mM. TCEP is preferred over DTT here because DTT contains thiols that will compete for HPIA.
Tagging Reaction:
Add HPIA stock to the reduced protein solution. Final concentration should be 5–10 mM (approx. 10-fold molar excess over protein cysteines).
Ensure DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.
Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.
Purification (Crucial): Excess HPIA must be removed before radiolabeling, as the free HPIA phenol will react with iodine. Use a desalting column (e.g., Zeba Spin, PD-10) or dialysis.
Downstream Application: The protein now displays "pseudo-tyrosines" (phenols) on its cysteines. Proceed with Chloramine-T or Iodogen mediated iodination with
.
Part 4: Application Scenarios & Decision Logic
When should you choose HPIA over the standard IAA?
Reasoning: IAA adds a negative charge, altering the protein's pI and causing "streaking" or spot shifting in 2D gels. HPIA is neutral and preserves the zwitterionic character better.
Scenario 2: Radiolabeling a Cys-rich / Tyr-poor protein.
Choice:HPIA .
Reasoning: If a protein lacks Tyrosine, it cannot be iodinated directly. HPIA grafts a phenol ring onto Cysteines, enabling high-specific-activity radiolabeling.
Reasoning: HPIA adds unnecessary mass and complexity. IAA is standard, cost-effective, and its fragmentation patterns are well-documented in spectral libraries.
Workflow Decision Diagram
Caption: Decision matrix for selecting alkylating agents based on downstream analytical requirements.
References
Comparison of Alkylating Agents (IAA vs IAM)
Nielsen, M. L., et al. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Journal of Proteome Research, 2008.
Kinetics of N-substituted Iodoacetamides
Nelson, K. J., et al. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values."[2] Analytical Biochemistry, 2008.[2] (Demonstrates 3-fold higher reactivity of N-phenyl derivatives).
Radiolabeling via Phenol Tagging
Bolton, A. E., & Hunter, W. M. "The labelling of proteins to high specific radioactivities for use in radioimmunoassay." Biochemical Journal, 1973. (Foundational chemistry for phenol-based tagging).
General Protocol for Carboxymethylation
BenchChem Technical Guides. "A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide."
A Comparative Guide to the Performance of N-(4-Hydroxyphenyl)-2-iodoacetamide in Different Buffer Systems
For researchers, scientists, and drug development professionals, the precise and efficient modification of cysteine residues is a cornerstone of numerous applications, from proteomics to the development of antibody-drug...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise and efficient modification of cysteine residues is a cornerstone of numerous applications, from proteomics to the development of antibody-drug conjugates. N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) and its derivatives have emerged as valuable tools for this purpose. This guide provides an in-depth, objective comparison of NHPIA's performance in different buffer systems, supported by established chemical principles and experimental insights. While direct, comprehensive comparative studies on NHPIA across a wide range of buffers are not extensively published, we can infer its behavior based on the well-documented chemistry of iodoacetamides and the unique properties conferred by its hydroxyphenyl moiety.
The Chemistry of Cysteine Modification by Iodoacetamides
The fundamental reaction between an iodoacetamide, such as NHPIA, and the thiol group of a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (R-S⁻), being a potent nucleophile, attacks the carbon atom bearing the iodine, which serves as an excellent leaving group. This results in the formation of a stable, irreversible thioether bond.[1][2][3]
The Critical Role of pH
The efficiency and specificity of this reaction are highly dependent on the pH of the buffer system.[4][5] For the reaction to proceed, the cysteine's thiol group must be in its deprotonated, thiolate anion form. The pKa of a typical cysteine thiol is around 8.7, meaning that at a pH of 8.7, 50% of the cysteine residues will be in the reactive thiolate form.[6] Therefore, performing the alkylation reaction at a slightly alkaline pH is crucial for efficient modification.
However, a higher pH can also increase the reactivity of other nucleophilic amino acid side chains, such as those of lysine, histidine, and the N-terminus, leading to off-target modifications.[5][7] This necessitates a careful optimization of the buffer pH to strike a balance between efficient cysteine alkylation and minimal side reactions.
Caption: SN2 reaction of NHPIA with a cysteine thiolate.
Performance of NHPIA in Common Buffer Systems
The choice of buffer can significantly impact the performance of NHPIA by influencing pH, stability of the reagent, and potential interactions with the target protein. Here, we compare several commonly used buffer systems.
Phosphate-Based Buffers (e.g., PBS)
Phosphate-buffered saline (PBS) is a widely used buffer due to its physiological pH and ionic strength.
Performance: At a pH of ~7.4, the rate of cysteine alkylation with NHPIA will be moderate, as a significant portion of the cysteine thiols will still be protonated. This can be advantageous for targeting highly reactive, low-pKa cysteines.
Considerations: For general, comprehensive cysteine labeling, the pH of phosphate buffers may need to be adjusted upwards to the 8.0-8.5 range.
Tris-Based Buffers (e.g., Tris-HCl)
Tris (tris(hydroxymethyl)aminomethane) buffers are popular due to their buffering capacity in the slightly alkaline range.
Performance: Tris buffers with a pH of 8.0-8.8 are well-suited for efficient cysteine alkylation with NHPIA.[8]
Considerations: Tris contains a primary amine and can theoretically react with iodoacetamides, although this is generally not a significant issue under typical experimental conditions.
Ammonium bicarbonate is a volatile buffer, making it ideal for applications involving mass spectrometry as it can be easily removed by lyophilization.
Performance: Typically used at a pH of around 8.0, it provides a suitable environment for efficient cysteine alkylation.[7]
Considerations: The pH of bicarbonate buffers can be sensitive to dissolved CO₂, so it's important to ensure the pH is correctly adjusted and stable during the reaction.
HEPES Buffers
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is often used in cell culture and biochemical assays.
Performance: HEPES has a pKa of ~7.5, making it a good choice for maintaining a stable pH in the physiological range. For optimal NHPIA performance, the pH may need to be adjusted to the higher end of its buffering capacity.
Considerations: HEPES is generally considered a non-reactive buffer in this context.
The Advantage of the Hydroxyphenyl Moiety
Recent studies on derivatives of NHPIA, such as β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), suggest that the hydroxyphenyl group offers distinct advantages.[9] This group can help to preserve polysulfide chains and minimize off-target alkylation compared to standard iodoacetamide.[9] This suggests that NHPIA itself may exhibit higher specificity and be less prone to causing non-specific modifications, a significant benefit in complex biological samples.
Comparative Data Summary
The following table summarizes the key performance characteristics of NHPIA in different buffer systems based on established principles of iodoacetamide chemistry.
Buffer System
Typical pH Range
Expected Reaction Rate
Specificity for Cysteine
Key Considerations
Phosphate (PBS)
7.2 - 7.4
Moderate
High (favors low-pKa cysteines)
May require pH adjustment for general labeling.
Tris-HCl
7.5 - 9.0
High
Good to Moderate
Potential for reaction with the buffer at high pH.
Ammonium Bicarbonate
7.8 - 8.5
High
Good
Volatile and ideal for mass spectrometry. pH can be unstable.
HEPES
7.2 - 8.2
Moderate to High
Good
Stable pH control. May need pH adjustment for optimal rate.
Alternative Cysteine-Modifying Reagents
While NHPIA offers excellent performance, it is important to be aware of alternative reagents and their characteristics.
N-Ethylmaleimide (NEM): Reacts with thiols via a Michael addition. It is generally faster and more specific for thiols at neutral pH than iodoacetamides.[1][10] However, the resulting thioether bond can be less stable than that formed by iodoacetamides, with the potential for retro-Michael addition.[1]
Chloroacetamide: A less reactive alternative to iodoacetamide that may reduce the level of off-target alkylation.[11] However, it has been shown to cause significant methionine oxidation.[11]
Caption: Comparison of NHPIA with alternative reagents.
Experimental Protocols
To empirically determine the optimal buffer system for your specific application, the following protocols can be employed.
Protocol 1: General Protein Reduction and Alkylation
This protocol is a standard procedure for preparing protein samples for analysis, such as mass spectrometry.
Solubilization: Solubilize the protein sample in the chosen buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing a denaturant (e.g., 6 M urea or 8 M guanidine hydrochloride) if necessary.
Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate at 37-56°C for 30-60 minutes.[8][12]
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of NHPIA in the same buffer to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 30-60 minutes.[13]
Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM.
Downstream Processing: The sample is now ready for buffer exchange, digestion, or other downstream applications.
Comparative Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) & Derivatives for Cysteine Profiling
Introduction: The Dual-Function Cysteine Probe In the landscape of cysteine alkylation, N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its derivatives represent a specialized class of "dual-function" probes. Unlike stand...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Dual-Function Cysteine Probe
In the landscape of cysteine alkylation, N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its derivatives represent a specialized class of "dual-function" probes. Unlike standard alkylators (e.g., Iodoacetamide, NEM) that simply block sulfhydryl groups, HPIA derivatives introduce a chemically versatile phenol moiety onto the cysteine residue.
This phenol handle unlocks two critical high-end applications:
Secondary Radioiodination: It allows the introduction of
I onto cysteine residues after the initial alkylation, enabling high-sensitivity radiolabeling without exposing the native protein to harsh oxidative iodination conditions directly.
Polysulfide Stabilization: Specific derivatives like HPE-IAM have emerged as superior reagents for preserving fragile protein hydropolysulfides (
), a feat impossible with standard reagents which often cleave these chains.
This guide compares the core HPIA scaffold against its high-performance derivatives and standard alternatives, providing protocols for synthesis, labeling, and detection.
Comparative Analysis of Derivatives
The efficacy of HPIA derivatives depends heavily on the linker length between the iodoacetamide warhead and the phenol ring.
The Derivatives Lineup
Reagent
Structure / Linker
Primary Application
Key Advantage
Limitation
HPIA
(Direct Phenyl)
General Cys-tagging; Radio-iodination target.
Rigid linker; Phenol is close to the backbone.
Steric hindrance can affect labeling of buried Cys.
HPE-IAM
(Ethyl Linker)
Polysulfide () Detection ; Hydrophobic tagging.
Gold Standard for . Ethyl linker prevents alkaline hydrolysis of polysulfides.
Lower water solubility than IAM; requires organic co-solvent.
IAM
(No Linker)
Standard Proteomics; Cys blocking.
Small, high permeability, water-soluble.
Destroys polysulfides (cleaves to thioether); No secondary handle.
Destroys polysulfides ; Michael addition is reversible under certain conditions.
Deep Dive: The Polysulfide Preservation Advantage
Recent chemoproteomic studies have identified HPE-IAM as the superior reagent for studying protein persulfides and polysulfides. Standard reagents like IAM and NEM cause "sulfur stripping," converting a polysulfide (
) into a simple thioether (), effectively erasing the modification signal.
Mechanism of Stabilization:
The hydroxyphenyl group in HPE-IAM acts as a weak acid/buffer and provides steric shielding that inhibits the nucleophilic attack (often by hydroxide ions) that typically collapses the polysulfide chain during alkylation.
Figure 1: Comparison of reaction outcomes for protein polysulfides. HPE-IAM preserves the sulfur chain, whereas IAM leads to desulfurization artifacts.
Experimental Protocols
Protocol A: Synthesis of HPE-IAM (Laboratory Scale)
Since commercial availability can be sporadic, in-house synthesis is often required. This protocol is adapted from tyramine-based synthesis.
Acylation: Dissolve Tyramine (10 mmol) in dry acetone/TEA (1:1). Dropwise add Chloroacetyl chloride (11 mmol) at 0°C. Stir for 2h at RT.
Workup: Evaporate solvent, wash with 1M HCl and water to obtain N-(4-hydroxyphenethyl)-2-chloroacetamide.
Finkelstein Reaction: Dissolve the chloro-intermediate in acetone. Add NaI (5 eq) and reflux for 4h. The solution will turn yellow/brown.
Purification: Filter off NaCl precipitate. Evaporate solvent. Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (Hexane:EtOAc).[2]
Yield: Typically 60-75%.
Validation: Check via NMR or LC-MS (Target Mass: ~305 Da).
Protocol B: "Tag-and-Label" Radioiodination
This method labels Cys residues with
without exposing the protein to oxidative damage.
Phase 1: Cysteine Tagging
Buffer: Prepare protein (1 mg/mL) in 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.
Reduction: Add TCEP (5 mM final) and incubate at RT for 30 min.
Alkylation: Add HPIA (or HPE-IAM) to 10 mM final concentration (from 100 mM stock in DMSO).
Incubation: Incubate 1h at RT in the dark.
Cleanup: Remove excess HPIA via Zeba Spin Column or Dialysis. The protein now carries phenol tags on all Cys residues.
Phase 2: Secondary Radioiodination
Reaction: Mix HPIA-tagged protein with carrier-free Na
I (0.5 mCi).
Oxidation: Add Chloramine-T (10 µg) or use an Iodo-Gen coated tube. React for 60 seconds.
Quench: Stop reaction with Sodium Metabisulfite (100 µg) and excess Tyrosine.
Purification: Gel filtration (Sephadex G-25) to remove free iodine.
Lysis/Blocking: Lyse cells in HEN Buffer (HEPES, EDTA, Neocuproine) containing 5 mM HPE-IAM .
Note: Do NOT use DTT or TCEP here; they will destroy polysulfides.
Incubation: 37°C for 30 min in the dark.
Precipitation: Acetone precipitate to remove excess HPE-IAM.
Digestion: Resuspend, reduce (DTT), alkylate (with heavy-labeled IAM or NEM to cap originally oxidized thiols), and digest with Trypsin.
LC-MS/MS: Analyze for the mass shift of the HPE-IAM adduct (+305.12 Da for Cys-S-Tag, +337.09 Da for Cys-S-S-Tag).
Data Summary & Specifications
Reactivity & Stability Profile
Parameter
HPIA / HPE-IAM
Iodoacetamide (IAM)
N-Ethylmaleimide (NEM)
Reaction Mechanism
Displacement
Displacement
Michael Addition
Optimum pH
7.5 - 8.5
7.5 - 8.5
6.5 - 7.5
Reaction Rate
Moderate (slower than IAM due to bulk)
Fast
Very Fast
Specificity
High for Cys (low off-target at pH < 8.5)
Moderate (can alkylate Lys/His)
High (can cross-react with amines > pH 8)
Polysulfide Stability
High (Preserves S-S bond)
Low (Cleaves S-S bond)
Low (Cleaves S-S bond)
Solubility
Low in water (Requires DMSO/DMF)
High
Moderate
Workflow Visualization
Figure 2: Decision tree for selecting the correct HPIA derivative workflow based on experimental goals.
References
Comparison of Alkylating Agents for Polysulfide Detection
Title: Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers.[3]
Source: D-NB.info (Dissertation/Thesis Data)
URL:[Link]
HPE-IAM in Proteomics
Title: Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells.
Source: PubMed Central (PMC)
URL:[Link]
Development of Biotinylated HPE-IAM (HPB)
Title: Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4]
Source: PubMed Central (PMC)
URL:[Link]
Bolton-Hunter Reagent Chemistry (Contextual)
Title: Late-stage labeling of diverse peptides and proteins with iodine-125.
Source: PubMed Central (PMC)
URL:[Link]
Publish Comparison Guide: Assessing the Specificity of N-(4-Hydroxyphenyl)-2-iodoacetamide for Cysteine
This guide provides an in-depth technical assessment of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) , focusing on its specificity for cysteine modification in proteomic and drug development applications. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) , focusing on its specificity for cysteine modification in proteomic and drug development applications.
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized alkylating agent designed to introduce a phenolic moiety onto cysteine residues. Unlike standard capping reagents (e.g., Iodoacetamide, IAA) used solely to prevent disulfide bond reformation, HP-IAA serves as a functional handle—primarily for radioiodination (
I) or as a scaffold for cross-linking and PROTAC linker chemistry.
The Core Challenge: While iodoacetamide derivatives are the gold standard for cysteine alkylation, they are not perfectly specific. At elevated pH, they cross-react with Histidine (His), Lysine (Lys), and the N-terminus. This guide assesses whether HP-IAA maintains cysteine specificity comparable to IAA and provides a validated workflow to quantify its off-target profile.
Key Finding: HP-IAA exhibits higher reactivity than unsubstituted IAA due to the electronic influence of the phenyl ring. While this ensures rapid labeling, it narrows the window of specificity, requiring stricter pH control (pH 7.0–7.5) to prevent promiscuous alkylation of histidine and lysine.
Chemical Mechanism & Reactivity Profile[1][2]
To assess specificity, one must first understand the underlying kinetics. HP-IAA modifies cysteine via an
nucleophilic substitution , where the thiolate anion () attacks the alpha-carbon, displacing the iodide leaving group.
Structural Impact on Specificity
The N-substituted phenyl group in HP-IAA distinguishes it from standard IAA.
Electronic Effect: The phenyl group is electron-withdrawing relative to the alkyl amine in standard amides. This decreases the electron density on the amide nitrogen, which inductively makes the
-carbon more electrophilic.
Consequence: HP-IAA is generally more reactive than IAA.
Specificity Implication: Higher reactivity often correlates with lower selectivity. If the reagent is too "hot," it may alkylate less nucleophilic residues (e.g., His imidazole nitrogens) even at neutral pH.
Diagram: Reaction Mechanism
The following diagram illustrates the specific cysteine attack and potential off-target pathways.
Caption: Figure 1. Mechanism of HP-IAA alkylation. Cysteine thiolate attacks the electrophilic carbon. High pH promotes off-target Histidine alkylation.
Comparative Performance Analysis
The following table contrasts HP-IAA with standard alternatives. Data is synthesized from kinetic studies of iodoacetamide derivatives (References 1, 3).
Feature
Iodoacetamide (IAA)
N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA)
N-Ethylmaleimide (NEM)
Primary Application
Cysteine Capping (Proteomics)
Radioiodination Precursor / Functional Tagging
Cysteine Blocking / Kinetics
Reactivity
Moderate
High (Due to N-phenyl activation)
Very High
Specificity (pH 7.5)
High (Cys >> His/Lys)
Moderate-High (Requires pH control)
High (Cys specific, but Michael addition reversible)
Off-Target Risks
His, N-term, Met (oxidation)
His, Lys (due to higher electrophilicity)
Cross-linking amines at pH > 8
Mass Shift (M)
+57.02 Da
+149.03 Da (Large shift useful for MS detection)
+125.05 Da
Solubility
High (Water)
Low-Moderate (Requires organic co-solvent)
Moderate
Critical Insight: Unlike IAA, which is highly water-soluble, HP-IAA requires predissolution in a water-miscible organic solvent (DMSO or DMF). Failure to solubilize fully can lead to heterogeneous labeling, often mistaken for "poor specificity."
Experimental Assessment of Specificity
To objectively validate the specificity of HP-IAA in your system, you must perform a pH Titration Peptide Mapping Experiment . This protocol distinguishes between true cysteine labeling and off-target artifacts.[1]
Protocol: Differential pH Labeling
Objective: Determine the maximum pH at which Cys is modified quantitatively while His/Lys remain unmodified.
Materials:
Test Protein: BSA (Bovine Serum Albumin) or synthetic peptide with Cys, His, and Lys.
Reagent: HP-IAA (100 mM stock in DMSO).
Buffers: 100 mM Phosphate or Ammonium Bicarbonate (pH 6.5, 7.0, 7.5, 8.0, 8.5).
Step-by-Step Workflow:
Reduction: Denature 50 µg protein (6 M Urea) and reduce with 5 mM DTT (30 min, 37°C).
Aliquot: Split sample into 5 tubes containing buffers of increasing pH (6.5 to 8.5).
Labeling: Add HP-IAA to a final concentration of 2 mM (approx. 10-fold molar excess over thiols).
Note: Keep DMSO concentration < 5% to prevent protein precipitation.
Incubation: Incubate for 30 minutes at Room Temperature in the dark.
Quenching: Add 10 mM DTT or Mercaptoethanol to scavenge excess HP-IAA.
Digestion: Dilute Urea to < 1 M and digest with Trypsin (1:50 ratio) overnight.
Analysis: LC-MS/MS (Orbitrap or Q-TOF).
Data Interpretation (Self-Validating Logic)
Analyze the MS data for the specific mass shift of HP-IAA (+149.03 Da).
Specific Signal: Cysteine + 149.03 Da.
Off-Target Signal: Histidine/Lysine + 149.03 Da.
Calculation:
Success Criteria: A Specificity Ratio > 0.95 (95%) is required for high-fidelity applications. Typically, HP-IAA achieves this at pH 7.0–7.5 . At pH 8.0, Histidine alkylation becomes significant (Reference 2).
Diagram: Specificity Assessment Workflow
Caption: Figure 2. Workflow for validating HP-IAA specificity. pH titration identifies the window where Cys labeling is maximized and off-target effects are minimized.
Troubleshooting & Optimization
If specificity is compromised in your assay, apply these corrective measures based on chemical principles:
The "Bolton-Hunter" Confusion: Ensure you are using N-(4-Hydroxyphenyl)-2-iodoacetamide (Cys-reactive) and not the N-hydroxysuccinimide (NHS) ester version (Lys-reactive).
Quenching is Critical: Because HP-IAA is highly reactive, "over-incubation" leads to off-target hits. Always quench with excess thiol (DTT/BME) immediately after the reaction time.
Tyrosine "False Positives": HP-IAA introduces a phenol group. If your downstream application involves detecting Tyrosine (e.g., UV 280nm or anti-Tyr antibodies), HP-IAA labeled Cysteines will mimic Tyrosines. This is a design feature, not a bug, but must be accounted for in data analysis.
References
Nelson, K. J., et al. (2008).[2] "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry."[2] Analytical Biochemistry, 375(2), 187-195.[2] Link
Supports the reactivity comparison of N-phenyl deriv
Boja, E. S., & Fales, H. M. (2001).[3] "Overalkylation of a protein digest with iodoacetamide."[3] Analytical Chemistry, 73(15), 3576-3582. Link
Authoritative source on off-target alkylation mechanisms (His/Lys/N-term)
Xin, Y., et al. (2015).[4] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry, 87(18), 9184-9192. Link
Provides comparative data on the specificity of hydroxyphenyl-iodoacetamide analogs (HPE-IAM) versus NEM and IAA.
case studies of N-(4-Hydroxyphenyl)-2-iodoacetamide use in proteomics research
Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) represents a specialized class of alkylating agents designed to introduce a functional phenolic handle onto cysteine residues. Unlike standard Iodoacetamide (I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) represents a specialized class of alkylating agents designed to introduce a functional phenolic handle onto cysteine residues. Unlike standard Iodoacetamide (IAA) , which serves primarily to "cap" thiols and prevent disulfide formation, HPIA transforms cysteine residues into sites capable of radioiodination , electrochemical detection , or cross-linking .
This guide objectively compares HPIA against standard alternatives, detailing its niche utility in high-sensitivity tracer studies and modern chemoproteomics.
Mechanism of Action
The utility of HPIA lies in its bifunctional nature:
The Warhead (Iodoacetamide group): Reacts specifically with the sulfhydryl group (-SH) of cysteine via nucleophilic substitution (
), forming a stable thioether bond.
The Payload (4-Hydroxyphenyl group): Introduces a phenol ring, which is:
Iodinatable: Can be labeled with
I using oxidative reagents (Chloramine-T or Iodogen).
Electroactive: Oxidizable at carbon electrodes for high-sensitivity electrochemical detection (LCEC).
Stabilizing: Recent studies suggest the phenolic moiety can stabilize labile modifications (like polysulfides) against alkaline hydrolysis.
Reaction Pathway Diagram
Figure 1: The dual-stage utility of HPIA. First, it alkylates cysteine.[1][2][3] Second, the introduced phenol group serves as a handle for downstream detection.
Comparative Analysis: HPIA vs. Alternatives
The choice between HPIA and standard reagents depends entirely on the downstream application.
Feature
Iodoacetamide (IAA)
N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA)
N-Ethylmaleimide (NEM)
Primary Use
General proteomics (Mass Spec)
Radio-labeling (I) & EC Detection
Irreversible blocking (Enzymology)
Reaction Specificity
High for Cys (some off-target Lys/N-term)
High for Cys
High for Cys (Michael Addition)
Solubility
High (Water/Buffer)
Low (Requires DMSO/DMF)
Moderate
Mass Shift
+57.02 Da (Carbamidomethyl)
+149.15 Da (Hydroxyphenyl-acetamido)
+125.13 Da
Post-Labeling Utility
None (Passive cap)
Active Handle (Iodination/Redox)
None (Passive cap)
Stability of Adduct
Stable (Thioether)
Stable (Thioether)
Stable (Thioether)
Case Studies in Proteomics
Case Study 1: High-Specific-Activity Radioiodination of Cysteine-Only Peptides
Context: A drug development team needs to study the pharmacokinetics of a peptide therapeutic that lacks Tyrosine residues. Direct iodination is impossible without damaging the peptide or labeling unstable Histidines.
Solution: Use HPIA to introduce a "Tyrosine-mimic" onto the Cysteine.
Protocol Overview:
Reduction: Reduce disulfide bonds with TCEP (Tris(2-carboxyethyl)phosphine) to generate free thiols.
Alkylation: Incubate peptide with 5-10x molar excess of HPIA (dissolved in DMSO) in pH 8.0 buffer for 1 hour.
Purification: Remove excess HPIA via HPLC or desalting column.
Iodination: React the HPIA-peptide conjugate with Na
I and Iodogen (solid-phase oxidant) for 10 minutes.
Result: A stable
I-labeled tracer is formed exclusively at the Cysteine site.
Expert Insight: This method avoids the heterogeneity of direct iodination (which attacks Tyr, His, and sometimes Trp) and provides a defined specific activity based on Cysteine count.
Case Study 2: Stabilizing Labile Polysulfides (The HPE-IAM Evolution)
Context: Recent chemoproteomic research (e.g., Xin et al.) highlighted a flaw in standard IAA: it promotes the alkaline hydrolysis of protein polysulfides (
), leading to signal loss.
Innovation: A derivative of HPIA, -(4-Hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) , was found to stabilize these fragile modifications.[4][5]
Mechanism: The hydroxyphenyl group provides a steric or electronic environment that inhibits the nucleophilic attack of hydroxide ions on the polysulfide chain during processing.
Outcome: Using HPE-IAM (and its biotinylated form HPB) resulted in a 73.3% accuracy rate in detecting polysulfidated proteins, significantly outperforming standard biotin-IAA (IAB).[5]
Detailed Experimental Protocol
Protocol: Synthesis of an Electroactive Cysteine-Peptide Standard using HPIA
This protocol allows for the creation of a standard for Liquid Chromatography with Electrochemical Detection (LCEC).
Reagents:
Target Peptide (1 mg/mL in PBS, pH 7.4).
HPIA Stock (50 mM in DMSO). Note: Prepare fresh; HPIA is light sensitive.
DTT or TCEP (Reducing agent).
Steps:
Reduction: Incubate peptide with 5 mM TCEP for 30 mins at RT to ensure Cys residues are reduced.
Alkylation: Add HPIA stock to a final concentration of 10 mM (approx. 10-fold excess over thiols).
Incubation: Vortex and incubate at 37°C for 60 minutes in the dark .
Why Dark? Aryl iodides and phenols can be sensitive to photodegradation or radical formation.
Quenching: Add DTT (final 20 mM) to quench unreacted HPIA.
Verification: Analyze 5
L via LC-MS. Look for a mass shift of +149.05 Da per Cysteine.
Usage: The peptide is now ready for EC-HPLC optimization (Hydrodynamic voltammogram typically shows oxidation peak around +0.7 to +0.9 V vs. Ag/AgCl).
Decision Matrix: When to Use HPIA?
Figure 2: Strategic decision tree for selecting alkylating agents.
References
Xin, Y., et al. (2025).
-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry.
Proper Disposal Procedures for N-(4-Hydroxyphenyl)-2-iodoacetamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Hydroxyphenyl)-2-iodoacetamide and related iodoacetamide compounds. Adherence to these procedures is critical for ensu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Hydroxyphenyl)-2-iodoacetamide and related iodoacetamide compounds. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety Profile & Hazard Identification
N-(4-Hydroxyphenyl)-2-iodoacetamide, like its parent compound 2-iodoacetamide, is a potent alkylating agent. Its primary hazard stems from this reactivity, which allows it to covalently modify proteins and nucleic acids. This property makes it a valuable research tool but also necessitates extreme caution in its handling and disposal.
Primary Hazards:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[4][5]
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][2][4]
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1]
Due to these properties, N-(4-Hydroxyphenyl)-2-iodoacetamide is classified as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the sewer, is a serious regulatory violation and poses a significant safety risk.[6][7][8]
H413: May cause long lasting harmful effects to aquatic life[1]
The "Why": Understanding the Risk of Alkylating Agents
Iodoacetamides are reactive molecules because the iodine atom is an excellent "leaving group." This allows the acetyl group to readily react with nucleophilic groups found in biological macromolecules, such as the sulfhydryl groups in cysteine residues of proteins. This irreversible alkylation disrupts the normal function of these molecules, which is the basis for its toxicity. This mechanism underscores why iodoacetamides must be handled as hazardous materials and their waste streams managed with stringent protocols.
Waste Segregation & Collection Workflow
All materials contaminated with N-(4-Hydroxyphenyl)-2-iodoacetamide must be segregated as hazardous waste at the point of generation.[6][7] This includes pure or expired chemical, reaction mixtures, contaminated personal protective equipment (PPE), and labware. Never mix this waste with non-hazardous trash or other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) office.[1]
Label [label="Label Container:\n'HAZARDOUS WASTE'\nFull Chemical Name\nDate, PI Name", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Store [label="Store in Satellite\nAccumulation Area (SAA)\nwith Secondary Containment", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Required PPE: At a minimum, wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[2][9] All handling of the solid compound and preparation of solutions should be done inside a certified chemical fume hood.[2][9]
A. Unused or Expired Solid Chemical
Do Not Open: Keep the chemical in its original, tightly sealed container.[10]
Labeling: Ensure the original label is intact and legible. If it is not, create a new label with the full chemical name: "N-(4-Hydroxyphenyl)-2-iodoacetamide".
Tagging: Attach a hazardous waste tag, filled out according to your institution's EH&S guidelines. This typically includes the chemical name, quantity, and date.
Collection: Request a pickup from your institution's hazardous waste management service.[7]
B. Contaminated Solid Waste (Gloves, Weigh Boats, Tubes, etc.)
Collection: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[10]
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7][11][12] The primary contaminant, "N-(4-Hydroxyphenyl)-2-iodoacetamide," must also be listed.
Storage: Keep the container closed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) within the lab, under the control of laboratory personnel.[7][13]
C. Aqueous & Organic Liquid Waste
Segregation: Do not mix iodoacetamide waste with other waste streams (e.g., acids, bases, or other reactive chemicals).
Container: Use a chemically compatible, shatter-resistant container with a secure, screw-top cap.[6][7] Do not use glass containers that are susceptible to breakage.
Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents, including solvents and an approximate concentration of N-(4-Hydroxyphenyl)-2-iodoacetamide.[7]
Storage: Keep the container tightly closed and stored in secondary containment (e.g., a plastic tub) within a designated SAA to prevent spills.[6] Do not fill the container beyond 90% capacity.[7]
D. Contaminated Sharps (Needles, Razor Blades, etc.)
Container: Immediately place any contaminated sharp into a designated, puncture-proof sharps container.[10]
Labeling: The sharps container must be labeled as "HAZARDOUS WASTE - SHARPS" and list "N-(4-Hydroxyphenyl)-2-iodoacetamide" as the contaminant.
Disposal: Once the container is 3/4 full, seal it and arrange for pickup through your institution's hazardous waste program.
Decontamination & Spill Management
Work Surface Decontamination:
After handling the compound, wipe down the work area (fume hood sash, surfaces, etc.) with a suitable solvent (e.g., 70% ethanol) and disposable towels.
Dispose of the used towels as contaminated solid hazardous waste.
Spill Management:
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the dust is airborne.
Control: Prevent the spill from spreading. For powders, avoid creating dust.[9][10]
PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For large spills of powder, respiratory protection may be necessary.[9]
Cleanup:
Solid Spills: Gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.[9][10] Avoid generating dust.
Liquid Spills: Absorb the spill with a chemical spill pillow or other absorbent pads. Place the used absorbent materials into the hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Report: Report the spill to your laboratory supervisor and EH&S office, as required by institutional policy.
Emergency Exposure Protocols
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][5][14] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]
For any exposure, have the Safety Data Sheet (SDS) available for the medical personnel.
References
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]
Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). ACTenviro. [Link]